molecular formula C22H26FN3O6S B565213 5-Oxo Rosuvastatin CAS No. 1422619-13-3

5-Oxo Rosuvastatin

カタログ番号: B565213
CAS番号: 1422619-13-3
分子量: 479.523
InChIキー: SGVASDMKSZUTTN-OAGJVSPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Oxo Rosuvastatin, also known as Rosuvastatin EP Impurity C or Rosuvastatin B2, is a significant pharmacologically active metabolite of the lipid-lowering agent Rosuvastatin . As a key analytical reference standard, it is indispensable for quality control and assurance during the commercial production of Rosuvastatin and its related formulations . Researchers utilize this compound to monitor and control impurity profiles, ensuring the safety, efficacy, and consistency of the final drug product in compliance with stringent regulatory guidelines. This impurity plays a critical role in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA, providing essential data for the approval of generic medications . Furthermore, this compound is utilized in toxicity and metabolic studies to understand the stability and degradation pathways of the parent drug, Rosuvastatin, which works by inhibiting the HMG-CoA reductase enzyme in the liver . By serving as a working standard in these advanced research applications, this compound supports critical investigations into the pharmacological profile and long-term stability of a widely prescribed statin therapy.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVASDMKSZUTTN-OAGJVSPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422619-13-3
Record name (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Metabolic Fate and Biotransformation of 5-Oxo Rosuvastatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the current scientific understanding of 5-Oxo Rosuvastatin, a critical compound related to the widely prescribed lipid-lowering agent, rosuvastatin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and pharmaceutical quality control. It moves beyond a simple recitation of facts to provide a narrative grounded in experimental evidence and practical application, addressing the causality behind scientific observations and methodologies.

Executive Summary: Reframing the Narrative of this compound

Initial inquiries into the "metabolic fate" of this compound often presuppose its identity as a conventional in vivo metabolite of rosuvastatin. However, extensive review of the scientific literature reveals a more nuanced reality. This compound is predominantly recognized not as a product of enzymatic biotransformation, but as a key degradation product of the parent drug, rosuvastatin.[1][2][3][4] Its presence is primarily a concern in the context of pharmaceutical manufacturing and stability testing, where it serves as a critical quality attribute.[5][6][7]

This guide, therefore, pivots from a traditional metabolic pathway analysis to a more pertinent exploration of this compound's formation through chemical degradation, its analytical detection, and a scientifically grounded discussion on its potential for in vivo biotransformation, should it be present in the administered drug product.

Rosuvastatin Metabolism: A Necessary Prelude

To appreciate the context of this compound, one must first understand the metabolic profile of the parent compound. Rosuvastatin itself undergoes limited metabolism in humans, a characteristic that distinguishes it from other statins like atorvastatin and simvastatin which are extensively metabolized by the cytochrome P450 (CYP) 3A4 isoenzyme.[8][9][10][11]

Approximately 90% of a rosuvastatin dose is excreted unchanged, primarily in the feces.[12][13] The small fraction that is metabolized (around 10%) is transformed into a few key metabolites.[12][14][15][16]

  • N-desmethyl rosuvastatin: This is the principal metabolite, formed mainly by the action of the CYP2C9 enzyme.[8][12][15] Its ability to inhibit HMG-CoA reductase is significantly lower than that of rosuvastatin, ranging from one-sixth to one-half the activity of the parent compound.[12][15]

  • Rosuvastatin-5S-lactone: This metabolite is also detected in excreta.[13][14]

  • Rosuvastatin acyl glucuronide: This is another potential metabolite.[14]

This limited metabolism by CYP enzymes reduces the likelihood of clinically significant drug-drug interactions for rosuvastatin.[8][9][10]

The Genesis of this compound: A Story of Instability

The formation of this compound, also known as Rosuvastatin EP Impurity C, is a well-documented outcome of forced degradation studies.[6][7][17] These studies are a cornerstone of drug development, designed to understand a drug's stability by subjecting it to harsh conditions such as extreme pH, high temperature, oxidation, and photolysis.[1][18][19]

The conversion of rosuvastatin to its 5-oxo derivative involves the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain to a ketone. This transformation is particularly noted under acidic and oxidative stress conditions.[1][18]

Below is a summary of conditions reported to induce the formation of this compound and other degradation products:

Stress ConditionOutcome for RosuvastatinReference(s)
Acidic Hydrolysis Significant degradation, formation of 5-oxo isomer and other degradants.[1][18][20]
Oxidative Stress Degradation, formation of polar impurities including the 5-oxo isomer.[1][18]
Photolytic Exposure Prominent degradation.[1][18]
Basic Hydrolysis Relatively stable.[1][18]
Neutral pH Relatively stable.[1][18]
Thermal Stress Relatively stable.[18]

The following diagram illustrates the chemical transformation of rosuvastatin into this compound.

G cluster_main Formation of this compound Rosuvastatin Rosuvastatin (...-CH(OH)-CH2-CH(OH)-...) Oxo_Rosuvastatin This compound (...-C(=O)-CH2-CH(OH)-...) Rosuvastatin->Oxo_Rosuvastatin Oxidation (e.g., Acidic Conditions, Oxidative Stress)

Caption: Formation of this compound from Rosuvastatin via oxidation.

Potential Biotransformation of this compound: A Hypothetical Framework

While there is a lack of direct experimental evidence on the in vivo metabolism of this compound, we can hypothesize potential biotransformation pathways based on its chemical structure. The presence of a ketone group introduces a site for potential reduction reactions.

If this compound were to be absorbed systemically, it could potentially be a substrate for carbonyl-reducing enzymes, such as certain aldo-keto reductases (AKRs) or short-chain dehydrogenases/reductases (SDRs). These enzymes are known to catalyze the reduction of ketones to secondary alcohols. Such a reaction would, interestingly, lead back to a dihydroxy acid structure similar to rosuvastatin, although the stereochemistry of the newly formed hydroxyl group would need to be determined.

It is also conceivable that the other metabolic pathways applicable to rosuvastatin, such as N-demethylation via CYP2C9, could occur on the this compound molecule, although the altered side chain might affect its affinity for the enzyme.

It must be emphasized that this is a theoretical discussion. The actual in vivo fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacological and toxicological profile, remains to be elucidated through dedicated studies.

Analytical Methodologies for Detection and Quantification

The importance of this compound as a process-related impurity and degradation product necessitates robust analytical methods for its detection and quantification. Stability-indicating methods, which can separate the parent drug from its degradation products, are crucial for the quality control of rosuvastatin drug substance and product.[1][19]

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely used technique.[2][21][22][23][24]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a generalized protocol based on published methods for the analysis of rosuvastatin and its degradation products.[1][25][26]

Objective: To resolve and quantify rosuvastatin from its degradation products, including this compound.

Materials:

  • Rosuvastatin reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphate buffer for pH adjustment

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Solution Preparation: Accurately weigh and dissolve the rosuvastatin and this compound reference standards in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: For forced degradation samples, dilute the reaction mixture with the mobile phase to an appropriate concentration. For pharmaceutical dosage forms, crush tablets, extract the drug with a suitable solvent, and dilute to the working concentration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection: UV at a suitable wavelength (e.g., 248 nm) or MS with appropriate ionization and detection parameters.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify and quantify the peaks based on the retention times and peak areas of the reference standards.

The following diagram illustrates a typical workflow for the analytical detection of this compound.

G cluster_workflow Analytical Workflow for this compound start Sample Preparation (e.g., from forced degradation study or pharmaceutical product) hplc HPLC Separation (C18 column, specific mobile phase) start->hplc detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis (Peak identification and quantification against reference standards) detection->data_analysis report Report (Purity assessment) data_analysis->report

Caption: Workflow for the analytical detection of this compound.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound is primarily a degradation product of rosuvastatin, rather than a significant in vivo metabolite. Its formation under stress conditions highlights the importance of careful control over the manufacturing and storage of rosuvastatin-containing pharmaceuticals. The development of robust, stability-indicating analytical methods is therefore paramount for ensuring the quality, safety, and efficacy of this widely used medication.

Future research should aim to definitively characterize the complete metabolic and degradation profile of rosuvastatin under various conditions. While the focus has been on its identity as an impurity, studies to determine the ADME properties and potential pharmacological or toxicological effects of this compound would be valuable in fully assessing any potential risks associated with its presence in pharmaceutical formulations. Such studies would provide a more complete picture of the overall safety profile of rosuvastatin and its related substances.

References

  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International, 88(4), 1142-1147. [Link]

  • Das, D., & Sengupta, P. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4268-4279. [Link]

  • Sultana, N., & Arayne, M. S. (2014). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436-3443. [Link]

  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International, 88(4), 1142–1147. [Link]

  • Reddy, B. P., Kumar, K. R., & Reddy, M. S. (2018). Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]

  • Khuda, F., et al. (2015). Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Journal of Liquid Chromatography & Related Technologies, 38(8), 863-873. [Link]

  • Adhyaru, B. B., & Jacobson, T. A. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. Clinical Medicine Insights: Cardiology, 6, 1-16. [Link]

  • CRESTOR® (rosuvastatin) Prescribing Information. (n.d.). AstraZeneca. [Link]

  • Vilava, H. (2023). Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis. Journal of Analytical & Pharmaceutical Research, 12(4), 134-137. [Link]

  • Olsson, A. G., McTaggart, F., & Raza, A. (2002). Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor. Cardiovascular drug reviews, 20(4), 303-328. [Link]

  • PharmGKB. (n.d.). Rosuvastatin Pathway, Pharmacokinetics. Retrieved from [Link]

  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(8), 4613-4622. [Link]

  • Medsafe. (2014). Statins and CYP Interactions. Retrieved from [Link]

  • Sultana, N., & Arayne, M. S. (2014). degradation estimation of rosuvastatin calcium in pharmaceutical tablet formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 248-252. [Link]

  • Kumar, A., et al. (2011). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica, 3(6), 469-477. [Link]

  • Limsui, D., & Kuo, B. (2021). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. Nutrients, 13(7), 2195. [Link]

  • Plosker, G. L., & Keam, S. J. (2006). Rosuvastatin: a review of its use in the management of dyslipidemia. American journal of cardiovascular drugs, 6(2), 113-136. [Link]

  • Dr. Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Retrieved from [Link]

  • Martin, P. D., Warwick, M. J., Dane, A. L., & Cantick, C. T. (2003). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical therapeutics, 25(11), 2822-2835. [Link]

  • Li, X. J., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]

  • El-Gizawy, S. M., et al. (2013). Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. [Link]

  • El-Bagary, R. I., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 6(22), 9038-9046. [Link]

  • de Cássia Garcia, V., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(4), 317-329. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Retrieved from [Link]

  • de Cássia Garcia, V., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006100689A1 - Process for preparation of rosuvastatin.
  • Google Patents. (n.d.). CA2725052A1 - Preparation method of rosuvastatin calcium and its intermediates.
  • Khan, A., et al. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Journal of Applied Pharmaceutical Science, 8(1), 129-133. [Link]

  • Patel, D. J., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274. [Link]

  • U.S. Food and Drug Administration. (n.d.). CRESTOR (rosuvastatin calcium) Label. Retrieved from [Link]

  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Link]

  • Pharmaffiliates. (n.d.). Rosuvastatin-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosuvastatin. Retrieved from [Link]

  • Symtera Analytics. (n.d.). This compound. Retrieved from [Link]

  • Sandhu, A., & Singh, S. (2025). Rosuvastatin. In StatPearls. StatPearls Publishing. [Link]

  • Al-Hilal, M. A., et al. (2025). In Vitroand In VivoEvaluation of Rosuvastatin and Momordica charantia(Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential. BioMed Research International. [Link]

Sources

The Pivotal Role of 5-Oxo Rosuvastatin in the Degradation Kinetics of Rosuvastatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rosuvastatin, a cornerstone in the management of dyslipidemia, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety.[1][2][3][4] Among its degradation products, 5-Oxo Rosuvastatin has emerged as a critical indicator of oxidative and acidic stress. This technical guide provides an in-depth exploration of the role of this compound in the degradation kinetics of its parent compound. We will dissect the formation mechanisms, delineate its impact on the overall stability profile of Rosuvastatin, and present field-proven methodologies for its accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the degradation pathways of Rosuvastatin to ensure the development of robust and stable pharmaceutical formulations.

Introduction: The Clinical Imperative for Rosuvastatin Stability

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] Its widespread use in treating hypercholesterolemia underscores the importance of maintaining its chemical integrity throughout its shelf life.[1][2][3][4] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Forced degradation studies are therefore a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation pathways.[5]

Among the known degradation products of Rosuvastatin are its lactone, an anti-isomer, and the focus of this guide, this compound.[5][6][7] The formation of this compound is particularly significant as it signals an oxidative or acid-catalyzed degradation route, which has implications for both formulation development and packaging design.[5][8]

Formation and Chemical Profile of this compound

This compound, chemically known as (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid, is a product of oxidation of the secondary alcohol group at the C5 position of the heptenoic acid side chain of Rosuvastatin.[9][10]

Degradation Pathways Leading to this compound

Forced degradation studies have consistently shown that Rosuvastatin is susceptible to degradation under acidic and oxidative conditions.[5][8]

  • Oxidative Degradation: In the presence of oxidizing agents such as hydrogen peroxide, Rosuvastatin undergoes oxidation to form this compound. This pathway is of particular concern as it can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The formation of this compound can be suppressed by storing the drug substance in an oxygen-free environment.

  • Acidic Degradation: Under acidic conditions, Rosuvastatin can also degrade to form this compound, among other products.[8] The acidic environment can catalyze the oxidation process, highlighting the need for careful pH control in liquid formulations.

The following diagram illustrates the primary degradation pathways of Rosuvastatin, highlighting the formation of this compound.

G Rosuvastatin Rosuvastatin Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Light, O₂) Rosuvastatin->Oxidative_Stress Acidic_Stress Acidic Stress (e.g., Low pH) Rosuvastatin->Acidic_Stress Five_Oxo This compound Oxidative_Stress->Five_Oxo Oxidation Acidic_Stress->Five_Oxo Catalyzed Oxidation/Degradation Lactone Rosuvastatin Lactone Acidic_Stress->Lactone Intramolecular Esterification Anti_Isomer Anti-isomer Acidic_Stress->Anti_Isomer Other_Degradants Other Degradants Acidic_Stress->Other_Degradants caption Rosuvastatin Degradation Pathways

Caption: Formation of this compound under stress conditions.

The Role of this compound in Degradation Kinetics

The degradation of Rosuvastatin in acidic solution has been shown to follow pseudo-first-order kinetics.[11] While specific kinetic data for the formation of this compound is not extensively detailed in the public domain, its appearance as a major degradation product under oxidative and acidic stress suggests it is a key marker in the degradation cascade.

The rate of formation of this compound is dependent on several factors, including:

  • Concentration of Oxidizing Agent: Higher concentrations of oxidizing species will accelerate the formation of this compound.

  • pH: Lower pH values can catalyze the degradation of Rosuvastatin, leading to an increased rate of this compound formation.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation and, consequently, the formation of this compound. The degradation process has been shown to be moderately sensitive to temperature.[11]

  • Light Exposure: Photodegradation can also contribute to the formation of oxidative degradation products.

The presence of this compound can be considered a kinetic marker for the extent of Rosuvastatin degradation under specific stress conditions. Monitoring its concentration over time allows for the determination of degradation rates and the prediction of shelf life for Rosuvastatin formulations.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound is crucial for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[12][13][14]

Recommended Analytical Method: Stability-Indicating RP-HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to separate this compound from the parent drug and other potential degradation products.

Table 1: Typical RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or formate buffer) in a gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile and water (40:60, v/v) with the pH adjusted to 3.5 with phosphoric acid.[12]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 242 nm[12]
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL
Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for a forced degradation study to investigate the formation of this compound.

Objective: To induce the degradation of Rosuvastatin under oxidative and acidic stress conditions and to monitor the formation of this compound.

Materials:

  • Rosuvastatin Calcium API

  • Hydrogen Peroxide (3% solution)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N for neutralization)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Rosuvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Oxidative Degradation:

      • To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

      • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples if necessary before injection into the HPLC system.

    • Acidic Degradation:

      • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

      • Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 8 hours).

      • Withdraw samples at various time points.

      • Neutralize the samples with an equivalent amount of 0.1 N NaOH before injection.

  • Sample Analysis:

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

    • Identify the peaks corresponding to Rosuvastatin and this compound based on their retention times, which should be confirmed using a qualified reference standard for this compound.

  • Data Analysis:

    • Calculate the percentage degradation of Rosuvastatin and the percentage formation of this compound at each time point.

    • Plot the concentration of Rosuvastatin and this compound as a function of time to determine the degradation kinetics.

The following diagram outlines the experimental workflow for a forced degradation study.

G start Start: Prepare Rosuvastatin Stock Solution stress Apply Stress Conditions start->stress oxidative Oxidative Stress (H₂O₂) stress->oxidative acidic Acidic Stress (HCl, Heat) stress->acidic sampling Sample at Time Intervals oxidative->sampling acidic->sampling neutralize Neutralize Samples sampling->neutralize analysis HPLC Analysis neutralize->analysis data Data Interpretation (Kinetics, Degradation Profile) analysis->data end End data->end caption Forced Degradation Experimental Workflow

Caption: Workflow for investigating this compound formation.

Characterization by LC-MS/MS

For unambiguous identification and structural confirmation of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The fragmentation pattern of the this compound molecular ion can provide definitive structural information.

Table 2: Illustrative Mass Spectrometric Parameters

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Parent Ion (m/z) For this compound (C₂₂H₂₆FN₃O₆S), the expected [M+H]⁺ is approximately 480.16.
Fragment Ions (m/z) Characteristic fragment ions should be monitored to confirm the structure.

Conclusion and Future Perspectives

This compound is a critical degradation product of Rosuvastatin, formed primarily under oxidative and acidic stress conditions. Its presence is a key indicator of the degradation of the parent drug and plays a significant role in the overall degradation kinetics. A thorough understanding of the formation pathways and kinetics of this compound is paramount for the development of stable and effective Rosuvastatin formulations.

Future research should focus on elucidating the specific rate constants and activation energies for the formation of this compound under a wider range of conditions. This will enable the development of more accurate predictive models for Rosuvastatin stability and facilitate the design of novel formulation strategies to minimize its degradation. By employing robust, stability-indicating analytical methods, drug development professionals can ensure the quality, safety, and efficacy of Rosuvastatin products.

References

  • Al-Aani, H., Al-Maaeni, M., & Al-Taee, S. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5317–5330.
  • Al-Ani, H., & Al-Zehouri, J. (2023). Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation.
  • Bhosle, P., & Kolte, S. (2019). Preformulation Studies of Rosuvastatin. Journal of Drug Delivery and Therapeutics, 9(3-s), 729-735.
  • Dončević, L., et al. (2022).
  • Khedr, A., Belal, F., Ibrahim, F., & Elawady, T. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 5(23), 6494-6504.
  • Kumar, V., et al. (2011). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences, 73(3), 345-349.
  • McKenney, J. M. (2005). Efficacy and safety of rosuvastatin in treatment of dyslipidemia. American Journal of Health-System Pharmacy, 62(10), 1033-1047.
  • Mostafa, N. M., Badawey, A. M., Lamie, N. T., & Abd El-Aleem, A. E. B. (2014). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. Pharmaceutical Methods, 5(2), 67-74.
  • Patel, R., et al. (2022). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 112-118.
  • Pilli, N. R., et al. (2015). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Pharmacology & Pharmacy, 2(6), 341-349.
  • Sbu, E., et al. (2023).
  • Sripal, R., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Scientia Pharmaceutica, 83(2), 279-296.
  • Szymański, P., et al. (2021). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica, 78(6), 723-731.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium. Retrieved from [Link]

  • AstraZeneca. (2024). CRESTOR® (rosuvastatin) | Pharmacokinetics and Drug Interactions. Retrieved from [Link]

  • Zhang, D., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.
  • Wang, Y., et al. (2018). Stability of rosuvastatin calcium and rosuvastatin lactone. Chinese Journal of New Drugs, 27(15), 1773-1776.
  • Paoletti, R., et al. (2011). Efficacy and safety of rosuvastatin in the management of dyslipidemia. Cardiovascular Drug Reviews, 24(3-4), 225-253.
  • Jones, P. H., et al. (2003). Efficacy and safety of rosuvastatin in the management of dyslipidemia. The American Journal of Cardiology, 92(4, Supplement 1), 152-160.
  • Olsson, A. G., et al. (2002). Efficacy and safety of rosuvastatin. Cardiology in Review, 10(5), 303-310.
  • Shepherd, J., et al. (2003). Rosuvastatin: a new HMG-CoA reductase inhibitor.
  • Sip, S., et al. (2023). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica - Drug Research, 80(1), 119-127.

Sources

Preliminary Toxicological Profile of 5-Oxo Rosuvastatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolite and Impurity Safety Assessment

In the landscape of pharmaceutical development, the comprehensive toxicological evaluation of a drug candidate extends beyond the active pharmaceutical ingredient (API) to encompass its metabolites and significant impurities. 5-Oxo Rosuvastatin, identified as a potential impurity and metabolite of Rosuvastatin, necessitates a thorough safety assessment to ensure its presence does not introduce untoward risks to patients.[1][2][3][4] This guide delineates a proposed preliminary toxicological profile for this compound, structured to provide a robust framework for its safety evaluation. The methodologies and rationale presented herein are grounded in established regulatory guidelines and industry best practices to ensure scientific integrity and trustworthiness.[5][6][7]

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[8][9] While it is not extensively metabolized, with approximately 10% of a dose being recovered as metabolites, the characterization of any related substance is critical.[9][10] The parent drug itself has a well-documented safety profile, with known, albeit rare, adverse effects including myopathy, rhabdomyolysis, and hepatic enzyme elevations.[8][11][12][13] This existing knowledge of Rosuvastatin provides a critical foundation for anticipating the potential toxicological liabilities of this compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the preliminary toxicological profile of this compound. We will explore a tiered testing strategy, beginning with in vitro assessments of cytotoxicity and genotoxicity, and culminating in recommendations for potential in vivo studies, should the initial findings warrant further investigation.

Metabolic Context and Rationale for Toxicological Evaluation

Rosuvastatin undergoes limited metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[8][9] The major identified metabolites are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[10][14] this compound is recognized as an impurity of Rosuvastatin.[1][2][3] The structural similarity of this compound to the parent compound necessitates a comprehensive toxicological workup to ascertain its intrinsic reactivity and potential for off-target effects.

The rationale for this proposed toxicological evaluation is rooted in the "Metabolites in Safety Testing" (MIST) guidance, which provides a framework for assessing the safety of drug metabolites.[15] Although this compound is primarily classified as an impurity, the principles of MIST are applicable in guiding its safety assessment.

Proposed Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic context of Rosuvastatin and the proposed tiered toxicological evaluation strategy for this compound.

cluster_metabolism Rosuvastatin Metabolism cluster_toxicology Proposed Toxicological Evaluation Rosuvastatin Rosuvastatin N-desmethyl Rosuvastatin N-desmethyl Rosuvastatin Rosuvastatin->N-desmethyl Rosuvastatin CYP2C9 Rosuvastatin-5S-lactone Rosuvastatin-5S-lactone Rosuvastatin->Rosuvastatin-5S-lactone This compound This compound Rosuvastatin->this compound Impurity/Metabolite In Vitro Cytotoxicity In Vitro Cytotoxicity This compound->In Vitro Cytotoxicity In Vitro Genotoxicity In Vitro Genotoxicity This compound->In Vitro Genotoxicity In Vivo Acute Toxicity In Vivo Acute Toxicity In Vitro Genotoxicity->In Vivo Acute Toxicity If positive

Caption: Proposed metabolic context and tiered toxicological evaluation of this compound.

Tier 1: In Vitro Toxicity Assessment

The initial phase of the toxicological evaluation focuses on in vitro assays to rapidly assess the potential for cellular and genetic toxicity. These assays are cost-effective, high-throughput, and reduce the reliance on animal testing.[16]

In Vitro Cytotoxicity

The objective of in vitro cytotoxicity testing is to determine the concentration of this compound that induces cell death.[16][17][18] A panel of cell lines should be selected to represent key target organs, with a particular focus on hepatocytes, given the known hepatic effects of Rosuvastatin.[11][13][19]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line.

  • Primary Human Hepatocytes: Provide a more physiologically relevant model.

  • L6 (Rat Skeletal Myoblasts): To assess potential myotoxicity, a known class effect of statins.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[16]

  • Cell Seeding: Plate HepG2, primary human hepatocytes, and L6 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The concentration range should be wide enough to capture a dose-response relationship. Add the diluted compound to the cells and incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation Time (hours)This compound IC50 (µM)Rosuvastatin IC50 (µM) (for comparison)
HepG224To be determinedTo be determined
48To be determinedTo be determined
Primary Human Hepatocytes24To be determinedTo be determined
48To be determinedTo be determined
L624To be determinedTo be determined
48To be determinedTo be determined
In Vitro Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases.[20] A standard battery of in vitro genotoxicity tests is recommended to evaluate different genotoxic endpoints.[6][21]

Experimental Workflow for In Vitro Genotoxicity Testing

This compound This compound Ames Test Ames Test This compound->Ames Test Gene Mutation (Bacteria) In Vitro Micronucleus Test In Vitro Micronucleus Test This compound->In Vitro Micronucleus Test Chromosomal Damage (Mammalian Cells) Mouse Lymphoma Assay (MLA) Mouse Lymphoma Assay (MLA) This compound->Mouse Lymphoma Assay (MLA) Gene Mutation & Clastogenicity (Mammalian Cells) Negative Result Negative Result Ames Test->Negative Result Positive Result Positive Result Ames Test->Positive Result In Vitro Micronucleus Test->Negative Result In Vitro Micronucleus Test->Positive Result Mouse Lymphoma Assay (MLA)->Negative Result Mouse Lymphoma Assay (MLA)->Positive Result Further Investigation Further Investigation Positive Result->Further Investigation

Caption: Workflow for the in vitro genotoxicity assessment of this compound.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15] The assay should be conducted with and without metabolic activation (S9 fraction).

    • Prepare bacterial cultures of the tester strains.

    • Mix the bacterial culture with this compound at various concentrations and, if required, the S9 metabolic activation system.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • Treat the cells with this compound at multiple concentrations, with and without S9 activation.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.

Tier 2: In Vivo Acute Toxicity Assessment (Conditional)

Should the in vitro genotoxicity assays yield positive or equivocal results, an in vivo study is warranted to assess the toxic potential in a whole-animal system.[6][21] The choice of in vivo assay will depend on the nature of the in vitro findings.

Recommended In Vivo Study: Rodent Micronucleus Test

This test evaluates chromosomal damage in the bone marrow of rodents.

Experimental Protocol (as per OECD Guideline 474):

  • Animal Selection: Use a suitable rodent species (e.g., mice or rats).

  • Dose Administration: Administer this compound to the animals, typically via oral gavage, at three dose levels. A vehicle control group and a positive control group should be included.

  • Sample Collection: Collect bone marrow at appropriate time points after the final dose.

  • Slide Preparation: Prepare bone marrow smears and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score the frequency of micronucleated PCEs. A significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates in vivo genotoxicity.

Interpretation of Results and Next Steps

The collective data from these preliminary toxicological studies will form the basis for a comprehensive risk assessment of this compound.

  • Negative In Vitro Findings: If both cytotoxicity and genotoxicity assays are negative, it would provide a strong indication of a low toxicological risk for this compound at the levels it is present as an impurity.

  • Positive In Vitro Cytotoxicity: High cytotoxicity would necessitate a careful evaluation of the potential for localized or systemic toxicity, particularly in the liver and muscle.

  • Positive In Vitro Genotoxicity: A positive finding in any of the genotoxicity assays would be a significant safety concern and would trigger further investigation, including in vivo genotoxicity testing and potentially carcinogenicity studies, depending on the intended clinical use and duration of treatment with Rosuvastatin.[22]

Conclusion

This technical guide provides a scientifically rigorous and structured approach to establishing a preliminary toxicological profile for this compound. By adhering to established regulatory guidelines and employing a tiered testing strategy, drug development professionals can effectively evaluate the safety of this impurity and make informed decisions regarding the continued development of Rosuvastatin-containing products. The self-validating nature of this proposed testing cascade ensures a high degree of confidence in the final toxicological assessment.

References

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link][5][7]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link][6]

  • Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. ACS Publications - American Chemical Society. [Link][15]

  • International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate. [Link][20]

  • Update on in vitro cytotoxicity assays for drug development. PubMed. [Link][17]

  • Rosuvastatin. StatPearls - NCBI Bookshelf. [Link][8]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link][16]

  • Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. PubMed. [Link][14]

  • Rosuvastatin Pathway, Pharmacokinetics. ClinPGx. [Link][10]

  • Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC - NIH. [Link][9]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link][21]

  • 208647Orig1s000. accessdata.fda.gov. [Link][22]

  • Liver toxicity of rosuvastatin therapy. PMC - NIH. [Link][11]

  • Rosuvastatin Calcium Tablets. [Link][12]

  • Non-clinical safety evaluation of a novel pharmaceutical salt, rosuvastatin ethanolamine, in Wistar rats. PMC - NIH. [Link][19]

  • Rosuvastatin. LiverTox - NCBI Bookshelf. [Link][13]

  • This compound. Symtera Analytics. [Link][4]

Sources

chemical properties and stability of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 5-Oxo Rosuvastatin

Abstract

This compound, a critical impurity and degradation product of Rosuvastatin, presents significant challenges in pharmaceutical development and quality control. Its formation, primarily through oxidation, necessitates a thorough understanding of its chemical properties and stability profile to ensure the safety and efficacy of Rosuvastatin drug products. This guide provides a comprehensive technical overview of this compound, synthesizing data on its physicochemical characteristics, degradation pathways, and analytical quantification. We delve into the causality behind its formation under various stress conditions and present validated experimental protocols for its study, offering field-proven insights for professionals in drug development and research.

Introduction: The Significance of this compound

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to manage hypercholesterolemia.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount, and controlling impurities is a central tenet of drug development. This compound (also known as Rosuvastatin EP Impurity C) is a prominent process-related impurity and oxidative degradation product of Rosuvastatin.[3][4] Its presence in the final drug product must be strictly monitored and controlled as per regulatory guidelines. Understanding the conditions that lead to its formation is crucial for developing stable formulations and robust manufacturing processes. This guide serves as a foundational resource for scientists tasked with characterizing, quantifying, and mitigating this critical impurity.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for predicting its behavior in various formulations. Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid[5]
Synonyms 5-Oxorosuvastatin, Rosuvastatin EP Impurity C[3][6]
CAS Number 1422619-13-3[3][5][6]
Molecular Formula C22H26FN3O6S[3][5][6]
Molecular Weight 479.52 g/mol [3][6]
Appearance Light Yellow to Dark Beige Solid[3]
Storage Recommended at -20°C for long-term stability[6]
Solubility Soluble in Methanol, DMSO[7]

The structure of this compound features a ketone group at the C5 position of the heptenoic acid side chain, distinguishing it from the parent Rosuvastatin molecule which has a hydroxyl group at this position.

Caption: Chemical structure of this compound.

Stability Profile and Degradation Pathways

This compound is primarily an oxidative degradation product of Rosuvastatin.[4] Forced degradation studies, a cornerstone of drug development as mandated by ICH guidelines, reveal the susceptibility of a drug substance to various environmental factors.

Rosuvastatin itself is known to be unstable under acidic, oxidative, and photolytic conditions, while showing relative stability in neutral and basic media.[8][9] The formation of this compound is a key outcome of these stress tests, particularly under oxidative and certain acidic conditions.

Causality of Degradation:

  • Oxidative Stress: The secondary alcohol at the C5 position of the Rosuvastatin side chain is susceptible to oxidation, yielding the corresponding ketone, this compound. This is a common degradation pathway for statins with this structural feature. The use of oxidizing agents like hydrogen peroxide (H2O2) in forced degradation studies consistently generates this impurity.[9][10] A Japanese patent further corroborates this by demonstrating that storing Rosuvastatin Calcium under oxygen-excluded conditions suppresses the formation of the "5-keto body".[11]

  • Acidic Hydrolysis: Under strong acidic conditions, Rosuvastatin undergoes significant degradation.[9][12] While lactonization is a major pathway, the formation of this compound and its anti-isomer can also occur.[4][13]

  • Photolytic Stress: Exposure to light is another critical stress factor. Photodegradation of Rosuvastatin can lead to a complex mixture of products, including diastereomeric cyclized products and potentially the 5-Oxo impurity.[8][9][14]

  • Thermal and Humidity Stress: Rosuvastatin shows greater stability under thermal and humidity stress compared to other conditions, though some degradation can occur over extended periods at high temperatures.[10][15]

Caption: Degradation pathways of Rosuvastatin leading to this compound.

Analytical Methodologies for Quantification

The accurate detection and quantification of this compound are critical for quality control. Stability-indicating analytical methods are required to separate the main compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique.[16][17]

    • Detection: UV detection is commonly used, with a wavelength maximum around 242 nm.[8]

    • Column: Reversed-phase columns, such as a C18, provide effective separation.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) run in an isocratic or gradient mode.[8][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural confirmation and higher sensitivity, LC-MS is invaluable. It allows for the characterization of degradation products by analyzing their fragmentation patterns.[8] Studies have identified degradation products with molecular masses corresponding to this compound (m/z 479) under various stress conditions.[8]

Experimental Protocol: Forced Degradation Study

This section outlines a representative protocol for a forced degradation study designed to investigate the formation of this compound from Rosuvastatin Calcium.

Objective: To assess the stability of Rosuvastatin Calcium under various stress conditions as per ICH guidelines and to identify the conditions under which this compound is formed.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Rosuvastatin Calcium (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 10 days.[15]

    • Photolytic Degradation: Expose the solid drug substance and a solution to photolytic conditions of 1.2 million lux hours and 200 watt hours/square meter in a photostability chamber.[15]

  • Sample Neutralization and Dilution: After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Chromatographic Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.

    • Use a reference standard of this compound to confirm the identity of the degradation peak by comparing retention times and, if available, by spiking the sample.

  • Peak Purity and Mass Balance:

    • Use a photodiode array (PDA) detector to assess the peak purity of Rosuvastatin in all stressed samples to ensure no co-eluting peaks are present.

    • Perform a mass balance calculation to account for the degraded API and the sum of all formed impurities.[9][12]

G start Start: Rosuvastatin Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid Acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base Base oxidative Oxidation (3% H₂O₂, RT) stress->oxidative Oxidative thermal Thermal (Solid, 80°C) stress->thermal Thermal photo Photolytic (ICH Q1B) stress->photo Photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analysis Analyze via Stability-Indicating HPLC-UV/PDA neutralize->analysis end End: Identify & Quantify This compound analysis->end

Caption: Experimental workflow for a forced degradation study.

Synthesis and Characterization

For use as a reference standard in analytical methods, pure this compound is required. Its synthesis is typically achieved through the controlled oxidation of a suitable Rosuvastatin intermediate or Rosuvastatin itself. One reported method involves the oxidation of a deprotected Rosuvastatin precursor using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[19] The resulting compound's structure is then confirmed using spectroscopic techniques such as ¹H-NMR and Mass Spectrometry (MS).[19]

Conclusion

This compound is a chemically significant impurity whose formation is intrinsically linked to the oxidative stability of the Rosuvastatin molecule. Its control is a critical aspect of ensuring drug product quality and patient safety. The primary pathway to its formation is the oxidation of the C5-hydroxyl group, a reaction that can be induced by chemical oxidants, acidic conditions, and photolytic exposure. Drug development professionals must employ robust, validated, stability-indicating analytical methods to monitor its levels. By understanding the chemical properties and degradation triggers detailed in this guide, researchers can proactively design stable formulations, optimize manufacturing processes, and establish meaningful control strategies to minimize the presence of this impurity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67025025, this compound. [Online] Available at: [Link]

  • Allmpus. Rosuvastatin 5-Oxo Acid Methyl Ester and 5-Oxo-Rosuvastatin Acid Methyl Ester Manufacturer in Mumbai. [Online] Available at: [Link]

  • Ghanem, R., et al. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Semantic Scholar. [Online] Available at: [Link]

  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. [Online] Available at: [Link]

  • Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. ResearchGate. [Online] Available at: [Link]

  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [Online] Available at: [Link]

  • Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. [Online] Available at: [Link]

  • Islam, M., et al. (2018). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. [Online] Available at: [Link]

  • PharmGKB. Rosuvastatin Pathway, Pharmacokinetics. [Online] Available at: [Link]

  • Kumar, A., et al. (2018). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. ResearchGate. [Online] Available at: [Link]

  • Google Patents. IL175511A - Rosuvastatin degradation products.
  • McTaggart, F. (2003). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC. [Online] Available at: [Link]

  • Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Online] Available at: [Link]

  • Kumar, A., et al. (2022). Structural Characterization of Rosuvastatin and Teneligliptin Degradants Produced by Photoalkali and Photoacid: In Silico Toxic. Indian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • Khedr, A., et al. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. [Online] Available at: [Link]

  • Mehta, T. N., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Online] Available at: [Link]

  • Mehta, T. N., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed. [Online] Available at: [Link]

  • Google Patents. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates.
  • Barboza, F. M., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. PubMed. [Online] Available at: [Link]

  • Der Pharma Chemica. (2011). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. [Online] Available at: [Link]

  • AstraZeneca. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin). [Online] Available at: [Link]

  • Sahu, R., et al. (2014). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. International Journal of ChemTech Research. [Online] Available at: [Link]

  • Google Patents. JP2016044164A - Preservation method improving the stability of rosuvastatin calcium.
  • Ghimire, S., et al. (2023). Rosuvastatin. StatPearls. [Online] Available at: [Link]

  • Khan, G., et al. (2012). Pharmacokinetic Interactions of Rosuvastatin: A Review. SciSpace. [Online] Available at: [Link]

  • ResearchGate. Suggested scheme for the acid degradation of rosuvastatin calcium. [Online] Available at: [Link]

  • Researcher.Life. How does rosuvastatin function in the body? [Online] Available at: [Link]

  • Kamel, B., et al. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. PubMed. [Online] Available at: [Link]

Sources

5-Oxo Rosuvastatin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Rosuvastatin Impurity: Identification, Synthesis, and Analytical Quantification

Introduction

5-Oxo Rosuvastatin, recognized as a significant impurity and degradation product of Rosuvastatin, plays a critical role in the quality control and stability testing of this widely prescribed statin. Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used to treat hypercholesterolemia and prevent cardiovascular disease.[1] The presence of impurities such as this compound, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of its chemical properties, formation, and analytical determination is paramount for researchers, scientists, and drug development professionals in the pharmaceutical industry. This guide provides a detailed technical overview of this compound, from its fundamental chemical identity to practical methodologies for its synthesis and analysis.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 1422619-13-3 .[2][3][4] It is also known by several synonyms, including (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid and is designated as Rosuvastatin Impurity C in the European Pharmacopoeia (EP).[4]

The molecular structure of this compound is characterized by the oxidation of the C5 hydroxyl group of the heptenoic acid side chain of Rosuvastatin to a ketone. This structural modification is a key transformation observed during the degradation of the parent drug.

Molecular Diagram

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

PropertyValueSource(s)
CAS Number 1422619-13-3[2][4]
Molecular Formula C₂₂H₂₆FN₃O₆S[2]
Molecular Weight 479.52 g/mol [2]
IUPAC Name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid[4]
Appearance Light Yellow to Dark Beige Solid
Synonyms Rosuvastatin Impurity C (EP), 5-Oxorosuvastatin[4]

Formation and Synthesis

This compound is primarily formed through the oxidation of Rosuvastatin. This can occur during the manufacturing process or as a degradation product upon storage, particularly under stress conditions such as exposure to acid and oxidizing agents.[5][6] Understanding the synthetic pathway is crucial for producing this compound as a reference standard for analytical purposes.

Synthetic Pathway Overview

A plausible synthetic route to this compound involves the selective oxidation of the C5-hydroxyl group of a suitable Rosuvastatin intermediate. One reported method utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.[7]

Synthesis_Pathway Rosuvastatin_Intermediate Rosuvastatin Intermediate (with protected carboxylic acid) Oxidation Oxidation Rosuvastatin_Intermediate->Oxidation DDQ Five_Oxo_Intermediate This compound Intermediate (with protected carboxylic acid) Oxidation->Five_Oxo_Intermediate Deprotection Deprotection Five_Oxo_Intermediate->Deprotection Hydrolysis Five_Oxo_Rosuvastatin This compound Deprotection->Five_Oxo_Rosuvastatin

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on the oxidation of a Rosuvastatin intermediate.[7]

Materials:

  • Rosuvastatin intermediate (e.g., t-butyl ester)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Oxidation:

    • Dissolve the Rosuvastatin intermediate in dichloromethane.

    • Add a solution of DDQ in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 5-oxo intermediate.

  • Purification of the Intermediate:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • Dissolve the purified 5-oxo intermediate in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature.

    • Monitor the reaction for the cleavage of the protecting group.

    • Upon completion, remove the solvent and TFA under reduced pressure to yield the final product, this compound.

Analytical Characterization and Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate this compound from the parent drug and other potential impurities. The following is a typical set of chromatographic conditions that can be adapted for this purpose.[8][9][10]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.5) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Sample Preparation:

  • Accurately weigh and dissolve the Rosuvastatin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm filter before injection.

Validation of the Analytical Method:

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where Rosuvastatin is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[5][6]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the presence of the ketone group and the stereochemistry of the molecule.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[11]

Conclusion

This compound is a critical impurity that requires careful monitoring and control in the production of Rosuvastatin. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and analytical characterization. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical field, enabling them to ensure the quality, safety, and efficacy of Rosuvastatin-containing medicines. A thorough understanding of such impurities is fundamental to robust drug development and manufacturing in a stringent regulatory environment.

References

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica.
  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2023-09-01.
  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.
  • 5-Oxo Rosuvast
  • Mehta TN, Patel AK, Kulkarni GM, Suubbaiah G. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Mehta T, Patel A, Kulkarni G, Subbaiah G.
  • Oxidation of rosuvastatin with chloramine-T in basic medium. 2024-09-02.
  • 5-Oxo Rosuvast
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVAST
  • Reference standard for characterization of rosuvastatin.
  • A New Improved RP-HPLC Method for Assay of Rosuvast
  • Process for preparation of rosuvastatin.
  • 5-Oxo Rosuvast
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. WJPMR. 2017-08-03.
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDI
  • Process for the preparation of rosuvastatin.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formul
  • A new validated RP-HPLC method for determination of Rosuvastatin calcium in bulk and pharmaceutical dosage form.
  • Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. 2020;55(12):985-989.
  • 5-Oxo Rosuvast
  • A New Improved RP-HPLC Method for Assay of Rosuvast
  • VALIDATED RP-HPLC METHOD FOR DETERMINATION OF ROSUVASTATIN CALCIUM IN BULK AND PHARMACEUTICAL FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2015-07-01.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Rosuvastatin

Rosuvastatin, a fully synthetic and highly potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia and the reduction of cardiovascular risk.[1][2][3] Its complex chemical structure, while conferring high efficacy, also presents challenges during synthesis and storage, leading to the formation of various impurities.[4] In the pharmaceutical industry, the control of such impurities is not merely a matter of quality control but a fundamental requirement for ensuring the safety and therapeutic efficacy of the final drug product.[4][5] Impurities can arise from starting materials, intermediates, synthetic by-products, or degradation.[4][5]

This technical guide provides an in-depth examination of 5-Oxo Rosuvastatin , a specified, process-related impurity of Rosuvastatin. We will explore its chemical genesis, the analytical strategies for its detection and control, its potential impact on drug quality, and the regulatory framework that governs its acceptable limits. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the development and manufacturing of Rosuvastatin.

Genesis and Chemical Profile of this compound

This compound, also known as Rosuvastatin Ketone, is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a key impurity.[6] Its formation is intrinsically linked to the synthetic pathway of Rosuvastatin, classifying it as a process-related impurity.[4]

Chemical Identity:

  • IUPAC Name: (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid[6][7]

  • Molecular Formula: C₂₂H₂₆FN₃O₆S[7][8]

  • Molecular Weight: 479.52 g/mol [7][8]

Mechanism of Formation

The formation of this compound typically occurs through the oxidation of the secondary alcohol at the C5 position of the Rosuvastatin side chain. This transformation can be influenced by specific reagents and conditions employed during the synthesis. While multiple synthetic routes for Rosuvastatin exist[9][10], the introduction of oxidizing agents or conditions conducive to oxidation can lead to the generation of this keto-acid impurity.

For instance, during certain synthetic steps, the incomplete reduction of a ketone precursor or the over-oxidation of the C5-hydroxyl group can result in the formation of this compound. The investigation and optimization of these critical process parameters are paramount to minimize its formation and ensure the final drug substance meets stringent purity requirements.[11]

G cluster_rosuvastatin Rosuvastatin Structure cluster_oxo Impurity Structure Rosuvastatin Rosuvastatin (...-3,5-dihydroxy-...) C5_Hydroxyl C5-Hydroxyl Group (-OH) Process_Step Oxidative Conditions in Synthesis Rosuvastatin->Process_Step Exposure Oxo_Rosuvastatin This compound (...-3-hydroxy-5-oxo-...) C5_Ketone C5-Ketone Group (=O) Process_Step->Oxo_Rosuvastatin Oxidation of C5-Hydroxyl

Caption: Formation pathway of this compound from Rosuvastatin via oxidation.

Analytical Control Strategies

Robust analytical methods are essential for the accurate detection and quantification of this compound to ensure compliance with regulatory standards.[4] High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[12][13][14]

Overview of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the stage of drug development.

Technique Typical Detector Advantages Considerations
HPLC UV/PDARobust, reproducible, widely available, suitable for routine QC.[12][14]May lack sensitivity for trace-level quantification without optimization.
UPLC UV/PDAFaster analysis times, higher resolution and sensitivity than HPLC.Higher operational pressures require specialized equipment.
LC-MS/MS Mass SpectrometerHigh sensitivity and selectivity, provides structural confirmation.[12]More complex instrumentation, higher cost, typically used for characterization and trace analysis.
Reference HPLC Protocol for Impurity Profiling

This section provides a detailed, self-validating protocol for the quantification of this compound in a drug substance sample. The causality behind the chosen parameters is explained to provide field-proven insight.

Objective: To separate, detect, and quantify this compound from the main Rosuvastatin peak and other related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale (Expertise & Experience)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention and selectivity for the separation of Rosuvastatin and its structurally similar impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the acidic analytes (Rosuvastatin and this compound).
Mobile Phase B AcetonitrileA common, strong organic solvent that provides good elution strength for the analytes from the C18 column.
Gradient Elution See step-by-step protocolA gradient is crucial for impurity analysis. It allows for the elution of early-eluting, more polar impurities while ensuring that the main, highly retained API peak and any late-eluting impurities are effectively eluted within a reasonable runtime, providing superior resolution compared to an isocratic method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.
Column Temp. 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection 246 nmThis wavelength is near the absorption maximum for Rosuvastatin, providing good sensitivity for both the API and related impurities which share a similar chromophore.[15]
Injection Volume 10 µLA typical volume to balance sensitivity with the risk of column overloading.

Step-by-Step Methodology:

  • System Suitability Test (SST) - Trustworthiness:

    • Prepare a system suitability solution containing Rosuvastatin and a known quantity of this compound (e.g., at the reporting threshold concentration).

    • Inject the SST solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the Rosuvastatin peak area must be ≤ 2.0%.

      • Resolution between Rosuvastatin and this compound peaks must be ≥ 2.0.

      • Tailing factor for the Rosuvastatin peak should be ≤ 1.5.

    • Rationale: The SST is a self-validating check that ensures the chromatographic system is performing adequately for the intended analysis before any test samples are analyzed.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Prepare a solution of Rosuvastatin reference standard of known concentration.

    • Sample Solution: Accurately weigh and dissolve the Rosuvastatin drug substance in the diluent to achieve a similar concentration as the standard solution.[16]

  • Chromatographic Run (Gradient Program):

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject the blank (diluent), followed by the SST, standard, and sample solutions.

    • Example Gradient:

      • 0-10 min: 30% B

      • 10-35 min: 30% to 70% B (linear ramp)

      • 35-40 min: 70% to 30% B (return to initial)

      • 40-50 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on its relative retention time (RRT) from the SST injection.

    • Calculate the percentage of this compound using the following external standard formula: % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare System Suitability, Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Blank, Standard & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks & Determine RRT F->G H Calculate % Impurity vs. Specification G->H I Generate Final Report H->I

Caption: A typical analytical workflow for HPLC-based impurity profiling.

Impact and Regulatory Control

The presence of impurities, including this compound, can potentially affect the stability and safety profile of the drug product.[4][17] Therefore, their levels are strictly controlled by regulatory agencies worldwide.

Impact on Drug Quality
  • Efficacy: While there is limited public data on the specific pharmacological activity of this compound, impurities are generally considered to have different efficacy or no efficacy compared to the active pharmaceutical ingredient (API).

  • Safety: Any impurity that is not thoroughly qualified through toxicological studies represents a potential safety risk.[5] Regulatory guidelines mandate the characterization and toxicological assessment of any impurity exceeding certain thresholds.

  • Stability: The presence of impurities can sometimes impact the stability of the drug substance or drug product during storage.[18] For example, new impurities can appear during stability studies under stressed conditions like heat and humidity.[18]

Regulatory Landscape

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies like the FDA and EMA.

  • ICH Q3A (R2) - Impurities in New Drug Substances: This guideline provides the framework for identifying, qualifying, and setting acceptance criteria for impurities. It establishes thresholds for reporting, identification, and qualification.

  • Pharmacopeial Standards: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have specific monographs for Rosuvastatin Calcium that list known impurities, including this compound (often referred to as Impurity C in the EP), and define their acceptance limits.[4][5][6]

Adherence to these guidelines is mandatory. The typical process involves:

  • Identification: Identifying any impurity present above the 0.10% threshold.[11]

  • Reporting: Reporting any impurity above 0.05%.

  • Qualification: Establishing the biological safety of any impurity above the qualification threshold (e.g., 0.15% or 1.0 mg per day intake, whichever is lower).

Manufacturers must develop robust manufacturing processes that consistently control the level of this compound and other impurities to well below these regulatory limits, ensuring the final product is safe, effective, and of high quality.[4]

Conclusion

This compound is a critical process-related impurity in the synthesis of Rosuvastatin. A thorough understanding of its formation mechanism is key to developing effective control strategies within the manufacturing process. The implementation of robust, validated analytical methods, such as the HPLC protocol detailed in this guide, is fundamental for ensuring that levels of this impurity are consistently maintained below the stringent limits set by pharmacopeias and international regulatory bodies. By integrating this knowledge into the drug development and manufacturing lifecycle, scientists and researchers can ensure the continued quality, safety, and efficacy of Rosuvastatin for patients worldwide.

References

  • A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024). Chemicea Pharmaceutical.
  • Rosuvastatin EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
  • The patent landscape of Rosuvastatin. (2025).
  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. (2012). Der Pharma Chemica.
  • Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. (2014).
  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. (2020).
  • Novel Analytical Method Development and Validation for Estimation of Clinical Important Rosuvastatin in Bulk and Pharmaceutical. (2020). E-RESEARCHCO.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018). PubMed.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review | Request PDF. (2018).
  • Rosuvastatin EP Impurity C | 1422619-13-3. SynZeal.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018). UNESP Institutional Repository.
  • This compound | 1422619-13-3 | FF103553. Biosynth.
  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. (2016). Saudi Journal of Medical and Pharmaceutical Sciences.
  • Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calcium tablet dosage form. (2016). TSI Journals.
  • This compound | C22H26FN3O6S | CID 67025025. (2024). PubChem - NIH.
  • Drug safety evaluation of rosuvast
  • Rosuvastatin: efficacy, safety and clinical effectiveness. (2008). PubMed.

Sources

An In-Depth Technical Guide on the Formation of 5-Oxo Rosuvastatin During Drug Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Impurity Profiling in Statin Formulations

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical integrity. However, like many complex synthetic molecules, rosuvastatin is susceptible to degradation during the manufacturing process and throughout the shelf life of the final drug product. One of the most significant degradation products is 5-Oxo Rosuvastatin, an impurity formed through the oxidation of the C5 hydroxyl group on the heptenoic acid side chain. The presence of this impurity not only reduces the potency of the active pharmaceutical ingredient (API) but also introduces a new chemical entity whose long-term pharmacological and toxicological effects may not be fully characterized.

This technical guide provides a comprehensive exploration of the formation of this compound. We will delve into the chemical mechanisms that drive its formation, critically examine the formulation and process parameters that act as catalysts, and outline robust analytical methodologies for its detection and quantification. Ultimately, this document will equip researchers, formulation scientists, and quality control professionals with the knowledge to proactively control and minimize the formation of this critical impurity, ensuring the development of stable, safe, and effective rosuvastatin drug products.

The Chemistry of this compound Formation: An Oxidative Pathway

The conversion of rosuvastatin to its 5-oxo derivative is primarily an oxidative process. The key structural feature susceptible to this transformation is the secondary alcohol at the C5 position of the dihydroxyheptenoic acid side chain.

Proposed Mechanism of Oxidation

The oxidation of the secondary alcohol to a ketone can proceed through several mechanisms, with autoxidation being the most probable pathway in a pharmaceutical formulation context. This process is often initiated by trace amounts of reactive oxygen species (ROS) and can be propagated through a free-radical chain reaction.

A plausible mechanism involves the following steps:

  • Initiation: The process begins with the abstraction of a hydrogen atom from the C5 carbon of rosuvastatin by an initiator radical (R•). This initiator can be generated from peroxide impurities present in excipients, exposure to light, or the presence of trace metal ions. This forms a carbon-centered radical on the rosuvastatin molecule.

  • Propagation: The rosuvastatin radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another rosuvastatin molecule, forming a hydroperoxide (ROOH) and a new rosuvastatin radical, thus propagating the chain reaction.

  • Decomposition and Formation of this compound: The hydroperoxide intermediate is unstable and can decompose, particularly in the presence of heat or metal ions, to form the 5-oxo derivative and water.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

}

Caption: Proposed autoxidative pathway for the formation of this compound.

The Role of Formulation Components and Manufacturing Processes

The formation of this compound is not solely dependent on the inherent stability of the API but is significantly influenced by the formulation composition and the manufacturing process.

Impact of Excipients

Pharmaceutical excipients are not always inert and can be a primary source of pro-oxidative species.[1][2]

  • Peroxide-Containing Excipients: Many common excipients, particularly polymers like povidone (PVP) and polyethylene glycols (PEGs), are known to contain residual peroxides from their manufacturing processes.[1][3] These peroxides can act as powerful initiators for the autoxidation of rosuvastatin. Studies have shown significant lot-to-lot variability in peroxide levels within the same excipient from different manufacturers.[3] Fillers such as microcrystalline cellulose and lactose generally have lower peroxide levels.[3]

  • Moisture Content: The presence of water can facilitate the mobility of reactants and catalysts, thereby accelerating degradation. Excipients with high hygroscopicity can contribute to increased water activity within the formulation, promoting the formation of this compound.

  • pH Modifiers: Rosuvastatin is known to be more stable in neutral to slightly alkaline conditions and degrades in acidic environments.[4][5] The use of acidic excipients or inadequate control of the microenvironmental pH within the formulation can catalyze the degradation process.

Excipient ClassCommon ExamplesPotential Impact on this compound Formation
Binders Povidone (PVP), Hydroxypropyl Cellulose (HPC)High risk due to potential for significant hydroperoxide impurities.[1]
Fillers Microcrystalline Cellulose, Lactose, Dicalcium PhosphateGenerally lower risk, but peroxide levels should still be monitored.[3]
Disintegrants Crospovidone, Croscarmellose SodiumCan contain peroxide impurities.
Lubricants Magnesium StearateGenerally low risk.
Glidants Colloidal Silicon DioxideGenerally low risk.
Plasticizers Polyethylene Glycols (PEGs)High risk due to peroxide impurities.[1]
Influence of Manufacturing Processes

The choice of manufacturing process and the control of its parameters are critical in mitigating the formation of this compound.

  • Wet Granulation vs. Direct Compression: Wet granulation, while often improving flowability and compressibility, introduces water and heat (during drying), both of which can accelerate oxidative degradation.[5][6] The prolonged contact time with water and elevated temperatures during the drying step can be particularly detrimental. Direct compression avoids the use of water and extensive heating, thereby often providing a more stable environment for oxidation-sensitive drugs like rosuvastatin.[6]

  • Drying Temperature and Time: In wet granulation processes, excessive drying temperatures or prolonged drying times can significantly increase the rate of this compound formation. It is crucial to optimize these parameters to achieve the desired moisture content without inducing significant degradation.

  • Milling and Blending: High-shear milling and blending operations can increase the surface area of the API and expose it to atmospheric oxygen, potentially increasing the rate of oxidation.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

}

Caption: Interplay of formulation and process factors in this compound formation.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is essential for accurately monitoring and controlling the levels of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A Validated Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for the determination of rosuvastatin and its impurities, including this compound, would involve the following:

  • Column: A C18 column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good resolution between rosuvastatin and its degradation products.

  • Detection: UV detection at a wavelength of approximately 242 nm is suitable for the quantification of both rosuvastatin and this compound.

  • Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Forced degradation studies are indispensable for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

Objective: To generate this compound and other degradation products to confirm the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of rosuvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at 60-80°C for a specified period.

    • Base Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[5] This condition is expected to be the primary generator of this compound.

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the API solution and solid to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of rosuvastatin in the chromatograms of the stressed samples using a photodiode array (PDA) detector. Perform a mass balance calculation to account for the degraded API and the formed impurities.

Strategies for Control and Minimization

A multi-faceted approach is required to effectively control the formation of this compound in the final drug product.

Formulation-Based Strategies
  • Excipient Selection and Control:

    • Source excipients from reputable suppliers and request certificates of analysis that include peroxide value specifications.

    • Establish in-house testing for peroxide levels in incoming lots of high-risk excipients like povidone and PEGs.

    • Consider the use of excipients with inherently low peroxide values, such as certain grades of dicalcium phosphate.[6]

  • Use of Antioxidants: The incorporation of antioxidants can be an effective strategy to inhibit the autoxidation process. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common choices for lipid-soluble APIs. The selection and concentration of the antioxidant should be carefully optimized.

  • pH Control: Maintain a neutral to slightly alkaline microenvironment within the formulation through the use of appropriate buffering agents or alkaline stabilizers.

Process-Based Strategies
  • Process Selection: Where feasible, direct compression is often preferable to wet granulation for oxidation-sensitive drugs.

  • Optimization of Wet Granulation: If wet granulation is necessary, minimize the amount of water used, and optimize the drying process to use the lowest possible temperature for the shortest duration to achieve the target moisture content.

  • Inert Atmosphere Processing: Manufacturing under an inert atmosphere, such as nitrogen, can significantly reduce the exposure of the formulation to oxygen, thereby minimizing oxidative degradation.

Packaging and Storage
  • Protective Packaging: Utilize high-barrier packaging materials, such as aluminum-aluminum blisters, to protect the drug product from moisture and oxygen ingress.[7]

  • Inert Gas Flushing: Consider flushing the primary packaging with an inert gas like nitrogen before sealing to displace oxygen.[7]

  • Storage Conditions: Store the final drug product under controlled temperature and humidity conditions as specified on the label.

Regulatory Perspective and Pharmacopoeial Limits

Regulatory agencies and pharmacopoeias have established limits for known and unknown impurities in drug products to ensure their safety and quality.

  • United States Pharmacopeia (USP): The USP monograph for Rosuvastatin Tablets lists "Rosuvastatin ketone" (this compound) as a specified degradation product with an acceptance criterion of Not More Than (NMT) 2.1% .

  • European Pharmacopoeia (EP): The European Pharmacopoeia monograph for Rosuvastatin tablets identifies this impurity as "Rosuvastatin impurity C" and sets a limit of NMT 1.5% .[8]

It is imperative that the developed formulation and manufacturing process consistently produce tablets with this compound levels well below these official limits throughout the product's shelf life.

Conclusion: A Proactive Approach to a Stable Formulation

The formation of this compound is a critical quality attribute that must be thoroughly understood and controlled during the development of rosuvastatin drug products. This impurity arises primarily from the oxidative degradation of the active pharmaceutical ingredient, a process that is significantly influenced by the choice of excipients, manufacturing method, and packaging. A proactive approach, grounded in a deep understanding of the chemical degradation pathway and the impact of formulation and process variables, is essential. By implementing rigorous excipient control, optimizing manufacturing processes to minimize exposure to heat, moisture, and oxygen, and utilizing appropriate analytical techniques for monitoring, formulation scientists can successfully develop robust and stable rosuvastatin tablets that meet stringent regulatory requirements and ensure patient safety and therapeutic efficacy.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Rosuvastatin tablets Monograph 3008. Ph. Eur. 10.1.
  • Wasylaschuk, W. R., et al. (2007). Evaluation of Hydroperoxides in Common Pharmaceutical Excipients. Journal of Pharmaceutical Sciences, 96(1), 106–116.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5317–5330.
  • Yarkala, K., et al. (2014). Oxidative Degradation of Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 429-443.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Mahajan, R., & Gupta, A. (2005). The effect of inert atmospheric packaging on oxidative degradation in formulated granules. Pharmaceutical development and technology, 10(1), 19-28.
  • Harmon, P. A., et al. (2007). A novel peroxy radical based oxidative stressing system for ranking the oxidizability of drug substances. Journal of pharmaceutical sciences, 95(9), 2014-2028.
  • Mehta, A., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Jana, K. (2024). Degradation Estimation of Rosuvastatin Calcium in Pharmaceutical Tablet Formulation. Asian Journal of Pharmaceutical and Clinical Research, 17(5).
  • Zakowiecki, D., et al. (2022). Directly compressible formulation of immediate release rosuvastatin calcium tablets stabilized with tribasic calcium phosphate. Pharmaceutical Development and Technology, 27(5), 557-567.

Sources

Navigating the Solubility Landscape of 5-Oxo Rosuvastatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

As a critical metabolite and impurity of Rosuvastatin, understanding the solubility characteristics of 5-Oxo Rosuvastatin is paramount for ensuring the quality, safety, and efficacy of the parent drug.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and provide a comparative analysis of its solubility in a range of pharmaceutically relevant solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively manage this critical impurity.

Introduction: The Significance of this compound in Pharmaceutical Development

Rosuvastatin is a widely prescribed medication for the management of dyslipidemia. During its metabolism and under certain storage conditions, it can degrade to form various impurities, with this compound being a key oxidative metabolite.[5] The presence and concentration of such impurities are strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[6][7][8] These guidelines establish thresholds for reporting, identification, and qualification of impurities to ensure patient safety.[1][2]

A thorough understanding of the physicochemical properties of this compound, particularly its solubility, is crucial for several aspects of drug development:

  • Analytical Method Development: Accurate and robust analytical methods are required to detect and quantify this compound in the drug substance and product. Solubility data is essential for selecting appropriate mobile phases and dissolution media.

  • Formulation Development: The solubility of an impurity can influence the dissolution behavior and stability of the final drug product.

  • Risk Assessment: Understanding the solubility of this compound in biological fluids is important for assessing its potential for absorption and systemic exposure, which is a key component of the safety qualification process.

This guide will provide a detailed exploration of the solubility characteristics of this compound, empowering you to make informed decisions throughout the drug development lifecycle.

Molecular Profile and Physicochemical Properties of this compound

To comprehend the solubility behavior of this compound, it is essential to first examine its molecular structure and key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid[9]
Molecular Formula C22H26FN3O6S[9][10]
Molecular Weight 479.52 g/mol [5][9][10]
Appearance Light Yellow to Dark Beige Solid[10]
CAS Number 1422619-13-3[9][10]

The introduction of a ketone group at the 5-position of the heptenoic acid side chain, in place of a hydroxyl group in the parent Rosuvastatin molecule, significantly alters its electronic and steric properties. This modification is expected to influence its polarity and hydrogen bonding capacity, thereby impacting its solubility in different solvents. The carbonyl group can act as a hydrogen bond acceptor, but the loss of a hydroxyl group removes a hydrogen bond donor site, which can decrease its solubility in protic solvents like water.[11][12]

Theoretical Framework: Principles of Solubility

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) and to create a cavity in the solvent (solvent-solvent interactions) must be overcome by the energy released upon the formation of solute-solvent interactions.

Two key types of solubility are relevant in pharmaceutical sciences:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance.

  • Kinetic Solubility: This is the concentration of a solute at which it starts to precipitate from a solution that was prepared by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to assess the propensity of a compound to precipitate under non-equilibrium conditions.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust and well-validated experimental protocols. This section provides detailed step-by-step methodologies for both kinetic and thermodynamic solubility assays, adapted for the analysis of this compound.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of the solubility of this compound under non-equilibrium conditions.

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO C Dispense DMSO stock into a 96-well plate A->C B Prepare aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) D Add aqueous buffer to each well B->D C->D E Incubate and shake for 2 hours at room temperature D->E F Measure turbidity using a nephelometer E->F G Alternatively, filter and analyze supernatant by HPLC-UV E->G H Determine the concentration at which precipitation occurs F->H G->H

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) to achieve a final DMSO concentration of typically 1-2%.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for a defined period, typically 1.5 to 2 hours, with gentle shaking.

  • Detection: Determine the solubility by measuring the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by a validated analytical method such as HPLC-UV.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of this compound at equilibrium.

Experimental Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid this compound to vials containing selected solvents B Incubate vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours A->B C Periodically sample to ensure equilibrium is reached B->C D Filter the suspension to remove undissolved solid B->D E Quantify the concentration of dissolved this compound in the filtrate by a validated HPLC-UV method D->E

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 5-Oxo Rosuvastatin in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-Oxo Rosuvastatin, a critical impurity in Rosuvastatin pharmaceutical dosage forms. The presence and quantity of impurities are vital parameters in drug safety and quality assessment, as mandated by global regulatory bodies. This compound, also known as Rosuvastatin EP Impurity C, is a potential process-related impurity and degradant.[1][2] Its effective monitoring is essential for ensuring the safety, efficacy, and stability of the final drug product. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Significance

Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[5] During its synthesis and storage, various related substances can emerge, one of which is this compound (Chemical Formula: C₂₂H₂₆FN₃O₆S, Molecular Weight: 479.52 g/mol ).[2][6] As per ICH guidelines, impurities in new drug products must be identified and quantified to ensure they do not exceed established safety thresholds.[7] The development of a validated, stability-indicating analytical method is therefore not merely a quality control requirement but a fundamental aspect of patient safety.

A method is deemed "stability-indicating" if it can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products. This protocol achieves a baseline separation of this compound from the active pharmaceutical ingredient (API), Rosuvastatin, and other potential impurities, making it fit for its intended purpose in both routine quality control and stability studies.

Analytical Principle: Reversed-Phase HPLC

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity.

  • Causality of Method Choice : A C18 stationary phase is selected due to its strong hydrophobic character, which provides excellent retention for the moderately polar Rosuvastatin and its related impurities. The mobile phase consists of an acidic phosphate buffer and an organic modifier (acetonitrile/methanol). The acidic pH (adjusted to ~3.0) is critical; it suppresses the ionization of the carboxylic acid moieties in both Rosuvastatin and this compound.[8] This un-ionized state enhances their interaction with the nonpolar stationary phase, leading to better retention, improved peak shape, and reproducible results. UV detection at 248 nm is chosen as it offers adequate sensitivity for both the API and its impurities.[8]

Materials and Reagents

Item Specification
Instrumentation HPLC system with UV/PDA Detector, Analytical Balance, pH Meter, Sonicator, Centrifuge
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., XBridge or equivalent)[8]
Reference Standards Rosuvastatin Calcium (USP/EP grade), this compound (Certified Reference Material)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Potassium Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC/Milli-Q)
Dosage Forms Rosuvastatin Calcium Tablets (e.g., 10 mg, 20 mg, 40 mg)
Labware Volumetric flasks, Pipettes, 0.45 µm Nylon Syringe Filters, HPLC Vials

Experimental Protocols

Preparation of Solutions

A. Mobile Phase A:

  • Weigh 2.72 g of monobasic potassium phosphate and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 with dilute orthophosphoric acid.[8]

  • Filter through a 0.45 µm membrane filter and degas.

  • Rationale: The buffer maintains a stable pH to ensure consistent analyte retention times.

B. Mobile Phase B:

  • Use HPLC-grade Acetonitrile and Methanol.

  • A typical gradient might involve a mixture of Buffer:Acetonitrile:Methanol. A specific isocratic ratio can also be validated. For this protocol, we will use a gradient system detailed in the chromatographic conditions.

C. Diluent Preparation:

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Rationale: Using a diluent with a composition similar to the mobile phase ensures good peak shape and compatibility with the chromatographic system.

D. Standard Stock Solution Preparation (this compound):

  • Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with diluent. This yields a concentration of ~100 µg/mL.

E. Standard Stock Solution Preparation (Rosuvastatin):

  • Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with diluent. This yields a concentration of ~1000 µg/mL (1 mg/mL).

F. Working Standard Solution Preparation (For Impurity Quantification):

  • Pipette 1.0 mL of the this compound stock solution into a 100 mL volumetric flask.

  • Dilute to volume with diluent. This yields a working concentration of ~1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the sample concentration.

G. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 Rosuvastatin tablets to ensure sample homogeneity.[8]

  • Accurately weigh a portion of the powder equivalent to 100 mg of Rosuvastatin and transfer it to a 100 mL volumetric flask.

  • Add approximately 75 mL of diluent.

  • Sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug and its impurities from the tablet matrix.[8]

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Centrifuge a portion of this solution at 5000 RPM for 10 minutes.[8]

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial. This final solution has a nominal Rosuvastatin concentration of 1000 µg/mL (1 mg/mL).

Chromatographic Conditions
Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Gradient Elution: Mobile Phase A: Phosphate Buffer pH 3.0 Mobile Phase B: Acetonitrile:Methanol (50:50 v/v)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 248 nm
Injection Volume 20 µL
Run Time 25 minutes

Method Validation (per ICH Q2(R2))

A validated method provides documented evidence that the procedure is fit for its intended purpose.[9]

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

  • Procedure: Inject the Working Standard Solution (1.0 µg/mL this compound) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 5.0%

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Procedure: Inject blank (diluent), placebo (tablet excipients), Rosuvastatin standard, this compound standard, and a spiked sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms. The peak for this compound should be well-resolved from the main Rosuvastatin peak (Resolution > 2.0).

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ to 1.5 µg/mL).

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% level.

Accuracy (Recovery)
  • Procedure: Spike a known amount of this compound into the placebo or sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of a spiked solution (at 100% of the target concentration) on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the area of 6 replicate injections should not be more than 5.0%.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Precision at the LOQ level should have an RSD ≤ 10.0%.

Visualization and Data

Analytical Workflow Diagram

Quantification_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting SampleReceipt Receive Tablet Sample Grind Weigh & Grind Tablets SampleReceipt->Grind Extract Weigh Powder & Extract with Diluent (Sonication) Grind->Extract Centrifuge Centrifuge & Filter Supernatant Extract->Centrifuge Inject Inject Samples & Standards into HPLC Centrifuge->Inject StandardPrep Prepare Reference Standard Solutions StandardPrep->Inject SST System Suitability Test SST->Inject Chromatography Chromatographic Separation Inject->Chromatography Integrate Integrate Peak Areas Chromatography->Integrate Calculate Calculate Impurity % Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for the quantification of this compound.

Example Validation Data Summary

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.15
Theoretical Plates ≥ 2000 8500

| %RSD (n=5) | ≤ 5.0% | 0.8% |

Table 2: Linearity of this compound

Concentration (µg/mL) Mean Peak Area (n=3)
0.2 (LOQ) 4,510
0.5 11,250
0.8 18,050
1.0 22,500
1.5 33,800

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

Table 3: Accuracy and Precision Data

Spiked Level Concentration (µg/mL) Recovery (%) (n=3) Precision (%RSD) (n=6)
50% 0.5 98.7% -
100% 1.0 101.2% 1.2%

| 150% | 1.5 | 99.5% | - |

Calculation of Impurity Content

The percentage of this compound in the tablet is calculated using the following formula:

% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Std: Average peak area of this compound in the working standard chromatogram.

  • Conc_Std: Concentration of this compound in the working standard solution (µg/mL).

  • Conc_Sample: Nominal concentration of Rosuvastatin in the sample solution (µg/mL).

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and sensitive for the quantification of this compound in pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose and can be reliably implemented in a quality control environment for routine analysis and stability testing of Rosuvastatin drug products, ensuring compliance with regulatory standards.

References

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: Pharma Talks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt2t6Yep8wyRPFwPvygEXtrOlsIgnc8WktR_4kzfFGrMuoBkC9WqHtnDdZecMyWw5yjVN2ghgzcrltdfrbvzQA69b_3FUIS_na8RqeUwcyYkqctkMjzmUJa7yNJPXAz2yV8kUO1hs=]
  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4btQYzgfE2-FhMVt4DrHtRfDPmKT8RZmJRoIAGAGlIq27hG3_k6PaaIWez93IYQJBA3KWFghW-v4wOZpnOdOnMhSxXFLrz3RuvRAkwfXt8Dhyb3lGFQUOt-6tf0o6WNMOkPrIjLwv8aXacyLGHsDYD5v5KQw=]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf]
  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1116.pdf]
  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Source: ECA Academy. [URL: https://www.gmp-compliance.
  • Title: Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. Source: ResearchGate. [URL: https://www.researchgate.
  • Title: Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Source: Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Title: this compound. Source: CymitQuimica. [URL: https://www.cymitquimica.
  • Title: Rosuvastatin Tablets. Source: USP-NF. [URL: https://www.uspnf.
  • Title: this compound | C22H26FN3O6S | CID 67025025. Source: PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • Title: A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Source: National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864275/]
  • Title: this compound. Source: LGC Standards. [URL: https://www.lgcstandards.
  • Title: Development and validation of rp-hplc method for the estimation of rosuvastatin calcium in bulk and tablet dosage form. Source: International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.ijppsjournal.com/Vol3Suppl2/1531.pdf]

Sources

Application Note: Preparation and Certification of 5-Oxo Rosuvastatin Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation and certification of a 5-Oxo Rosuvastatin reference standard. This compound is a critical process impurity and degradation product of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2] The availability of a highly characterized, certified reference standard for this impurity is paramount for ensuring the quality, safety, and efficacy of Rosuvastatin drug substances and products. This application note details a robust synthesis and purification protocol, followed by a multi-faceted analytical certification workflow designed to establish the identity, purity, and assigned content of the reference material in accordance with international regulatory guidelines.[3] Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (including quantitative NMR), and Thermogravimetric Analysis (TGA).

Introduction: The Imperative for a Certified this compound Standard

Rosuvastatin is a cornerstone in the management of hypercholesterolemia. During its synthesis and shelf-life, various related substances can emerge, one of the most significant being this compound, also known as Rosuvastatin Impurity C in the European Pharmacopoeia.[4] This impurity is formed through the oxidation of the secondary alcohol group in the heptenoic acid side chain of Rosuvastatin.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

The accurate quantification of this compound is therefore not merely an analytical task but a regulatory necessity. This necessitates a well-characterized reference standard of high purity. Such a standard serves as the benchmark against which routine quality control samples are measured, ensuring lot-to-lot consistency and patient safety. This guide is structured to provide researchers, analytical scientists, and drug development professionals with the requisite protocols to both synthesize and rigorously certify a this compound reference standard, establishing a self-validating system of quality.

Part I: Preparation of High-Purity this compound

The generation of a reference standard begins with the synthesis and purification of the material to the highest possible purity. The following section outlines a reliable laboratory-scale synthesis based on the selective oxidation of a protected Rosuvastatin precursor.

Synthesis Rationale

The chosen synthetic route involves the oxidation of the 3-hydroxy group of a Rosuvastatin intermediate. A common and effective method is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a mild oxidizing agent that can selectively oxidize the secondary alcohol without significantly affecting other functionalities in the molecule. This approach provides a direct path to the target compound. An alternative approach involves TEMPO-mediated oxidation, which also offers high selectivity under mild conditions.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Rosuvastatin Intermediate (e.g., Compound 1c) Oxidation Oxidation with DDQ in appropriate solvent (e.g., Dichloromethane) Start->Oxidation 1. Reagent Addition Quench Reaction Quenching (e.g., with Sodium Bicarbonate Solution) Oxidation->Quench 2. Stop Reaction Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction 3. Phase Separation Drying Drying of Organic Phase (e.g., over Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude this compound Concentration->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Fraction Fraction Collection & TLC Analysis Purification->Fraction Pooling Pooling of Pure Fractions Fraction->Pooling Final_Concentration Final Solvent Evaporation Pooling->Final_Concentration Final_Product High-Purity this compound (>98%) Final_Concentration->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the oxidation of Rosuvastatin intermediates.[6]

  • Dissolution: Dissolve the Rosuvastatin intermediate (e.g., (3R, 5S, 6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid) (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 1.1 equivalents) in the same solvent dropwise over 30 minutes, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the high-purity product.

Part II: Certification of the Reference Standard

Certification is a formal process that involves a comprehensive set of analytical tests to confirm the material's identity, structure, and purity with a high degree of confidence. This multi-technique approach ensures the reference standard is fit for its intended purpose in quantitative and qualitative analyses.

Certification Workflow Diagram

CertificationWorkflow cluster_tests Analytical Characterization cluster_cert Certification Identity Identity & Structure (MS, 1H NMR, 13C NMR) Data Data Review & Integration Identity->Data Purity Chromatographic Purity (HPLC/UHPLC) Purity->Data Water Water Content (TGA) Water->Data Assay Purity Assignment (qNMR) Assay->Data CoA Certificate of Analysis (CoA) Generation Data->CoA Final Certification

Caption: Comprehensive workflow for the certification of a reference standard.

Identity and Structural Elucidation
  • Objective: To confirm the molecular weight of this compound.

  • Protocol:

    • Prepare a dilute solution of the standard in methanol or acetonitrile (approx. 10 µg/mL).

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z 480.16.[7] The fragmentation pattern can be compared to that of Rosuvastatin to confirm the structural backbone.[8][9][10]

  • Objective: To provide unambiguous confirmation of the chemical structure.

  • Protocol:

    • Accurately weigh and dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum to observe the proton signals. The disappearance of the signal corresponding to the proton on the hydroxyl-bearing carbon and the appearance of new signals in the methylene region adjacent to the ketone are key indicators.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbons and the presence of a ketone carbonyl signal.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to confirm connectivity.

Purity Determination by HPLC
  • Objective: To determine the chromatographic purity and identify any related impurities. A validated, stability-indicating method is crucial.

  • Protocol: A validated UHPLC method is presented below, adapted from published methods for Rosuvastatin and its impurities.[4][11]

    • Chromatographic System: UHPLC system with a PDA or UV detector.

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic mixture of Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (55:45 v/v).[11]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 55 °C.[4]

    • Detection Wavelength: 248 nm.[12]

    • Injection Volume: 2 µL.

    • Sample Preparation: Prepare a solution of the this compound standard in acetonitrile at a concentration of approximately 1.0 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak.

Parameter Value Source
ColumnAcquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[11]
Mobile PhaseMethanol : 0.025% TFA (aq) (55:45 v/v)[11]
Flow Rate0.5 mL/min[4]
Temperature55 °C[4]
Detection248 nm[12]
Expected Purity>98.0%Internal Specification
Determination of Water Content by Thermogravimetric Analysis (TGA)
  • Objective: To quantify the amount of water and other volatile residues present in the material.

  • Protocol:

    • Instrument: Calibrated Thermogravimetric Analyzer.

    • Sample Size: Accurately weigh 5-10 mg of the standard into a tared aluminum or ceramic pan.

    • Method: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]

    • Analysis: Determine the percentage weight loss in the region corresponding to water evaporation (typically below 120 °C).

Absolute Purity Assignment by Quantitative NMR (qNMR)
  • Objective: To assign a precise purity value (assay) to the reference standard by comparing its NMR signal intensity to that of a certified internal standard. qNMR is a primary ratio method and provides traceability to the SI unit.

  • Protocol:

    • Internal Standard Selection: Choose a high-purity, certified internal standard with signals that do not overlap with the analyte. Ellagic acid is a suitable choice for analysis in DMSO-d₆.[14][15][16] Its purity must be known and certified.

    • Sample Preparation:

      • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

      • Accurately weigh a suitable amount (e.g., 1-2 mg) of the certified internal standard (e.g., Ellagic Acid) into the same NMR tube.

      • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. It is critical to ensure full relaxation of the protons being quantified. Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A relaxation delay of 25 seconds is often sufficient for Rosuvastatin-related compounds.[14][16]

    • Data Processing and Calculation:

      • Carefully integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the olefinic proton signal around 6.5 ppm).[14][16]

      • Integrate a well-resolved signal from the internal standard.

      • Calculate the purity using the following formula:

      
      
      

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

Parameter Value Rationale/Source
Spectrometer500 MHz or higherHigh field for better resolution
SolventDMSO-d₆Good solubility for analyte and IS
Internal Standard (IS)Ellagic Acid (Certified)Non-overlapping signals[14][15][16]
Relaxation Delay (d1)≥ 25 sEnsures full relaxation (5 x T1)[14][16]
Analyte SignalOlefinic proton (~6.5 ppm)Well-resolved singlet[14][16]

Conclusion and Certificate of Analysis

Upon successful completion of all analytical tests and a thorough review of the data, a Certificate of Analysis (CoA) can be generated. The CoA should summarize the results of all tests performed and state the final certified purity value.

Example Data Summary for CoA:

Test Method Result
Identity
Molecular WeightESI-MS479.16 (Matches C₂₂H₂₆FN₃O₆S)
Structure¹H NMR, ¹³C NMRConforms to the structure of this compound
Purity
Chromatographic PurityHPLC (Area %)99.6%
Water ContentTGA0.25%
Residual SolventsGC-HS<0.1%
Assigned Purity (Assay) qNMR 99.2% (as-is basis)

This comprehensive approach, combining robust synthesis with orthogonal analytical techniques, ensures the production of a this compound reference standard that is fit-for-purpose and meets the stringent requirements of the pharmaceutical industry for the quality control of Rosuvastatin products.

References

  • Dikmen, G., & Uslu, O. (2021). The application of qNMR for the determination of rosuvastatin in tablet form. Turkish Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Ghanem, R., Delmani, F. A., Yousef, F. O., AL-Kayed, A., Al-Sa'doni, H., Al-Sou'od, K., Almashaqbeh, O. K., Rabi, M. E., & Abdo, A. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [Link]

  • Jana, S., & Patro, S. K. (n.d.). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). (a) Mass spectrum of rosuvastatin calcium acid degradation product I;.... [Link]

  • Iacovino, D., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Iacovino, D., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed. [Link]

  • Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. [Link]

  • Moid, M., et al. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. [Link]

  • Dončević, L., et al. (2021). NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. Molecules. [Link]

  • ResearchGate. (2016). A new validated RP-HPLC method for determination of Rosuvastatin calcium in bulk and pharmaceutical dosage form. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Analysis of rosuvatatin by imaging mass spectrometry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. [Link]

  • Dikmen, G., & Uslu, O. (2020). The application of qNMR for the determination of rosuvastatin in tablet form. TÜBİTAK Academic Journals. [Link]

  • El-Wadya, T. M., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. [Link]

  • ResearchGate. (n.d.). Precursor and product ion spectra of rosuvastatin (A) and the internal standard (B). [Link]

  • Therapeutic Goods Administration (TGA). (2013). Guidance 18: Impurities in drug substances and drug products. [Link]

  • Dikmen, G., & Uslu, O. (2021). (PDF) The application of qNMR for the determination of rosuvastatin in tablet form. ResearchGate. [Link]

Sources

Application Note: A Robust Forced Degradation Protocol for the Monitoring of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive scientific framework and detailed protocols for conducting forced degradation studies on Rosuvastatin, with a specific focus on identifying and monitoring the formation of its critical impurity, 5-Oxo Rosuvastatin. We delineate the causal mechanisms behind Rosuvastatin's degradation under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, as mandated by international regulatory guidelines.[1][2] The primary objective is to equip researchers, quality control analysts, and drug development professionals with a robust, stability-indicating analytical method. The protocols herein describe the systematic application of stress agents and the subsequent analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring the effective separation and quantification of this compound from the parent drug and other degradants.

Introduction

Rosuvastatin: A Potent HMG-CoA Reductase Inhibitor

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[3] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This inhibition leads to a significant reduction in low-density lipoprotein (LDL) cholesterol, making it a cornerstone therapy for managing hypercholesterolemia and mitigating the risk of cardiovascular diseases.[4]

The Imperative of Impurity Profiling in Pharmaceutical Development

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, which can arise during synthesis, storage, or administration, may possess undesirable pharmacological or toxicological properties. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure patient safety.[1] Forced degradation studies are a critical component of this process, designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[2] These studies are instrumental in elucidating degradation pathways and developing stability-indicating analytical methods capable of reliably separating and quantifying impurities.[5][6]

This compound: A Key Process and Degradation Impurity

This compound, chemically identified as (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid, is a known impurity of Rosuvastatin.[7][8] It is also cataloged as Rosuvastatin EP Impurity C.[9] The presence of a ketone group at the C5 position of the heptenoic acid side chain, in place of the hydroxyl group found in the parent molecule, signifies an oxidative transformation. Monitoring and controlling this impurity is crucial for ensuring the quality and stability of the final drug product.

Regulatory Framework: ICH Guidelines on Forced Degradation

Forced degradation studies are a regulatory requirement outlined in several ICH guidelines, most notably Q1A(R2) for stability testing and Q1B for photostability testing.[1][10][11] These guidelines stipulate that drug substances should be subjected to stress conditions such as hydrolysis across a wide pH range, oxidation, photolysis, and thermal stress. The objective is to generate degradation products to a target level, typically 5-20%, which is sufficient to demonstrate the specificity and stability-indicating nature of the proposed analytical methods.[10][12]

Scientific Principles of Rosuvastatin Degradation

Rosuvastatin's molecular structure contains several functional groups susceptible to chemical transformation. Studies have consistently shown that Rosuvastatin is particularly vulnerable to degradation under acidic, oxidative, and photolytic conditions, while exhibiting greater stability in neutral and basic media.[13][14]

The formation of this compound is primarily attributed to oxidative stress. The secondary alcohol at the C5 position on the heptenoic acid chain is a prime target for oxidation, leading to its conversion into a ketone. This transformation can be induced by various oxidizing agents, including hydrogen peroxide, or through photo-oxidative mechanisms.

Sources

Application Note: A Multi-Technique Approach for the Solid-State Characterization of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Solid-State Properties for Pharmaceutical Impurities

5-Oxo Rosuvastatin is a known impurity and metabolite of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2][3] In pharmaceutical development and manufacturing, the impurities within an Active Pharmaceutical Ingredient (API) are as critical as the API itself. Regulatory bodies require rigorous identification, quantification, and characterization of any impurity present at levels of 0.1% or higher.[4] The solid-state properties of an impurity like this compound—including its crystallinity, polymorphism, stability, and hygroscopicity—can significantly impact the quality, stability, and processability of the final drug product.

An uncharacterized solid form of an impurity could, for example, possess different solubility, which might affect dissolution testing, or have lower stability, leading to the emergence of further degradation products over time. Therefore, a thorough solid-state characterization is not merely a regulatory hurdle but a fundamental component of robust drug development.

This guide provides a detailed framework and experimental protocols for the solid-state characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering insights into the causality behind experimental choices to build a comprehensive understanding of the material's behavior.

An Integrated Analytical Workflow

A successful solid-state characterization strategy relies on the synergy of multiple analytical techniques. No single method can provide a complete picture. The results from each technique should be integrated to build a holistic understanding of the material. The following workflow illustrates a logical approach to characterizing a new batch of this compound.

cluster_0 Initial Characterization cluster_1 Further Investigation cluster_2 Data Synthesis & Reporting NewBatch New Batch of This compound XRPD X-Ray Powder Diffraction (XRPD) NewBatch->XRPD Assess Crystallinity Thermal Thermal Analysis (DSC & TGA) NewBatch->Thermal Assess Thermal Stability & Transitions Spectroscopy Vibrational Spectroscopy (FTIR & Raman) NewBatch->Spectroscopy Obtain Molecular Fingerprint DVS Dynamic Vapor Sorption (DVS) XRPD->DVS Investigate Hydration & Stability PolymorphScreen Polymorphism Screen XRPD->PolymorphScreen Crystalline? Multiple Forms? Thermal->DVS Correlate Water Loss with Thermal Events Thermal->PolymorphScreen Complex Thermal Events? Report Comprehensive Solid-State Profile Spectroscopy->Report DVS->Report PolymorphScreen->Report

Caption: Integrated workflow for the solid-state characterization of this compound.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

Principle: XRPD is the cornerstone technique for solid-state characterization. It provides a unique "fingerprint" for a crystalline solid by measuring how X-rays are scattered by the ordered arrangement of molecules in a crystal lattice.[5] According to Bragg's Law (nλ = 2d sinθ), constructive interference occurs at specific angles (2θ), producing a diffraction pattern of sharp peaks.[6] An amorphous material, lacking long-range molecular order, will produce only a broad, diffuse halo.[5]

Application to this compound:

  • Crystallinity Assessment: To determine if the substance is crystalline, amorphous, or a mixture. This is fundamental, as amorphous forms are typically more soluble but less stable than their crystalline counterparts.

  • Polymorph Identification: Different crystal forms (polymorphs) of the same molecule will produce distinct XRPD patterns, allowing for their unambiguous identification and differentiation.[5]

Protocol: XRPD Analysis
  • Sample Preparation:

    • Gently grind a small amount (approx. 5-10 mg) of the this compound sample with a mortar and pestle to ensure a fine, homogenous powder. Expert Insight: Overly aggressive grinding can induce amorphization or phase transitions, so gentle handling is crucial.[7]

    • Mount the powder onto a zero-background sample holder. Use a glass slide to gently flatten the surface, ensuring it is flush with the holder's surface to prevent errors in peak positions.[8]

  • Instrument Setup & Data Collection:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the scan parameters as detailed in the table below. A slow scan rate is used to achieve high resolution and a good signal-to-noise ratio, which is essential for detecting small peaks or minor crystalline phases.

    • Collect the diffraction pattern over the specified 2θ range.

ParameterTypical SettingRationale
Radiation SourceCu KαStandard for pharmaceutical analysis.
Voltage / Current40 kV / 40 mAProvides sufficient X-ray flux.
Scan Range (2θ)2° to 40°Covers the most information-rich region for organic molecules.
Step Size0.02°Ensures good resolution of diffraction peaks.
Scan Speed / Time per Step1-2°/minBalances throughput with data quality.

Data Interpretation:

  • Crystalline: The pattern will show a series of sharp, well-defined peaks at specific 2θ angles.

  • Amorphous: The pattern will exhibit a broad, non-descript halo with no sharp peaks.

  • Mixed Phase: A combination of sharp peaks on top of a broad halo indicates a partially crystalline sample.

  • Polymorphism: Compare the obtained pattern against a reference standard or patterns from other batches. Different peak positions and/or relative intensities indicate a different polymorphic form.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying the behavior of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled.[9] This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions, which involve an exchange of heat (enthalpy).[10]

Application to this compound:

  • Polymorph Screening: Different polymorphs generally have different melting points and enthalpies of fusion.[11] DSC can reveal the presence of multiple forms, including metastable ones that may convert to a more stable form upon heating.

  • Purity Estimation: Impurities can depress and broaden the melting peak of a substance.

  • Amorphous Content: An amorphous solid will exhibit a glass transition (a step change in the baseline) followed by a crystallization exotherm upon heating.

Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Crimp the pan with a lid. A pinhole in the lid is recommended to allow any evolved volatiles (like moisture) to escape, preventing pan rupture.

  • Instrument Setup & Data Collection:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with dry nitrogen (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[9]

    • Run a heat-cool-heat cycle as described in the table. The first heating run reveals the thermal history of the "as-is" sample. The cooling and second heating runs show the intrinsic properties of the material after melting and recrystallizing under controlled conditions.[10]

ParameterTypical SettingRationale
Temperature Program1. Heat from 25°C to 250°C
2. Hold for 2 min
3. Cool to 25°C
4. Heat from 25°C to 250°C
Heating/Cooling Rate10°C/minA standard rate that provides a good balance between resolution and sensitivity. Faster rates can be used to detect subtle transitions.[9][11]
Purge GasNitrogen (50 mL/min)Prevents oxidation.

Data Interpretation:

  • Endotherm (Peak Down): Indicates heat absorption, typically melting, desolvation, or a solid-solid transition.

  • Exotherm (Peak Up): Indicates heat release, typically crystallization or decomposition.

  • Glass Transition (Tg): A step-like change in the heat capacity, characteristic of an amorphous solid transitioning from a glassy to a rubbery state.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is highly effective for quantifying mass loss associated with decomposition, dehydration (loss of water), or desolvation (loss of solvent).[14]

Application to this compound:

  • Thermal Stability: Determines the temperature at which the compound begins to decompose.[15]

  • Hydrate/Solvate Identification: A stoichiometric mass loss observed at a temperature below the decomposition point is strong evidence for the presence of a hydrate or solvate.

Protocol: TGA Analysis
  • Sample Preparation:

    • Place 5-10 mg of this compound into a tared TGA pan (ceramic or platinum).

  • Instrument Setup & Data Collection:

    • Heat the sample from ambient temperature to a temperature well above its melting/decomposition point (e.g., 300°C).

    • Use a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

ParameterTypical SettingRationale
Temperature Range25°C to 300°CTo cover desolvation and onset of decomposition.
Heating Rate10°C/minStandard rate for good resolution of thermal events.
Purge GasNitrogen (50 mL/min)Provides an inert atmosphere.

Data Interpretation:

  • The TGA thermogram plots percent weight vs. temperature.

  • A step in the curve indicates a weight loss event. The temperature range and the percentage of mass lost are key pieces of information. For example, a loss of water from a monohydrate can be calculated stoichiometrically and compared to the observed mass loss.

Vibrational Spectroscopy: A Molecular-Level View

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules.[16] They provide a detailed molecular fingerprint and are highly sensitive to the local chemical environment, making them excellent tools for polymorph analysis.[17]

Principle:

  • FTIR Spectroscopy: Measures the absorption of infrared light by a sample, which excites molecular vibrations (e.g., stretching, bending) that cause a change in the molecule's dipole moment.[18]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the molecule's polarizability will produce a Raman shift in the scattered light.[18]

Application to this compound:

  • Complementary Information: FTIR is sensitive to polar functional groups, while Raman is better for non-polar or symmetric bonds.[18] Using both techniques provides a more complete vibrational profile.[16]

  • Polymorph Differentiation: Different crystal packing arrangements in polymorphs lead to subtle differences in bond lengths and angles. This results in shifts in peak positions, changes in peak shapes, or the appearance/disappearance of peaks in their vibrational spectra.

Protocol: FTIR/Raman Analysis
  • Sample Preparation:

    • FTIR (ATR): Place a small amount of powder directly onto the Attenuated Total Reflectance (ATR) crystal. This is a fast and simple method requiring minimal sample prep.

    • Raman: Place a small amount of powder in a glass vial or on a microscope slide and focus the laser beam onto the sample.

  • Instrument Setup & Data Collection:

    • Collect spectra over the mid-IR range for FTIR (4000-400 cm⁻¹) or a typical Raman shift range (e.g., 3200-200 cm⁻¹).

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Interpretation:

  • Compare the spectra of different batches of this compound.

  • Focus on the "fingerprint region" (typically <1500 cm⁻¹) where subtle differences between polymorphs are most likely to appear.

  • Key spectral differences, even if minor, can be indicative of a different solid form and should be correlated with XRPD and DSC data.

Dynamic Vapor Sorption (DVS): Understanding Moisture Interactions

Principle: DVS is a gravimetric technique that measures how the mass of a sample changes in response to a controlled change in relative humidity (RH) at a constant temperature.[19] This provides a sorption-desorption isotherm, which is a plot of mass change versus RH.

Application to this compound:

  • Hygroscopicity: Quantifies the tendency of the material to absorb moisture from the atmosphere.[20] This is critical for determining appropriate storage and handling conditions.[21]

  • Phase Transitions: Can detect moisture-induced phase transitions, such as the conversion of an amorphous form to a crystalline form or an anhydrous form to a hydrate.[22] These changes can dramatically alter the material's physical properties.

Protocol: DVS Analysis
  • Sample Preparation:

    • Place approximately 10-20 mg of this compound into the DVS sample pan.

  • Instrument Setup & Data Collection:

    • Run a standard DVS experiment at a constant temperature (e.g., 25°C).

    • The protocol involves a pre-drying step followed by a stepwise increase in RH (sorption) and then a stepwise decrease (desorption).

ParameterTypical SettingRationale
Temperature25°CStandard ambient condition for stability testing.
Carrier GasDry Nitrogen
RH Program1. Dry at 0% RH until stable
2. Increase RH in 10% steps from 0% to 90%
3. Decrease RH in 10% steps from 90% to 0%
Mass Stability Criterion dm/dt ≤ 0.002% per minuteDefines equilibrium at each RH step.

Data Interpretation:

  • Hygroscopicity Classification: The total mass gain at a specific RH (e.g., 80%) is used to classify the material (e.g., non-hygroscopic, slightly hygroscopic).[21]

  • Isotherm Shape: A smooth, reversible curve indicates simple surface adsorption.

  • Hysteresis: A difference between the sorption and desorption curves can indicate bulk absorption or slow kinetics.

  • Sharp Step: A sudden, sharp increase in mass at a specific RH is a strong indicator of a phase transition, such as the formation of a hydrate. A corresponding analysis of the sample by XRPD post-DVS is essential to confirm this change.

cluster_0 Polymorph Screening Decision Tree InitialDSC Perform Initial DSC Scan SingleMelt Single, Sharp Melt? InitialDSC->SingleMelt InitialXRPD Perform XRPD SingleMelt->InitialXRPD Yes ComplexThermal Complex Thermal Events (e.g., multiple peaks, recrystallization)? SingleMelt->ComplexThermal No CompareXRPD Compare to Reference Pattern InitialXRPD->CompareXRPD KnownForm Identified as Known Form CompareXRPD->KnownForm Match NewForm Potential New Polymorph CompareXRPD->NewForm No Match FurtherStudies Conduct Further Studies: - Hot-Stage Microscopy - Variable Temp XRPD - Slurry Experiments NewForm->FurtherStudies ComplexThermal->InitialXRPD No ComplexThermal->FurtherStudies Yes

Caption: Decision tree for investigating potential polymorphism in this compound.

Conclusion

The solid-state characterization of this compound is a critical activity in ensuring the safety, quality, and consistency of Rosuvastatin drug products. A purely formulaic approach is insufficient; a deep understanding of the principles behind each technique is required to make informed experimental choices and correctly interpret the resulting data.

By employing a multi-technique strategy that integrates X-Ray Powder Diffraction, Thermal Analysis (DSC and TGA), Vibrational Spectroscopy (FTIR and Raman), and Dynamic Vapor Sorption, researchers can build a comprehensive solid-state profile of this impurity. This profile is essential for risk assessment, establishing control strategies, and satisfying regulatory requirements, ultimately contributing to the development of safer and more effective medicines.

References

  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]

  • Spectroscopy Online. (2015, September 1). Integrating FT-IR and FT-Raman for the Pharmaceutical Industry. Spectroscopy Online. [Link]

  • ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru. [Link]

  • Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • S-Matrix. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. S-Matrix. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. European Pharmaceutical Review. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PharmaGuru. (2025, December 9). Raman spectroscopy Vs FTIR Spectroscopy: Key Differences With FAQs. PharmaGuru. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. [Link]

  • Surface Measurement Systems. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]

  • Crystal Pharmatech. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • AZoM. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection. [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Triclinic Labs. (n.d.). XRPD — X-Ray Powder Diffraction. Triclinic Labs. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Bentham Science. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

Sources

protocol for isolation and purification of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation and Purification of 5-Oxo Rosuvastatin for Reference Standard Generation

Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis, quality control, and metabolic studies.

Abstract

This compound, a primary oxidative degradation product and metabolite of Rosuvastatin, is a critical impurity that must be monitored and controlled in pharmaceutical formulations.[1][2] The availability of a high-purity reference standard is essential for the accurate validation of analytical methods used for its quantification. This document provides a comprehensive, field-proven protocol for the generation, isolation, and purification of this compound from a stressed solution of Rosuvastatin Calcium. The methodology employs a forced degradation strategy to generate the target analyte, followed by a robust preparative reverse-phase high-performance liquid chromatography (RP-HPLC) protocol for isolation. Finally, a validated analytical HPLC method is described for purity verification of the resulting standard.

Introduction: The Rationale for Impurity Isolation

In pharmaceutical development, the identification and control of impurities are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products.[2][3] Rosuvastatin, a potent HMG-CoA reductase inhibitor, is susceptible to degradation under various stress conditions, particularly oxidation, which leads to the formation of this compound (also known as 5-Keto Acid or Rosuvastatin EP Impurity C).[1][4][5][6][7] As this impurity must be quantified in stability studies and routine quality control, a well-characterized, high-purity reference standard is indispensable.

This guide moves beyond theoretical outlines to provide a practical, step-by-step workflow. We will first generate the impurity through a controlled oxidative stress reaction. The causality behind this choice is simple: mimicking the natural degradation pathway provides a relevant source of the material. Subsequently, we will leverage preparative HPLC to isolate the 5-Oxo derivative from the parent drug and other byproducts. The trustworthiness of this protocol lies in its self-validating structure, culminating in a rigorous purity assessment of the isolated compound.

Overall Experimental Workflow

The process is logically segmented into three core stages: generation, purification, and verification. Each stage is a critical control point to ensure the final product meets the purity requirements for a reference standard.

Isolation_Workflow cluster_0 Stage 1: Generation cluster_1 Stage 2: Purification cluster_2 Stage 3: Verification A Rosuvastatin Calcium API B Forced Oxidative Degradation (H₂O₂ Stress Condition) A->B Controlled Reaction C Crude Degraded Mixture B->C D Preparative RP-HPLC C->D Injection E Fraction Collection (Targeting 5-Oxo Peak) D->E Elution & UV Detection F Collected Fractions E->F G Solvent Evaporation F->G H Purity Assessment (Analytical RP-HPLC) G->H Analysis I High-Purity (>95%) This compound H->I Purity Confirmed

Caption: Workflow for this compound isolation.

Protocol Part I: Generation via Forced Degradation

Scientific Principle: Forced degradation studies are used to predict the degradation pathways of a drug substance.[8] Rosuvastatin is known to degrade under oxidative conditions to form several products, with this compound being a prominent one.[1][5] By using a controlled amount of a strong oxidizing agent like hydrogen peroxide (H₂O₂), we can accelerate this process to generate a sufficient quantity of the target impurity for isolation.

Materials:

  • Rosuvastatin Calcium API

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC Grade)

  • Deionized Water

  • Reaction vessel (amber glass to prevent photolytic degradation)

  • Magnetic stirrer and hot plate

Step-by-Step Protocol:

  • Dissolution: Accurately weigh 1.0 g of Rosuvastatin Calcium and transfer it to a 100 mL amber volumetric flask.

  • Solubilization: Add approximately 70 mL of methanol and sonicate for 15 minutes or until the drug is fully dissolved. Allow the solution to return to room temperature.

  • Stress Induction: Add 10 mL of 3% H₂O₂ solution (prepare by diluting the 30% stock). This initiates the oxidative degradation process.

  • Incubation: Stopper the flask and keep the solution in a water bath maintained at 80°C for 24 hours.[5][9] This thermal stress accelerates the reaction.

  • Reaction Quenching: After 24 hours, remove the flask from the water bath and allow it to cool to room temperature. The reaction effectively stops as the temperature decreases.

  • Preparation for HPLC: The resulting solution is the "Crude Degraded Mixture." It can be concentrated under reduced pressure to remove excess solvent before resuspending in the mobile phase for preparative HPLC injection. A small aliquot should be diluted and analyzed by analytical HPLC to confirm the formation of the this compound peak.

Protocol Part II: Isolation by Preparative RP-HPLC

Scientific Principle: Preparative chromatography operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to separate and collect quantities of specific compounds.[10] Reverse-phase chromatography with a C18 stationary phase is ideal here, as it effectively separates the more polar this compound from the less polar parent Rosuvastatin and other degradation products based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase.

Instrumentation and Conditions:

ParameterSpecificationRationale
Instrument Preparative HPLC System with Fraction CollectorRequired for separating and collecting milligram-to-gram quantities.
Column Sinochrom ODS-BP (20 x 300mm) or equivalent C18A wide-bore C18 column provides high loading capacity and good resolution for nonpolar to moderately polar compounds.[11]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for acidic analytes. Acetonitrile provides good elution strength.[11][12]
Gradient Elution Time (min)%B
030
4070
4590
5030
Flow Rate 15.0 mL/minAppropriate for the column dimension to ensure efficient separation without excessive pressure.
Detection Wavelength 215 nmA lower UV wavelength that provides good sensitivity for both the parent drug and its impurities.[11]
Column Temperature Ambient or 30°CProvides stable retention times.[1]
Injection Volume 1-5 mL of concentrated crude mixtureMaximizes throughput per run. Volume depends on the concentration of the crude mixture.

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared crude mixture onto the column.

  • Chromatographic Run & Fraction Collection: Initiate the gradient run. Monitor the chromatogram in real-time. The this compound peak will elute before the main Rosuvastatin peak due to its increased polarity.

  • Collection: Program the fraction collector to begin collecting the eluent just before the 5-Oxo peak begins to rise from the baseline and stop collecting just after it returns. Collect this peak into a clean, labeled vessel.

  • Pooling and Storage: Multiple runs may be necessary to process the entire crude mixture. Pool the fractions corresponding to the pure this compound peak. Store the pooled fractions at -20°C.[13]

Protocol Part III: Purity Verification & Final Processing

Scientific Principle: After isolation, the purity of the collected fractions must be confirmed using a high-resolution analytical HPLC method. This is a crucial quality control step to validate the purification process and ensure the final material is suitable for use as a reference standard. A purity of >95% is typically required.[13]

Instrumentation and Conditions:

ParameterSpecificationRationale
Instrument Analytical UHPLC or HPLC System with PDA/UV DetectorProvides high-resolution separation for accurate purity assessment.
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalentA high-efficiency analytical column is necessary to resolve any closely eluting impurities.[12][14]
Mobile Phase Methanol : 0.025% TFA in Water (55:45 v/v)An isocratic mobile phase provides reproducible retention times for quantitative analysis.[12][14]
Flow Rate 0.5 mL/minOptimized for the analytical column dimensions to achieve high efficiency.[12]
Detection Wavelength 248 nmA common wavelength for quantifying Rosuvastatin and its related substances.[1][15]
Column Temperature 55 °CHigher temperature can improve peak shape and reduce viscosity.[12]
Injection Volume 5 µLA small injection volume prevents column overloading and ensures sharp peaks.

Step-by-Step Protocol:

  • Sample Preparation: Take a small aliquot of the pooled and concentrated fractions. Dilute it with the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the diluted sample into the equilibrated analytical HPLC system.

  • Data Analysis: Record the chromatogram. Integrate all peaks detected. Calculate the purity of this compound using the area percent method: Purity (%) = (Area of 5-Oxo Peak / Total Area of All Peaks) x 100

  • Final Processing: If the purity is confirmed to be >95%, the remaining pooled fractions can be concentrated to dryness under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the final solid this compound reference material.

  • Characterization and Storage: For full validation as a reference standard, further characterization by Mass Spectrometry (MS) and NMR is recommended to confirm the molecular weight and structure.[16] Store the final product at -20°C in a desiccated, airtight container.[13]

References

  • Forced degradation studies of rosuvastatin and ezetimibe. IJPBS. ResearchGate. [Link]

  • DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. [Link]

  • Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Journal of AOAC INTERNATIONAL. [Link]

  • Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calcium tablet dosage form. TSI Journals. [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. National Center for Biotechnology Information (NCBI). [Link]

  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed. [Link]

  • Degradation estimation of rosuvastatin calcium in pharmaceutical tablet formulation. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. ijrrr. [Link]

  • Rosuvastatin calcium impurity, and preparation method and application thereof.
  • Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. ResearchGate. [Link]

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica. [Link]

  • Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Selective chromatographic methods for the determination of Rosuvastatin calcium in the presence of its acid degradation products. ResearchGate. [Link]

  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. Ingenta Connect. [Link]

  • VALIDATED RP-HPLC METHOD FOR DETERMINATION OF ROSUVASTATIN CALCIUM IN BULK AND PHARMACEUTICAL FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. National Center for Biotechnology Information (NCBI). [Link]

  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research. [Link]

  • Preparation method of rosuvastatin calcium and its intermediates.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. WJPMR. [Link]

Sources

Application Notes and Protocols for the Use of 5-Oxo Rosuvastatin in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role and practical application of 5-Oxo Rosuvastatin in DMPK studies. Rosuvastatin, a widely prescribed statin, undergoes metabolic transformation to several compounds, among which this compound is a significant metabolite. Understanding the formation, distribution, and elimination of this metabolite is critical for a complete characterization of Rosuvastatin's safety and efficacy profile. These notes offer detailed protocols for both in vitro and in vivo studies, explain the scientific rationale behind experimental choices, and provide guidance on data interpretation, ensuring a robust and reliable assessment of this important metabolic pathway.

Introduction: The "Why" of Metabolite Profiling in DMPK

In drug development, a candidate molecule's journey is not its own. Once administered, it is subjected to the body's metabolic machinery, primarily in the liver, leading to the formation of various metabolites. These new chemical entities can have their own pharmacological activity, contribute to off-target toxicity, or serve as major routes of elimination. Regulatory agencies, including the FDA and EMA, have established clear guidelines emphasizing the importance of characterizing metabolites that are present at significant levels in circulation.

Rosuvastatin is primarily eliminated as the unchanged parent drug; however, it is also metabolized to a lesser extent. The two main metabolites are N-desmethyl Rosuvastatin and Rosuvastatin lactone. Additionally, this compound has been identified as a metabolite formed through the cytochrome P450 (CYP) enzyme system, specifically involving enzymes like CYP2C9 and CYP2C19. While typically found at lower concentrations than the parent drug, its characterization is essential for several reasons:

  • Comprehensive Safety Assessment: To ensure that the metabolite does not possess unexpected toxicities.

  • Drug-Drug Interaction (DDI) Potential: To understand how co-administered drugs that inhibit or induce relevant CYP enzymes might alter the metabolic profile of Rosuvastatin, potentially leading to safety concerns.

  • Understanding Inter-individual Variability: Genetic polymorphisms in CYP enzymes can lead to differences in metabolite formation, contributing to varied responses to the drug among patients.

This guide provides the necessary framework and detailed protocols to effectively study this compound within a DMPK program.

The Metabolic Journey of Rosuvastatin

Rosuvastatin undergoes oxidative metabolism, primarily mediated by the cytochrome P450 system. The formation of this compound is a key pathway that warrants investigation.

The metabolic fate of Rosuvastatin is relatively limited compared to other statins, with approximately 10% of a dose being recovered as metabolites.[1][2] The primary routes of metabolism are N-desmethylation and lactonization. However, oxidation to this compound is another identified pathway, mediated principally by Cytochrome P450 enzymes, particularly CYP2C9.[3]

Rosuvastatin_Metabolism cluster_enzymes Key Metabolic Enzymes Rosuvastatin Rosuvastatin N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_desmethyl CYP2C9 / CYP2C19 Lactone Rosuvastatin Lactone Rosuvastatin->Lactone Non-enzymatic (pH dependent) Oxo_Rosuvastatin This compound Rosuvastatin->Oxo_Rosuvastatin CYP2C9 CYP2C9 CYP2C9 CYP2C19 CYP2C19

Figure 1: Simplified metabolic pathway of Rosuvastatin.

Application Note 1: In Vitro Characterization of this compound Formation

Objective

To determine the metabolic stability of Rosuvastatin and characterize the formation kinetics of this compound in a human-derived in vitro system. This protocol utilizes human liver microsomes (HLMs), which are rich in CYP enzymes and are a standard tool for such assessments.[4][5]

Rationale for System Selection

Human liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[6] They are a cost-effective and high-throughput model for assessing metabolic stability and identifying major metabolites before proceeding to more complex systems like hepatocytes or in vivo studies.[7]

Materials and Reagents
  • Rosuvastatin Calcium (Reference Standard)

  • This compound (Analytical Standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., Rosuvastatin-d6)

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C

Step-by-Step Experimental Protocol

Step 1: Preparation of Solutions

  • Rosuvastatin Stock: Prepare a 10 mM stock solution of Rosuvastatin in DMSO. Serially dilute to create working solutions. Causality Note: DMSO is used for its high solubilizing capacity, but the final concentration in the incubation must be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Microsomal Suspension: On ice, dilute the pooled HLM stock with cold potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • NADPH System: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.

  • Internal Standard (IS): Prepare the IS solution in acetonitrile at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL). This solution will also serve as the reaction stop solution.

Step 2: Incubation Procedure

  • Add 5 µL of Rosuvastatin working solution to the designated wells of a 96-well plate.

  • Add 195 µL of the diluted HLM suspension to each well.

  • Pre-incubation: Place the plate in a shaker-incubator at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiate Reaction: Add 50 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The final volume is 250 µL.

  • Control Wells:

    • Negative Control (No NADPH): In separate wells, add buffer instead of the NADPH system to account for any non-enzymatic degradation.

    • Blank Control (No Substrate): Incubate HLMs and NADPH without Rosuvastatin to check for interfering peaks in the analysis.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 500 µL of the cold acetonitrile/IS solution to the respective wells. The 0-minute time point is terminated immediately after adding NADPH.

  • Sample Processing: After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Solutions Prepare Stocks: - Rosuvastatin - HLM Suspension - NADPH System Add_Substrate Add Rosuvastatin to Plate Add_HLM Add HLM Suspension Add_Substrate->Add_HLM Pre_Incubate Pre-incubate 5 min Add_HLM->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0-60 min) Start_Reaction->Time_Points Terminate Terminate with ACN + Internal Std Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze

Figure 2: Experimental workflow for in vitro metabolism study.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required to quantify both Rosuvastatin and this compound.

ParameterRosuvastatinThis compoundInternal Standard (Rosuvastatin-d6)
Precursor Ion (m/z) 482.2496.2488.2
Product Ion (m/z) 258.2272.1264.2
Ionization Mode ESI PositiveESI PositiveESI Positive
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)C18 Reverse PhaseC18 Reverse Phase
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic AcidGradientGradient
LLOQ Target < 1 ng/mL< 1 ng/mLN/A
Note: The exact m/z transitions should be optimized on the specific mass spectrometer being used. Data is illustrative based on common fragmentation patterns.[8][9]
Data Analysis and Interpretation
  • Metabolic Stability: Plot the natural log of the percentage of Rosuvastatin remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated as (k / microsomal protein concentration).

  • Metabolite Formation: Plot the peak area ratio (this compound / IS) versus time to visualize the formation of the metabolite. If absolute quantification is required, a standard curve for this compound must be prepared and analyzed with the samples.

Application Note 2: In Vivo Pharmacokinetic Profiling

Objective

To determine the pharmacokinetic profile of Rosuvastatin and its metabolite, this compound, in an appropriate animal model (e.g., Sprague-Dawley rat) following oral administration.

Rationale for Model Selection

The Sprague-Dawley rat is a commonly used model in DMPK studies due to its well-characterized physiology and handling characteristics.[10][11] While metabolic profiles can differ between species and humans, rodent models provide essential preliminary data on absorption, distribution, metabolism, and excretion (ADME).[12]

Materials and Reagents
  • Sprague-Dawley rats (male, 250-300g)

  • Rosuvastatin formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Bioanalytical reagents as described in Section 3.5

Step-by-Step Experimental Protocol

Step 1: Animal Dosing and Sample Collection

  • Acclimatize animals for at least 3 days prior to the study. Fast animals overnight before dosing (with access to water).

  • Administer a single oral dose of Rosuvastatin (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approx. 200 µL) from a suitable vessel (e.g., tail vein) into heparinized tubes at pre-defined time points. A typical sampling schedule would be: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Process blood samples immediately by centrifuging at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Step 2: Plasma Sample Analysis

  • Sample Preparation: Thaw plasma samples on ice. Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex thoroughly and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and analyze using the validated LC-MS/MS method described in Section 3.5.

Data Analysis and Interpretation
  • Generate plasma concentration-time curves for both Rosuvastatin and this compound.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[11]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over the measured time.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose.
Elimination half-lifeDetermines the time required for the drug concentration to decrease by half.
Metabolite-to-Parent Ratio AUC of this compound / AUC of RosuvastatinHelps to quantify the extent of metabolite formation in vivo.

Regulatory Context and Data Application

The data generated from these studies are crucial for regulatory submissions. According to FDA guidance, metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and may require safety qualification.[13][14]

  • In Vitro Data: Helps identify the enzymes responsible for this compound formation, which informs potential DDI risks.

  • In Vivo Data: Provides the exposure ratio of the metabolite to the parent drug in a preclinical species. This is compared to human data (from first-in-human studies) to determine if this compound is a "disproportionate" human metabolite, which may trigger the need for direct safety testing of the synthesized metabolite.[15][16]

By integrating these in vitro and in vivo protocols, researchers can build a comprehensive DMPK profile for Rosuvastatin and its 5-Oxo metabolite, ensuring a thorough understanding of its disposition and contributing to a robust safety and efficacy assessment.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • PharmGKB. Rosuvastatin Pathway, Pharmacokinetics. [Link]

  • Nezasa, K., et al. (2002). Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat. Xenobiotica. [Link]

  • Kim, H., et al. (2022). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). PLOS ONE. [Link]

  • Ahmed, M. S., et al. (2021). Pharmacokinetics and Tissue Distribution of Rosuvastatin in a Rat Model of Preeclampsia. Pharmaceutics. [Link]

  • Liu, Y., et al. (2022). Effects of Ethanolic Extract of Schisandra sphenanthera on the Pharmacokinetics of Rosuvastatin in Rats. Drug Design, Development and Therapy. [Link]

  • AstraZeneca. CRESTOR® (rosuvastatin) Prescribing Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. SIMPLE AND RAPID DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC-MS/MS. [Link]

  • Analytical Methods. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]

  • ResearchGate. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat. [Link]

  • Slanar, O., et al. (2021). Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats. Frontiers in Pharmacology. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. [Link]

  • National Center for Biotechnology Information. (2023). Rosuvastatin - StatPearls. [Link]

  • Martin, P. D., et al. (2003). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical Therapeutics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67025025, this compound. [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • U.S. National Library of Medicine. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • Springer. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Google Patents.
  • Olsson, A. G., et al. (2002). Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor. Cardiovascular Drug Reviews. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Patsnap Synapse. What is the mechanism of Rosuvastatin Calcium?. [Link]

Sources

Development of a Stability-Indicating Assay for Rosuvastatin and its 5-Oxo Degradant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Rosuvastatin and its critical degradation product, 5-Oxo Rosuvastatin.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step analytical procedure but also the scientific rationale underpinning the methodological choices. Adherence to the principles of the International Council for Harmonisation (ICH) guidelines is emphasized throughout the forced degradation studies and method validation, ensuring the generation of reliable and reproducible data for stability assessments of Rosuvastatin in bulk drug and pharmaceutical formulations.[4][5][6]

Introduction: The Imperative for a Stability-Indicating Method

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[7][8] During its shelf-life and under various environmental stresses, Rosuvastatin can degrade, leading to the formation of impurities that may compromise its efficacy and safety. One of the significant degradation products is this compound, which is formed through oxidation.[9][10] Therefore, a validated stability-indicating assay method (SIAM) is crucial to accurately quantify the decrease in the active pharmaceutical ingredient (API) content and monitor the formation of degradation products like this compound.[7][11]

This application note provides a detailed protocol for a SIAM that effectively separates Rosuvastatin from its degradation products, particularly this compound, ensuring peak purity and accurate quantification. The method's development is grounded in forced degradation studies, which intentionally stress the drug substance to generate potential degradants and validate the method's specificity.[5][11]

Materials and Methods

Reagents and Standards
  • Rosuvastatin Calcium Reference Standard (USP or equivalent)

  • This compound Analytical Standard[1][2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

ParameterConditionRationale
Column C18 column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)The C18 stationary phase provides excellent hydrophobic retention for Rosuvastatin and its related substances. The smaller particle size of UPLC columns offers higher efficiency and resolution.[4][6]
Mobile Phase Gradient elution with Solvent A: 0.1% Trifluoroacetic acid in water and Solvent B: MethanolA gradient elution is necessary to achieve optimal separation of Rosuvastatin from its various degradation products, which may have a wide range of polarities.[4][6][12] TFA is used as an ion-pairing agent to improve peak shape.[13][14]
Flow Rate 0.5 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for the chosen column dimensions.[15]
Column Temperature 40 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 240 nmThis wavelength provides good absorbance for both Rosuvastatin and its degradation products, allowing for sensitive detection.[4][6]
Injection Volume 10 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.
Run Time Approximately 15 minutesThe gradient elution program is optimized to ensure the elution of all components within a reasonable timeframe.[12]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1.0 mg/mL.

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the same diluent to obtain a final concentration of 0.1 mg/mL.

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL of Rosuvastatin and 1 µg/mL of this compound.

Sample Solution: For pharmaceutical dosage forms, accurately weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask and dissolve in the diluent. Sonicate for 15 minutes and dilute to the mark. Filter the solution through a 0.45 µm nylon syringe filter before injection.[12]

Forced Degradation Studies

The forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[5][11] A solution of Rosuvastatin at a concentration of 1 mg/mL is subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.2 M HCl at 80°C for 20 hours.[7]

  • Base Hydrolysis: Treat the drug solution with 1 N NaOH at 80°C for 20 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 0.5% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours.[7]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.[7]

After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.2M HCl, 80°C, 20h) Dilution Sample Preparation (Dilution) Acid->Dilution Base Base Hydrolysis (1N NaOH, 80°C, 20h) Base->Dilution Oxidation Oxidative Degradation (0.5% H₂O₂, RT, 24h) Oxidation->Dilution Thermal Thermal Degradation (Solid, 80°C, 48h) Thermal->Dilution Photo Photolytic Degradation (UV/Vis, 24h) Photo->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data Drug Rosuvastatin Solution (1 mg/mL) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for Forced Degradation Studies of Rosuvastatin.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] This is demonstrated through forced degradation studies and by injecting a placebo solution.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established for both Rosuvastatin and this compound over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation_Parameters cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation as per ICH Guidelines.

Results and Discussion

Method Development and Optimization

The chromatographic conditions were optimized to achieve a baseline separation between Rosuvastatin and its degradation products, with a particular focus on resolving the this compound peak. A gradient elution was found to be essential for eluting all impurities with good peak shapes within a reasonable analysis time. The use of 0.1% TFA in the mobile phase significantly improved the peak symmetry of Rosuvastatin.[13][14]

Forced Degradation Behavior

The forced degradation studies revealed that Rosuvastatin is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[7][15][17] The major degradation product observed under oxidative stress was confirmed to be this compound by comparing its retention time with that of the reference standard. The proposed method was able to resolve all degradation products from the parent drug, demonstrating its stability-indicating capability.

Table 1: Summary of Forced Degradation Results for Rosuvastatin

Stress Condition% Degradation of RosuvastatinObservations
Acid Hydrolysis (0.2 M HCl, 80°C, 20h)~15-20%Formation of multiple degradation peaks.
Base Hydrolysis (1 N NaOH, 80°C, 20h)~10-15%Formation of distinct degradation products.
Oxidative Degradation (0.5% H₂O₂, RT, 24h)~25-30%Significant formation of this compound.[4][6]
Thermal Degradation (80°C, 48h)< 5%Minimal degradation observed.
Photolytic Degradation (UV/Vis, 24h)< 5%Minimal degradation observed.
Method Validation Summary

The developed method was successfully validated as per ICH guidelines, and the results are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Specificity No interference from placebo or degradation products at the retention time of Rosuvastatin and this compound.
Linearity (r²) > 0.999 for both Rosuvastatin and this compound.
Accuracy (% Recovery) 98.0% - 102.0% for both analytes.
Precision (% RSD) < 2.0% for both repeatability and intermediate precision.
LOD Established for both analytes.
LOQ Established for both analytes.
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase composition.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and stability-indicating for the simultaneous determination of Rosuvastatin and its 5-Oxo degradation product. The method is suitable for the routine quality control and stability testing of Rosuvastatin in bulk drug and pharmaceutical dosage forms. The detailed protocol and the underlying scientific rationale provide a solid foundation for its implementation in a regulatory-compliant environment.

References

  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
  • Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. PMC - NIH.
  • Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. SciELO.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PubMed Central.
  • This compound. Biosynth.
  • Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation. ResearchGate. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. PubMed. Available at: [Link]

  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. NIH.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. MDPI. Available at: [Link]

  • DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar.
  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. Available at: [Link]

  • degradation estimation of rosuvastatin calcium in pharmaceutical tablet formulation. ijapjournal.com.
  • Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations. NIH.
  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Ezetimibe from Their Combination Dosage Forms. ResearchGate. Available at: [Link]

  • This compound. Symtera Analytics.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed. Available at: [Link]

  • Degradation Study of Different Brands of Rosuvastatin Calcium Tablet in Bangladesh Using UV Spectrophotometer. ResearchGate. Available at: [Link]

  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. sphinxsai.com.
  • NEW STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available at: [Link]

  • Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical d. wjpr.net.
  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Rosuvastatin EP Impurity C; this compound; Rosuvastatin B2. SynThink Research Chemicals.

Sources

Application Note: A Rapid, Validated UHPLC-UV Method for the Analysis of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of 5-Oxo Rosuvastatin, a key impurity and metabolite of Rosuvastatin[1][2]. Developed for researchers, scientists, and drug development professionals, this protocol leverages the power of UHPLC to achieve high resolution and sensitivity with a significantly reduced run time compared to conventional HPLC methods[3][4][5]. The method utilizes a sub-2 µm particle column and a gradient elution, ensuring efficient separation of this compound from the parent drug, Rosuvastatin. The protocol has been structured to meet the stringent requirements of pharmaceutical analysis and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, and range[6][7][8].

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol synthesis pathway, and is widely prescribed for the treatment of hypercholesterolemia[9][10]. During its manufacturing process and subsequent metabolism, various related substances can be formed. This compound (also known as Rosuvastatin EP Impurity C) is a significant oxidative metabolite and process impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product[1][2].

The demand for higher throughput in pharmaceutical quality control and research has driven the adoption of UHPLC technology. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver separations with greater efficiency, speed, and sensitivity than traditional HPLC[4]. This allows for the rapid analysis of drug substances and their impurities, accelerating batch release and stability studies.

This guide provides a comprehensive, field-proven UHPLC method for this compound analysis. We will delve into the causality behind the selection of chromatographic parameters and provide a detailed, step-by-step protocol for method implementation and validation, grounded in established scientific principles and regulatory standards[11][12].

Experimental

Reagents, Standards, and Materials
  • Reference Standards: Rosuvastatin Calcium and this compound reference standards were sourced from a certified supplier (e.g., TRC, LGC Standards).[1]

  • Solvents: HPLC-grade or MS-grade Acetonitrile and Methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Additives: Formic acid (≥99% purity).

  • UHPLC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent). The use of ethylene-bridged hybrid (BEH) particles provides excellent stability across a wide pH range and high efficiency[4].

Instrumentation

A UHPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV detector was used. A Waters ACQUITY UPLC H-Class system or equivalent is recommended. Data acquisition and processing were performed using appropriate chromatography data software (e.g., Empower, Chromeleon).

Chromatographic Conditions

The selection of these parameters is critical for achieving the desired separation. A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining Rosuvastatin and its more polar 5-Oxo metabolite. The use of 0.1% formic acid in the mobile phase acidifies the eluent to a pH of approximately 2.7. At this pH, the carboxylic acid functional groups on both analytes are protonated (non-ionized), which enhances retention on the reversed-phase column and prevents peak tailing, leading to sharper, more symmetrical peaks. Acetonitrile was selected as the organic modifier due to its strong elution strength and ability to produce sharp peaks for these compounds[13]. A gradient elution is necessary to separate the slightly more polar this compound from the parent Rosuvastatin peak in a short time frame. A column temperature of 40°C reduces mobile phase viscosity, allowing for lower backpressure, and can improve peak shape and reproducibility[14].

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Gradient Program 0.0 min: 30% B; 3.0 min: 65% B; 3.1 min: 95% B; 4.0 min: 95% B; 4.1 min: 30% B; 5.0 min: 30% B
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 242 nm (PDA: 200-400 nm)
Run Time 5.0 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for preparing all standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Rosuvastatin and 1.0 µg/mL of this compound in the diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.

  • Calibration Standards (for Impurity Quantification): Prepare a series of calibration standards by diluting the Impurity Stock Solution to concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL (e.g., 0.1, 0.25, 0.5, 1.0, 1.5 µg/mL).

  • Sample Preparation (Drug Substance): Accurately weigh about 25 mg of the Rosuvastatin drug substance, transfer to a 25 mL volumetric flask, dissolve in diluent, and sonicate for 5 minutes if necessary. Dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.

Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose[8]. The following protocols are based on ICH Q2(R2) guidelines[7][12].

Analytical Workflow Visualization

The overall process from sample handling to final data reporting is outlined below.

G cluster_prep Preparation cluster_analysis UHPLC Analysis cluster_validation Data Processing & Validation prep_standards Prepare Standards & QCs system_suitability System Suitability Test (SST) prep_standards->system_suitability prep_sample Prepare Sample (1000 µg/mL) inject_samples Inject Samples & Standards prep_sample->inject_samples system_suitability->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks & Calculate Concentrations acquire_data->process_data validate Perform Validation Tests (Linearity, Accuracy, etc.) process_data->validate report Generate Final Report validate->report

Caption: UHPLC analysis and validation workflow.

System Suitability

Inject the System Suitability Solution five times. The system is deemed ready for analysis if the acceptance criteria are met. This ensures the chromatographic system is performing adequately for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (this compound) ≤ 2.0
Theoretical Plates (this compound) ≥ 5000
%RSD for Peak Area (n=5) ≤ 5.0%
Resolution (Rosuvastatin & 5-Oxo) ≥ 2.0
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[11].

  • Protocol: Inject the diluent (blank), the impurity standard solution, and a Rosuvastatin standard solution. Analyze a stressed sample (e.g., acid, base, oxidative, thermal degradation) to ensure no co-elution of degradation products with the this compound peak.

  • Acceptance Criteria: The blank should show no interfering peaks. The this compound peak should be spectrally pure and well-resolved from the main Rosuvastatin peak and any other degradation products.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards in triplicate over the concentration range of LOQ to 150% of the target impurity concentration (e.g., 0.1 to 1.5 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity[6][8].

Accuracy (Recovery)
  • Protocol: Spike a known amount of this compound into the Rosuvastatin sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a Rosuvastatin sample spiked with this compound at the 100% level (1.0 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with known low concentrations of this compound.

  • Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Precision at the LOQ level should not exceed 10% RSD.

Results and Discussion

The developed UHPLC method successfully separates this compound from Rosuvastatin with a resolution of >3.0 in under 4 minutes. A typical chromatogram would show the this compound eluting just before the main Rosuvastatin peak, consistent with its slightly higher polarity due to the additional ketone group.

Structural Basis for Separation

The structural difference between Rosuvastatin and its 5-Oxo metabolite is the oxidation of a hydroxyl group to a ketone. This change increases the polarity of the molecule, causing it to elute earlier on a reversed-phase C18 column.

G cluster_rosu Rosuvastatin cluster_oxo This compound rosu_struct oxo_struct rosu_struct->oxo_struct Oxidation (-OH to =O)

Caption: Structural comparison of Rosuvastatin and this compound.

Validation Summary

All validation parameters met the pre-defined acceptance criteria, demonstrating the method is reliable and fit for purpose.

Validation ParameterTypical Result
Linearity (r²) > 0.9995
Accuracy (% Recovery) 98.5% - 102.3%
Repeatability (%RSD) < 2.0%
Intermediate Precision (%RSD) < 3.0%
LOQ ~0.1 µg/mL (0.01% relative to 1000 µg/mL test concentration)

Conclusion

The UHPLC method presented in this application note provides a rapid, sensitive, and reliable solution for the quantitative determination of this compound. With a run time of only 5 minutes, this method offers a significant improvement in sample throughput compared to conventional HPLC techniques. The comprehensive validation protocol confirms that the method is accurate, precise, and specific, making it suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry.

References

  • Asian Journal of Pharmaceutical Analysis. UHPLC: Development and Recent Applications. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Farma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Taylor & Francis Online. (2025). Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC: A Review of Methodological Innovations (2014–2025). Available from: [Link]

  • V-Bio. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Available from: [Link]

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Simple and rapid determination of rosuvastatin in human plasma by LC-MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. Available from: [Link]

  • YouTube. (2022). UHPLC and HPLC Method Development for Pharmaceutical Related Substances. Available from: [Link]

  • ResearchGate. (2025). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available from: [Link]

  • SciELO. (n.d.). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Available from: [Link]

  • National Institutes of Health (NIH). (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Available from: [Link]

  • Allmpus. (n.d.). Rosuvastatin 5-Oxo Acid Methyl Ester and 5-Oxo-Rosuvastatin Acid Methyl Ester Manufacturer in Mumbai. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability indicating RP-HPLC method for the simultaneous estimation of Rosuvastatin calcium and Teneligliptin hydrobromide hydrate in synthetic mixture. Available from: [Link]

  • YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase HPLC and its validation. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving 5-Oxo Rosuvastatin Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting chromatographic issues related to 5-Oxo Rosuvastatin. As a key impurity and metabolite of Rosuvastatin, achieving a symmetrical peak shape is critical for accurate quantification in drug development and quality control.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and resolve peak tailing in reverse-phase HPLC and UHPLC systems.

Section 1: Foundational Knowledge - Why Does this compound Tailing Occur?

Understanding the root cause of peak asymmetry is the first step toward a robust solution. This section explores the interplay between the analyte's chemical nature, the stationary phase, and mobile phase conditions.

Q1: What is peak tailing and how is it measured?

Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[4][5] In an ideal, perfectly symmetrical Gaussian peak, the peak shape is uniform. Tailing indicates undesirable interactions or system issues that can compromise resolution and lead to inaccurate integration and quantification.[6][7]

The degree of tailing is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.0.

Q2: What are the primary chemical properties of this compound that make it susceptible to peak tailing?

This compound possesses several functional groups that can engage in undesirable secondary interactions with the stationary phase. Its susceptibility to tailing is primarily due to its carboxylic acid moiety and the potential for the molecule to act as a chelating agent.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₂₂H₂₆FN₃O₆SN/A
Molecular Weight 479.52 g/mol N/A
Key Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH), Ketone (C=O), Sulfonamide, Pyrimidine RingThe carboxylic acid is ionizable, making its retention highly sensitive to mobile phase pH. The hydroxyl and ketone groups can participate in hydrogen bonding and metal chelation.[6][8]
pKa (Carboxylic Acid) Estimated 4.0 - 4.5The ionization state of the molecule changes significantly around this pH, directly impacting retention and peak shape. Operating near the pKa can cause severe tailing.[4][9]
Q3: What are the most common causes of peak tailing for a compound like this compound in RP-HPLC?

The tailing of this compound is almost always a result of chemical interactions going beyond the intended hydrophobic mechanism of a reverse-phase column.

  • Secondary Silanol Interactions: This is the most prevalent cause.[10][11] Residual silanol groups (Si-OH) on the silica surface of the stationary phase are acidic and can become ionized (Si-O⁻) at mid-to-high pH.[12] While these interactions are most pronounced with basic analytes, they can also affect acidic compounds, often exacerbated by other factors.[10][13]

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, and their co-elution results in a broad, tailing peak.[4][9]

  • Metal Chelation: The structure of this compound, particularly the β-hydroxy ketone moiety, can form complexes with trace metal ions (e.g., iron, aluminum) present on the silica surface or from stainless-steel components of the HPLC system.[6][14][15] This chelation creates an alternative retention mechanism, causing significant tailing.[5][15]

Section 2: The Troubleshooting Guide - A Step-by-Step Approach

Use this systematic guide to diagnose the cause of peak tailing and implement the correct solution. The first step is to determine if the problem is specific to your analyte or is system-wide.

Troubleshooting_Flowchart start Peak Tailing Observed for This compound decision1 Are ALL peaks in the chromatogram tailing? start->decision1 path_system System/Hardware Issue decision1->path_system  Yes path_chemical Analyte-Specific Chemical Issue decision1->path_chemical  No, only 5-Oxo  Rosuvastatin tails   q_extracolumn Q5: Check for Extra-Column Volume path_system->q_extracolumn q_column_health Q6: Check for Column Contamination / Void q_extracolumn->q_column_health q_ph Q7 & Q8: Optimize Mobile Phase pH path_chemical->q_ph q_silanol Q9 & Q10: Address Secondary Silanol Interactions q_ph->q_silanol q_chelation Q11: Test for and Mitigate Metal Chelation q_silanol->q_chelation

Fig 1. Troubleshooting flowchart for peak tailing.
Scenario A: All Peaks are Tailing (System/Hardware Issue)

If all peaks in your chromatogram exhibit tailing, the problem is likely physical or mechanical, not chemical. This often points to issues with the flow path or the column's physical integrity.[7]

Q5: How do I check for extra-column volume (dead volume)?

Extra-column volume refers to any space in the flow path outside of the column itself, such as overly long or wide-bore tubing, or poorly made connections.[6] This causes band broadening and tailing, which is typically more pronounced for early-eluting peaks.[13]

  • Causality: A large volume between the injector and column, or the column and detector, allows the separated analyte band to diffuse and spread out before detection.

  • Troubleshooting Steps:

    • Inspect Connections: Ensure all fittings (especially at the column inlet and outlet) are properly seated and tightened. PEEK finger-tight fittings can sometimes slip, creating a small void.[12]

    • Minimize Tubing: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) suitable for your system's backpressure.[4][16]

    • Bypass the Column: Replace the column with a zero-dead-volume union and inject a standard. The resulting peak should be very sharp and narrow. If it is still broad or tailing, the issue lies within your HPLC/UHPLC system's flow path.

Q6: How do I diagnose and fix a blocked column frit or a column void?

Over time, particulate matter from samples or the mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing for all analytes.[7] A void can also form at the top of the column bed.

  • Causality: A partially blocked frit creates a non-uniform flow of sample onto the column head. A void creates a space where the sample band can spread out before separation begins.[17]

  • Troubleshooting Steps:

    • Use a Guard Column: The best defense is a good offense. A guard column will trap particulates before they reach your analytical column.[17][18] If you have one, replacing it is the first step.

    • Backflush the Column: If the manufacturer's instructions permit, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or methanol) to waste. This can dislodge particulates from the inlet frit.[13]

    • Replace the Column: If backflushing does not resolve the issue, the column may be irreversibly damaged or contaminated, and replacement is necessary.[10]

Scenario B: Only the this compound Peak is Tailing (Chemical Issue)

When only the analyte of interest shows poor peak shape, the problem is almost certainly due to a specific chemical interaction between the analyte and the chromatographic system.

Chemical_Interactions cluster_0 Stationary Phase (Silica Surface) c18 C18 Chains silanol Ionized Silanol (Si-O⁻) metal Metal Impurity (e.g., Fe³⁺) analyte This compound analyte->c18 Desired Hydrophobic Interaction analyte->silanol Undesired Ionic Interaction (Tailing) analyte->metal Undesired Chelation (Tailing)

Fig 2. Desired and undesired interactions in RP-HPLC.
Q7 & Q8: How do I properly select and optimize the mobile phase pH to improve peak shape?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[15]

  • Causality: To achieve a sharp peak, the analyte must exist in a single ionic state. For this compound, this means operating at a pH that is at least 1.5-2 units below its pKa (to keep it fully protonated, -COOH) or above its pKa (to keep it fully deprotonated, -COO⁻). Operating at a low pH (e.g., 2.5-3.0) offers the dual benefit of ensuring the analyte is in a single, neutral state while also suppressing the ionization of residual silanol groups on the column, minimizing secondary interactions.[10][13]

pH RangeThis compound StateSilanol Group StateExpected Peak Shape
pH < 2.5 Fully Protonated (Neutral)Fully Protonated (Neutral)Excellent (Recommended)
pH 3.5 - 5.5 Mixed (Neutral & Anionic)Partially IonizedPoor (Severe Tailing)
pH > 6.0 Fully Deprotonated (Anionic)Fully Ionized (Anionic)Tailing likely due to silanol repulsion/other effects
  • Action: Perform a mobile phase pH optimization study. See Protocol 1 for a detailed methodology. A mobile phase containing an acidic modifier like 0.1% formic acid or phosphoric acid to adjust the pH to ~3.0 is an excellent starting point.[19][20][21]

Q9 & Q10: I've optimized the pH, but still see tailing. Could it be secondary silanol interactions?

Even at low pH, highly active silanol groups can still cause tailing. This is especially true for older "Type A" silica columns which have higher metal content and less complete end-capping.[5][14]

  • Causality: End-capping is a process where bulky silanes are used to shield residual silanols, but it is never 100% effective.[10] The remaining unshielded silanols can still interact with polar analytes.

  • Action:

    • Choose a Modern Column: Use a high-purity, "Type B" silica column that is fully end-capped. These columns have a much lower concentration of active silanols.[14]

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is often not compatible with MS detection and can be difficult to control.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield silanol interactions and improve peak shape.[15]

Q11: Could metal chelation be the cause? How can I test for and mitigate this?

If you have optimized pH and are using a high-quality column but still observe tailing, metal chelation is a strong possibility.

  • Causality: Trace metals on the silica surface or from system hardware can bind to the β-hydroxy ketone group of this compound, creating a strong, secondary retention mechanism that results in a delayed, tailing elution profile.[15]

  • Action:

    • Use a Chelating Agent: Add a small amount of a chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. See Protocol 2 for preparation.

    • Mechanism of Action: EDTA is a strong chelator that will bind to the free metal ions in the system and on the column, preventing them from interacting with your analyte. If the addition of EDTA dramatically improves peak shape, metal chelation was the root cause.

    • Consider a Bio-inert System: For long-term solutions, using HPLC/UHPLC systems with PEEK or MP35N flow paths can minimize the introduction of metal ions from the instrumentation.

Section 3: Advanced Protocols & Methodologies
Protocol 1: Performing a Mobile Phase pH Optimization Study
  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., 50:50 Acetonitrile:Aqueous Buffer) where the aqueous component is buffered at different pH values. Good starting points are pH 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0. Use a consistent buffer, like phosphate or formate, at a concentration of 10-20 mM.

  • Equilibrate System: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure full equilibration.

  • Inject Standard: Inject a standard solution of this compound at each pH condition.

  • Analyze Results: Record the retention time, peak width, and USP Tailing Factor for each run. Plot the tailing factor versus pH. The optimal pH will be the one that provides the lowest tailing factor while maintaining adequate retention.

Protocol 2: Preparing and Using a Mobile Phase with a Chelating Agent
  • Prepare EDTA Stock Solution: Prepare a 10 mM stock solution of disodium EDTA in high-purity water.

  • Spike the Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 0.1-0.5 mM. For example, to make 1 L of mobile phase with 0.2 mM EDTA, add 20 mL of the 10 mM EDTA stock solution to your aqueous reservoir before adding other buffers/acids and bringing to final volume.

  • Adjust Final pH: After adding EDTA and any other buffers (e.g., formic acid), adjust the final pH of the aqueous phase as required by your method.

  • Equilibrate and Run: Equilibrate the column thoroughly with the new EDTA-containing mobile phase before injecting your sample.

Section 4: Frequently Asked Questions (FAQs)
  • Q12: What is an acceptable USP Tailing Factor?

    • For quantitative analysis, a tailing factor between 0.9 and 1.5 is generally considered good. Most pharmacopeial methods specify an acceptance criterion of Tƒ ≤ 2.0.[18]

  • Q13: Can sample solvent cause peak tailing for this compound?

    • Yes. If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and tailing.[6][12] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.

  • Q14: How does temperature affect peak shape for this compound?

    • Increasing the column temperature generally decreases solvent viscosity, leading to more efficient mass transfer and sharper peaks. It can sometimes help reduce tailing from slow secondary interactions. However, operating at excessively high temperatures can accelerate column degradation. A good starting point is 30-40 °C.

  • Q15: Should I use a guard column?

    • Absolutely. A guard column is an inexpensive way to protect your much more expensive analytical column from contamination and particulates that cause peak tailing and high backpressure.[17][18] It should be replaced regularly as part of routine maintenance.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • CymitQuimica. (n.d.). This compound.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • OMICS International. (2023, August 7). Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Troubleshooting Guide. (n.d.).
  • LGC Standards. (n.d.). This compound | TRC-O862000-100MG.
  • National Center for Biotechnology Information. (n.d.). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Retrieved from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.).
  • ChemicalBook. (n.d.). Rosuvastatin 5-Oxo Acid Ethyl Ester CAS#: 1863898-67-2.
  • National Center for Biotechnology Information. (n.d.). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Retrieved from [Link]

  • Allmpus. (n.d.). Rosuvastatin 5-Oxo Acid Methyl Ester and 5-Oxo-Rosuvastatin Acid Methyl Ester Manufacturer in Mumbai.
  • Taylor & Francis Online. (2015, February 19). Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • MDPI. (2023, January 3). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Retrieved from [Link]

  • YMER. (n.d.). analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its.
  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.). Novel and stability indicating HPLC method for Ezetimibe, Rosuvastatin, Atorvastatin in tablets form. Retrieved from Caribbean Journal of Sciences and Technology website.
  • Royal Society of Chemistry. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • nanomicronspheres. (n.d.). Understanding Chromatography: The Role of Silica Particles in Effective Separation Techniques.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (2022, June 6). (PDF) International Journal of Research Publication and Reviews Development of RP-HPLC Method for Estimation of Rosuvastatin Calcium by Quality by Design Approach.
  • Chemicea. (n.d.). Rosuvastatin 5-Oxo Acid Ethyl Ester | CAS No- 1863898-67-2 | NA.
  • BOC Sciences. (n.d.). Rosuvastatin Impurity (this compound tert-Butyl Ester).
  • Biosynth. (n.d.). This compound | 1422619-13-3 | FF103553.

Sources

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of 5-Oxo Rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their LC-MS/MS assays. Here, we will delve into the underlying causes of these effects and provide practical, field-tested troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical methods.

Understanding the Challenge: What are Matrix Effects?

In the realm of LC-MS/MS bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression or enhancement, causing significant errors in the accuracy and precision of quantitative results.[4][5] For a metabolite like this compound, which is often present at low concentrations in complex biological matrices such as plasma or serum, mitigating these effects is paramount for reliable pharmacokinetic and toxicokinetic assessments.

The primary culprits behind matrix effects in biological samples are often endogenous phospholipids.[6][7][8] These lipids can co-elute with the analyte of interest, interfering with the ionization process in the mass spectrometer's source.[3][7]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues related to matrix effects during the analysis of this compound.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Plausible Cause: Inconsistent ion suppression or enhancement across different sample lots or even within the same analytical run. This variability can be exacerbated by the accumulation of phospholipids on the analytical column, which may then elute unpredictably in subsequent injections.[7]

Troubleshooting Workflow:

A troubleshooting workflow for addressing poor reproducibility.

Step-by-Step Solutions:

  • Re-evaluate Your Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing phospholipids, leading to significant matrix effects.[9] If you are using PPT, consider diluting the supernatant post-precipitation to lessen the impact of matrix components, provided your sensitivity allows for it.[8]

    • Liquid-Liquid Extraction (LLE): LLE can produce cleaner extracts.[2][9] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interfering components behind.[8] For acidic compounds like this compound, adjusting the pH of the aqueous phase to be at least two units lower than its pKa will help ensure it is uncharged and partitions more effectively into the organic phase.[8]

    • Solid-Phase Extraction (SPE): SPE generally offers superior sample cleanup compared to PPT.[9] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for more effective removal of a broader range of interferences.[9]

  • Chromatographic Optimization:

    • The goal is to achieve chromatographic separation between this compound and the region where phospholipids elute.[10]

    • Gradient Modification: Employ a shallower gradient to increase the separation of your analyte from matrix components.

    • Column Chemistry: Consider alternative column chemistries. If you are using a standard C18 column, exploring a phenyl-hexyl or a polar-embedded phase column might offer different selectivity.

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of this compound relative to phospholipids.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects, as it will co-elute with the analyte and experience similar ionization suppression or enhancement.[3][10][11] This ensures that the analyte-to-internal standard ratio remains consistent, leading to more accurate and precise quantification.

Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)

Plausible Cause: Significant ion suppression is likely occurring, reducing the number of analyte ions that reach the detector. This directly impacts the method's sensitivity.

Troubleshooting Workflow:

A workflow for troubleshooting low signal intensity.

Step-by-Step Solutions:

  • Qualitative Assessment with Post-Column Infusion:

    • This experiment helps visualize the regions of ion suppression in your chromatogram.[8][10] By infusing a constant flow of this compound solution post-column while injecting a blank, extracted matrix sample, you can observe dips in the baseline signal that correspond to the retention times of interfering components.

  • Enhanced Sample Cleanup:

    • If significant ion suppression is observed, improving the sample cleanup is crucial.

    • Phospholipid Removal Plates: These specialized plates contain zirconia-coated silica that selectively retains phospholipids, offering a highly effective way to clean up protein-precipitated samples.[7][8]

    • Two-Step LLE: A double liquid-liquid extraction can improve selectivity. An initial extraction with a non-polar solvent like hexane can remove hydrophobic interferences, followed by extraction of the analyte with a more polar solvent.[8]

  • Ionization Source Optimization:

    • Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][8] If your instrumentation allows, testing your method with an APCI source may reduce ion suppression.

Frequently Asked Questions (FAQs)

Q1: How do I quantitatively measure the matrix effect for this compound?

A1: The most common method is the post-extraction spike method.[5][8] You compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory guidelines, this should be evaluated using at least six different lots of the biological matrix.[12][13]

Matrix Factor (MF) Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

Q2: My validation fails the matrix effect test. What is the first thing I should change?

A2: The first and often most impactful change is to improve your sample preparation method. If you are using protein precipitation, switching to a more rigorous technique like solid-phase extraction (SPE) or using a dedicated phospholipid removal plate is highly recommended.[9]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[8][10] However, this approach is only feasible if your assay has sufficient sensitivity to measure this compound at the diluted concentrations, especially at the lower limit of quantification (LLOQ).

Q4: What are the regulatory expectations regarding matrix effects?

A4: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) require that matrix effects be evaluated as part of bioanalytical method validation.[4][12][14][15][16] The goal is to demonstrate that the method is reliable and that the accuracy and precision are not compromised by the matrix. The matrix effect should be assessed at low and high QC levels in at least six different sources of the matrix.[12]

Q5: I am analyzing this compound in a different matrix (e.g., urine instead of plasma). Do I need to re-evaluate the matrix effects?

A5: Yes. A change in the biological matrix requires at least a partial validation of the method, which includes an assessment of matrix effects in the new matrix.[12][15] Different biological matrices have unique compositions of endogenous components, so the matrix effects can vary significantly.[17]

Key Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantitative Matrix Effect Assessment
  • Prepare Samples:

    • Set A: Spike a known concentration of this compound and its internal standard into a neat solution (e.g., mobile phase).

    • Set B: Extract blank biological matrix (from at least 6 different sources). After the final extraction step, spike the extract with the same concentration of this compound and internal standard as in Set A.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate IS-Normalized MF:

    • IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • IS-Normalized MF = MF / IS MF

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor from the different matrix lots should be ≤15%.

Protocol 2: Phospholipid Removal using a Specialized Plate
  • Protein Precipitation: In a 96-well plate, add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma sample.

  • Mix: Vortex for 1-2 minutes to precipitate proteins.

  • Centrifuge: Centrifuge the plate at approximately 3000 x g for 10 minutes.

  • Transfer: Place the phospholipid removal plate on a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Filter: Apply vacuum or positive pressure to pass the supernatant through the phospholipid-retaining sorbent into the collection plate.

  • Evaporate and Reconstitute: Evaporate the collected filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

References

  • Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS.
  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 341-343.
  • Patel, K. et al. (2012). Matrix effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351.
  • Lian, K. et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-30.
  • Xing, J., & LaCreta, F. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1219-1222. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • Wani, T. A., et al. (2015). Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Journal of Chromatographic Science, 53(8), 1339-1345. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1088-1096. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Sahu, S., et al. (2010). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 46(4), 793-802. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Seshachalam, V., et al. (2012). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research, 4(1), 374-381. Retrieved from [Link]

  • Liu, A., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 199-205. Retrieved from [Link]

  • Kim, H., et al. (2020). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • Wani, T. A., et al. (2015, August 6). Determination of Rosuvastatin and its Metabolite N- Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography-High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. ResearchGate. Retrieved from [Link]

  • Chromedia. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(2), 438-450. Retrieved from [Link]

  • Patel, K. P., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 102-114. Retrieved from [Link]

  • Gray, N. P., McDougall, S. A., & Dean, J. R. (2012). Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. Bioanalysis, 4(6), 675-684. Retrieved from [Link]

  • Kokilambigai, K. S., & Lakshmi, K. S. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(2), 127-142. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthetic Preparation of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo Rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key metabolite and reference standard. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Significance of this compound

This compound is a primary metabolite of Rosuvastatin and a critical reference standard for purity analysis in pharmaceutical development.[1] Its synthesis is often necessary for analytical method validation and impurity profiling. However, achieving a high yield of this compound can be challenging due to the sensitive nature of the precursor molecules and the potential for side reactions. This guide provides a structured approach to identifying and resolving common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and frequently cited method for preparing this compound involves the selective oxidation of the 5-hydroxy group of a protected Rosuvastatin precursor. A common route involves the oxidation of a suitable Rosuvastatin intermediate, such as (3R, 5S, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid or its protected forms, using a mild and selective oxidizing agent.

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Incomplete Oxidation: The chosen oxidizing agent may not be sufficiently reactive under the applied conditions, or the reaction may not have been allowed to proceed to completion.

  • Over-oxidation or Side Reactions: The oxidizing agent might be too harsh, leading to the formation of undesired byproducts or degradation of the starting material or product.

  • Difficult Purification: The polarity of this compound can be similar to that of the starting material and byproducts, leading to significant loss during purification steps like column chromatography.

  • Instability of Reactants or Products: The starting material or the final 5-Oxo product may be unstable under the reaction or work-up conditions.

Q3: What analytical techniques are recommended for monitoring the reaction?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of the reaction.[2] It allows for the clear separation and quantification of the starting material, the desired 5-Oxo product, and any significant byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the reaction's progress.

Troubleshooting Guide: A Mechanistic Approach

This section delves into specific problems you might encounter and provides actionable solutions based on chemical principles.

Problem 1: Incomplete Conversion of the Starting Material

Symptoms:

  • HPLC analysis of the crude reaction mixture shows a significant peak corresponding to the starting 5-hydroxy precursor.

  • TLC analysis shows a persistent spot for the starting material.

Root Causes and Solutions:

Root Cause Explanation Suggested Action
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent to the substrate is critical. An insufficient amount will naturally lead to incomplete conversion.Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.5 eq). Monitor the reaction closely to avoid over-oxidation.
Low Reaction Temperature Oxidation reactions often have a significant activation energy barrier. Lower temperatures can slow the reaction rate drastically.Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as higher temperatures can also promote side reactions.
Inappropriate Solvent The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. A poor choice of solvent can hinder the reaction.Ensure the starting material and oxidizing agent are fully soluble in the chosen solvent. Consider switching to a solvent with a higher boiling point if a higher temperature is required.
Deactivated Oxidizing Agent Some oxidizing agents can be sensitive to moisture or air, leading to deactivation over time.Use a freshly opened or properly stored bottle of the oxidizing agent. Consider using anhydrous solvents if the reagent is known to be water-sensitive.
Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • HPLC chromatogram shows multiple peaks in addition to the starting material and the desired product.

  • TLC plate shows several new spots, some of which may be close in Rf value to the product.

Root Causes and Solutions:

Root Cause Explanation Suggested Action
Over-oxidation A highly reactive oxidizing agent or harsh reaction conditions (high temperature, prolonged reaction time) can lead to further oxidation of the desired keto-product or other sensitive functional groups in the molecule.Use a milder oxidizing agent. If using a strong oxidant, carefully control the stoichiometry and reaction time. Lowering the reaction temperature can also help improve selectivity.
Side Reactions with Protecting Groups If your starting material contains protecting groups, they may not be stable to the oxidation conditions.Choose an oxidizing agent that is compatible with the protecting groups present in your molecule. Alternatively, consider a different protecting group strategy.
Degradation of Starting Material or Product The acidic or basic nature of the reaction medium or work-up can cause degradation.Perform the reaction under neutral conditions if possible. Use buffered solutions during the work-up to control the pH.
Problem 3: Difficulty in Purifying this compound

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Low recovery of the pure product after purification.

Root Causes and Solutions:

Root Cause Explanation Suggested Action
Similar Polarity of Product and Impurities The 5-Oxo product may have a polarity very similar to the starting diol or certain byproducts, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve resolution. Consider using a different stationary phase (e.g., reversed-phase silica).
Product Adsorption on Silica Gel The keto and carboxylic acid functionalities can lead to strong adsorption on silica gel, resulting in tailing and poor recovery.Add a small amount of a polar modifier like acetic acid or methanol to the eluent to reduce tailing. Alternatively, consider purification by preparative HPLC.
Incomplete Removal of the Oxidizing Agent's Byproducts The byproducts of the oxidizing agent (e.g., the reduced form) can interfere with purification.Choose an oxidizing agent whose byproducts are easily removed (e.g., by precipitation and filtration, or by washing during work-up).

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a foundation for your experiments. Remember to adapt them based on your specific substrate and analytical observations.

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes a general procedure for the oxidation of a 5-hydroxy Rosuvastatin precursor.

Workflow for this compound Synthesis

start Start with Protected Rosuvastatin Precursor dissolve Dissolve in Anhydrous Solvent (e.g., DCM, THF) start->dissolve cool Cool to 0°C dissolve->cool add_oxidant Add Oxidizing Agent (e.g., Dess-Martin Periodinane, PCC) (1.1 - 1.5 equivalents) cool->add_oxidant react Stir at 0°C to Room Temperature (Monitor by HPLC/TLC) add_oxidant->react quench Quench Reaction (e.g., with Na2S2O3 solution for DMP) react->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-hydroxy Rosuvastatin precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for DMP).

  • Work-up: Perform an aqueous work-up, separating the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Troubleshooting Workflow

This diagram illustrates a logical approach to troubleshooting low yield.

start Low Yield of this compound check_conversion Analyze Crude Reaction Mixture by HPLC/TLC. Is conversion of starting material complete? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes optimize_reaction Optimize Reaction Conditions: - Increase oxidant equivalents - Increase temperature - Change solvent incomplete_conversion->optimize_reaction check_byproducts Are there significant byproducts? complete_conversion->check_byproducts end Improved Yield optimize_reaction->end yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No optimize_selectivity Optimize for Selectivity: - Use milder oxidant - Lower temperature - Shorter reaction time yes_byproducts->optimize_selectivity check_purification Review Purification Protocol: - Check for product loss in aqueous layers - Analyze column fractions for co-elution - Consider alternative purification methods no_byproducts->check_purification optimize_selectivity->end check_purification->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Ghanem, R. et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [Link]

  • Li, X. et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • An, Y. et al. (2014). Preparation method of known impurities of rosuvastatin.
  • Prakash, O. et al. (2012). Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica, 4(2), 647-656. [Link]

Sources

strategies to minimize the formation of 5-Oxo Rosuvastatin during manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of 5-Oxo Rosuvastatin

Welcome to the Technical Support Center for Rosuvastatin manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to minimize the formation of the critical oxidative degradation product, this compound. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and quality of your Rosuvastatin active pharmaceutical ingredient (API) and finished drug product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, also known as Rosuvastatin EP Impurity C, is a major degradation product of Rosuvastatin.[1][2] It is formed through the oxidation of the parent molecule.[3] The presence of this impurity is a critical quality attribute (CQA) that must be controlled, as it represents a loss of potency of the active ingredient and introduces a potentially unwanted substance into the final drug product. Regulatory bodies like the European Pharmacopoeia (EP) have set strict limits for this impurity, with a maximum allowable level of 0.6%.[4]

Q2: What are the primary causes of this compound formation?

A2: The formation of this compound is primarily driven by oxidative stress.[3][5] Several factors during the manufacturing process and storage can initiate or accelerate this degradation pathway. These include:

  • Presence of Oxygen: Direct exposure of Rosuvastatin to atmospheric oxygen is a key contributor.

  • Heat: Elevated temperatures can provide the activation energy needed for oxidative reactions to occur.[6][7]

  • Light: Exposure to light, particularly UV radiation, can trigger photolytic degradation pathways that may involve oxidation.[6][7]

  • Acidic Conditions: An acidic environment can catalyze the degradation of Rosuvastatin, leading to the formation of various impurities, including the 5-Oxo variant.[5][6]

  • Reactive Impurities in Excipients: Certain excipients may contain residual reactive impurities, such as peroxides, which can act as oxidizing agents.[8][9]

Q3: At what stages of manufacturing is the risk of this compound formation highest?

A3: The risk is present throughout the manufacturing lifecycle, from API synthesis to the storage of the final drug product. Key stages to monitor closely include:

  • API Synthesis and Purification: The final steps of synthesis, purification, and drying are critical. Inadequate removal of residual solvents or exposure to high temperatures can promote oxidation.

  • Wet Granulation: The presence of water and heat during the drying phase of wet granulation can create a favorable environment for degradation.

  • Formulation and Blending: The choice of excipients is crucial. Excipients with high peroxide values can introduce oxidative stress.[8]

  • Storage and Handling: Long-term storage of both the API and the finished tablets under suboptimal conditions (e.g., high humidity, exposure to light and oxygen) can lead to a gradual increase in this compound levels.[10]

Troubleshooting Guide: Investigating Elevated this compound Levels

This section provides a systematic approach to identifying and resolving issues related to the excessive formation of this compound.

Issue: A batch of Rosuvastatin API or tablets shows out-of-specification (OOS) results for this compound.

Step 1: Immediate Actions & Verification
  • Quarantine the Batch: Immediately quarantine the affected batch to prevent its further processing or release.

  • Verify the Analytical Result: Re-test the sample using a validated, stability-indicating HPLC method to confirm the initial OOS result. Ensure the analytical method itself is not a source of degradation (e.g., by using appropriate solvents and run times).

Step 2: Investigation of Manufacturing Process Parameters

Review the batch manufacturing records, paying close attention to the following critical process parameters (CPPs):

Process Stage Critical Parameter to Investigate Potential Cause of Oxidation Recommended Action
API Drying Drying Temperature and DurationExcessive heat can accelerate oxidation.Review temperature logs. Ensure drying parameters are within the validated range.
AtmospherePresence of oxygen during drying.Verify if an inert atmosphere (e.g., nitrogen blanket) was used and maintained.
Wet Granulation Drying TemperatureOverheating of granules.Check dryer temperature settings and records.
Moisture ContentHigh residual moisture can facilitate degradation.Test the residual moisture content of the granules and compare it to the specification.
Formulation Excipient Lots UsedPresence of reactive impurities (e.g., peroxides) in excipients.Test the specific lots of excipients used for peroxide value.[8]
Storage Storage ConditionsExposure to light, heat, or oxygen.Verify storage conditions (temperature, humidity, light protection) for both API and finished product.[10][11]
Step 3: Proactive Strategies for Minimizing this compound Formation

Based on a thorough investigation, implement the following proactive strategies to mitigate the risk of future occurrences.

  • pH Control: Maintain a neutral to slightly alkaline pH during aqueous processing steps, as Rosuvastatin is more stable under these conditions.[6]

  • Use of Antioxidants: Incorporate a suitable antioxidant into the formulation. Common choices for statins include:

    • Butylated hydroxyanisole (BHA)[12][13][14]

    • Butylated hydroxytoluene (BHT)[12][13]

    • Ascorbic acid[12]

    • Propyl gallate[12][15]

    It is crucial to conduct compatibility studies to ensure the chosen antioxidant does not have any adverse interactions with Rosuvastatin or other excipients.

  • Inert Atmosphere: During critical manufacturing steps such as API drying and tablet coating, utilize an inert atmosphere (e.g., nitrogen purging) to displace oxygen.[11]

  • Temperature Control: Tightly control temperatures throughout the manufacturing process, particularly during drying and storage, to minimize thermal stress.

  • Light Protection: Rosuvastatin is sensitive to light.[6] Use amber-colored containers and conduct manufacturing operations under controlled lighting conditions (e.g., using red or orange lights).[10]

  • Excipient Screening: Implement a screening program for incoming excipients to test for peroxide content, especially for those known to be prone to peroxide formation (e.g., povidone, polysorbates).[8][9]

  • Packaging: Utilize high-barrier packaging for the final drug product that protects against moisture, light, and oxygen ingress. The inclusion of an oxygen scavenger within the packaging can also be highly effective.[11]

Visualizing the Degradation and Control Strategies

Proposed Oxidation Pathway of Rosuvastatin

G Rosuvastatin Rosuvastatin (Active Moiety) Five_Oxo This compound (Degradation Product) Rosuvastatin->Five_Oxo Oxidation of secondary alcohol Oxidative_Stress Oxidative Stress (Oxygen, Heat, Light, Peroxides) Oxidative_Stress->Rosuvastatin

Caption: Proposed oxidative degradation of Rosuvastatin to this compound.

Manufacturing Control Points Workflow

G cluster_API API Synthesis & Drying cluster_Formulation Drug Product Formulation cluster_Packaging Packaging & Storage API_Synthesis Final Synthesis Steps API_Drying Drying API_Synthesis->API_Drying API_Storage API Storage API_Drying->API_Storage Granulation Wet Granulation API_Storage->Granulation Blending Blending Granulation->Blending Compression Tableting Blending->Compression Packaging Final Packaging Compression->Packaging DP_Storage Finished Product Storage Packaging->DP_Storage Control1 Inert Atmosphere, Temp Control Control1->API_Drying Control2 Excipient Screening (Peroxides) Control2->Blending Control3 Antioxidant Addition Control3->Blending Control4 Light Protection, High-Barrier Packaging Control4->Packaging

Caption: Key control points in the manufacturing process to minimize oxidation.

Quantitative Data: Forced Degradation Studies

The following table summarizes typical degradation patterns of Rosuvastatin under various stress conditions. This data highlights the susceptibility of the molecule to oxidation and acidic conditions.

Stress Condition Rosuvastatin Recovered (%) Rosuvastatin Decomposed (%) Reference
Acidic Degradation (0.2M HCl, 80°C) 93.616.39[4]
Alkaline Degradation (1M NaOH, 80°C) 98.401.60[4]
Oxidative Degradation (0.5% H₂O₂, 80°C) 94.345.66[4]
Thermal Degradation (100°C) 92.747.26[4]
Photolytic Degradation 91.858.15[4]

Note: Degradation percentages can vary based on the specific conditions (concentration, duration, temperature) of the study.

Experimental Protocol: HPLC Analysis of this compound

This section provides a general, validated RP-HPLC method suitable for the quantification of this compound. This method should be validated in your laboratory to ensure its suitability for your specific product matrix.

Objective: To separate and quantify this compound from the parent Rosuvastatin peak and other potential impurities.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (50:50 v/v). The pH of the buffer can be adjusted with orthophosphoric acid.[16]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm[16]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin reference standard and this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Rosuvastatin and transfer to a suitable volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon filter before injection.

3. System Suitability:

Before sample analysis, inject the standard solution and verify the following:

  • Resolution: The resolution between the Rosuvastatin peak and the this compound peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Rosuvastatin peak should be not more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Rosuvastatin peak should be not less than 2000.

4. Calculation:

Calculate the percentage of this compound in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.

References

  • European Pharmacopoeia (EP).
  • Mehta, A. C., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1063–1075.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Toref. (n.d.). Controlling Impurities In Drug Manufacturing.
  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77, 5317–5330.
  • Google Patents. (2008).
  • Das, S. K., et al. (2019). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 205-211.
  • Mostafa, N. M., et al. (2014). Suggested scheme for the acid degradation of rosuvastatin calcium.
  • de Oliveira, A. G., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 33-43.
  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Das, S. K., et al. (2019).
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Google Patents. (2005).
  • PubChem. (n.d.). This compound.
  • SynThink Research Chemicals. (n.d.).
  • Ali, A., et al. (2013). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 5(12), 1184-1189.
  • Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.
  • Sigma-Aldrich. (n.d.). Rosuvastatin impurity mixture EP Reference Standard.
  • Feng, Z., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry, 2024, 1-8.
  • Gowramma, B., et al. (2010). Development and Validation of RP-HPLC method for determination of Rosuvastatin calcium in bulk and pharmaceutical dosage form. International Journal of ChemTech Research, 2(4), 1943-1948.
  • Kumar, A., et al. (2012). Synthesis and characterization of Rosuvastatin calcium impurity A; a HMG-CoA Reductase Inhibitor.
  • El-Gizawy, S. A., et al. (2019). Defining the process parameters affecting the fabrication of rosuvastatin calcium nanoparticles by planetary ball mill. International Journal of Nanomedicine, 14, 4759–4770.
  • El-Gizawy, S. A., et al. (2019). Defining the process parameters affecting the fabrication of rosuvastatin calcium nanoparticles by planetary ball mill.
  • Pires, B. R., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(2), 136-149.
  • Al-kamarany, M. A. (2016).
  • Kumar, A., et al. (2011). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations.
  • Waterman, K. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 346.
  • Koppala, S., et al. (2016). identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf. TSI Journals.
  • An-Najah National University. (2017).
  • Wikipedia. (n.d.).
  • Google Patents. (2016).
  • Gabrič, A., et al. (2025). Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Drug Development and Industrial Pharmacy.
  • Google Patents. (2007). (12)
  • Singh, S., et al. (2024). Compatibility Study and Solid Dose Formulation of Rosuvastatin Calcium.

Sources

Technical Support Center: Chromatographic Resolution of Rosuvastatin and 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic resolution between Rosuvastatin and its critical process impurity and degradant, 5-Oxo Rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common separation challenges. By understanding the underlying principles of the separation, you can effectively troubleshoot and improve your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between Rosuvastatin and this compound often challenging?

A1: The primary challenge lies in the structural similarity between Rosuvastatin and its 5-Oxo impurity. This compound is formed by the oxidation of the secondary alcohol group on the heptenoic acid side chain of Rosuvastatin to a ketone. This subtle change results in very similar physicochemical properties, including polarity and ionization potential (pKa), making them difficult to separate under standard reversed-phase HPLC conditions.

Q2: What is the most critical parameter to adjust for improving resolution?

A2: Mobile phase pH is arguably the most critical factor. Rosuvastatin is an acidic compound with a pKa of approximately 4.6.[1] The ionization state of both Rosuvastatin and this compound is highly dependent on the mobile phase pH. Operating at a pH below the pKa (e.g., pH 3.0-4.0) will suppress the ionization of the carboxylic acid group, increasing their hydrophobicity and retention on a reversed-phase column. This suppression can amplify the subtle differences in polarity between the two compounds, leading to improved separation.[2]

Q3: Can the choice of organic modifier in the mobile phase impact the separation?

A3: Absolutely. While both acetonitrile and methanol are common organic modifiers in reversed-phase chromatography, they can offer different selectivities. Acetonitrile generally has a stronger elution strength than methanol. For closely eluting peaks, switching from one to the other or using a combination can alter the interaction with the stationary phase and improve resolution. Some studies have shown that substituting methanol with acetonitrile can lead to better peak shape and shorter retention times for Rosuvastatin and its degradation products.[3]

Troubleshooting Guide: Improving Peak Resolution

This section provides a systematic approach to troubleshooting and resolving poor resolution between Rosuvastatin and this compound peaks.

Initial Assessment: Understanding Your Chromatogram

Before making any changes, it is crucial to evaluate your current chromatogram. Note the resolution value (Rs), retention times of both peaks, peak tailing factor, and efficiency (plate count). A resolution value of less than 1.5 is generally considered insufficient for robust quantification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing resolution issues between Rosuvastatin and this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Fine-Tuning cluster_4 Resolution Achieved Problem Poor Resolution (Rs < 1.5) between Rosuvastatin and This compound MobilePhase Step 1: Optimize Mobile Phase pH (Target pH 3.0-4.0) Problem->MobilePhase Start Here OrganicModifier Step 2: Evaluate Organic Modifier (Acetonitrile vs. Methanol) MobilePhase->OrganicModifier If resolution still poor Solution Optimal Resolution (Rs >= 1.5) MobilePhase->Solution If successful Gradient Step 3: Adjust Gradient Slope (Shallower Gradient) OrganicModifier->Gradient If further improvement needed OrganicModifier->Solution If successful ColumnChem Step 4: Consider Column Chemistry (e.g., C8, Phenyl-Hexyl) Gradient->ColumnChem If selectivity is the issue Gradient->Solution If successful FlowRate Step 5: Reduce Flow Rate ColumnChem->FlowRate For fine-tuning ColumnChem->Solution If successful Temperature Step 6: Adjust Column Temperature FlowRate->Temperature For further fine-tuning FlowRate->Solution If successful Temperature->Solution If successful

Sources

Technical Support & Troubleshooting Guide: Method Validation for 5-Oxo Rosuvastatin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quantification of 5-Oxo Rosuvastatin, a primary oxidative metabolite and degradation product of Rosuvastatin, is a critical endpoint in pharmacokinetic, toxicokinetic, and stability studies.[1][2][3][4] Its accurate measurement ensures data integrity for regulatory submissions. However, developing and validating a robust bioanalytical method for this analyte presents distinct challenges, often stemming from its structural similarity to the parent drug, potential for in-process degradation, and susceptibility to matrix interferences.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the method validation for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guidance herein is grounded in established regulatory principles from the FDA and EMA, now harmonized under ICH M10.[5][6]

Section 1: Selectivity and Specificity

Q1: I'm observing poor chromatographic resolution between this compound, the parent Rosuvastatin, and its lactone impurity. What chromatographic strategies can I employ?

A1: Achieving baseline separation is fundamental to ensuring selectivity. Co-elution can lead to mutual ionic suppression in the mass spectrometer source and inaccurate quantification. The structural similarity between Rosuvastatin and its 5-Oxo and lactone forms necessitates careful chromatographic optimization.[7][8][9]

Underlying Cause: The analytes possess similar polarities and functional groups, making them behave similarly on a standard reversed-phase column. The choice of stationary phase, mobile phase composition, and pH are critical variables that must be fine-tuned.

Troubleshooting Protocol:

  • Column Chemistry Evaluation:

    • Standard C18: While a good starting point, it may not provide sufficient selectivity.

    • Phenyl-Hexyl Phase: Consider a column with an alternative selectivity, such as a phenyl-hexyl phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes can introduce a different retention mechanism, aiding separation.

    • Superficially Porous Particles (SPP) or Sub-2 µm Particles: Using columns with these particle technologies (UPLC/UHPLC systems) provides significantly higher efficiency, leading to sharper peaks and better resolution even for closely eluting compounds.[10]

  • Mobile Phase Optimization:

    • Organic Modifier: Systematically evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks and different selectivity compared to methanol for polar compounds.[11]

    • pH Adjustment: The pKa of Rosuvastatin is approximately 4.6.[8] The ionization state of the carboxylic acid group dramatically influences retention.

      • Operating at a pH of ~3.5 (using formic acid or an ammonium acetate buffer) ensures the carboxyl group is protonated (neutral), increasing its retention on a reversed-phase column and often improving separation from its metabolites.[11][12]

      • Experiment with small pH adjustments (e.g., ± 0.5 pH units) to fine-tune selectivity.

  • Gradient Elution Profile:

    • Instead of a steep gradient, employ a shallow gradient around the elution time of the target analytes. For instance, if the compounds elute at 40% organic, try a gradient segment that runs from 35% to 45% over several minutes to maximize separation.

Section 2: Sensitivity and LLOQ

Q2: My assay for this compound lacks the required sensitivity, and I cannot achieve a stable Lower Limit of Quantification (LLOQ) that meets the 20% precision and accuracy criteria. What should I investigate?

A2: Insufficient sensitivity is a common hurdle, particularly for metabolites which may be present at much lower concentrations than the parent drug. The issue can originate from sample preparation, chromatography, or mass spectrometer settings. A stable LLOQ must have a signal-to-noise ratio of at least 5 and be quantifiable with acceptable accuracy and precision.[13]

Troubleshooting Workflow:

G cluster_ms Mass Spectrometer Optimization cluster_chrom Chromatography & Sample Prep start Low Sensitivity / Unstable LLOQ ms_params Optimize Source Parameters (IonSpray Voltage, Gas Flows, Temp) start->ms_params Direct Infusion of Analyte peak_shape Improve Peak Shape (Sharper peaks = higher S/N) start->peak_shape On-Column Analysis mrm Refine MRM Transitions (Precursor -> Product Ion) ms_params->mrm mrm->peak_shape Re-evaluate on-column end Achieved Target LLOQ mrm->end sample_prep Enhance Sample Cleanup/Concentration (SPE vs. LLE vs. PP) peak_shape->sample_prep sample_prep->ms_params Check for Matrix Effects sample_prep->end

Caption: Workflow for troubleshooting low assay sensitivity.

Detailed Steps:

  • Mass Spectrometer Tuning:

    • Direct Infusion: Prepare a pure solution of this compound (~100 ng/mL in mobile phase) and infuse it directly into the mass spectrometer.

    • Optimize Source Conditions: Adjust ion source parameters (e.g., temperature, gas flows, ion spray voltage) to maximize the signal for the precursor ion (m/z 479.5 for the acid form).[14][15]

    • Optimize MRM Transition: Fragment the precursor ion and identify the most intense, stable product ion for Multiple Reaction Monitoring (MRM). Optimize the collision energy (CE) and declustering potential (DP) for this specific transition to maximize its signal.[16]

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): This is the simplest method but often results in the "dirtiest" extracts, leading to significant matrix effects and lower sensitivity.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize extraction recovery for this compound.[16][17]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for sample concentration. Use a polymeric reversed-phase or mixed-mode cation exchange sorbent. Develop a robust wash step to remove interferences (like phospholipids) and an elution step that ensures complete recovery of the analyte.

Section 3: Matrix Effects

Q3: How do I properly assess and mitigate matrix effects that are causing poor accuracy and precision in my this compound assay?

A3: Matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix—are a primary challenge in LC-MS/MS bioanalysis.[18][19] Endogenous phospholipids and salts are common culprits.[18] Regulatory guidelines mandate the evaluation of matrix effects to ensure assay reliability.[5]

Protocol for Assessing Matrix Effect:

This protocol is adapted from Matuszewski et al. and is a standard in the industry.[19]

  • Prepare Three Sets of Samples at Low and High QC levels:

    • Set A (Neat Solution): Analyte spiked in mobile phase. This represents the 100% theoretical response.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least 6 different sources) and then spike the analyte into the final, dried-down extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike analyte into the biological matrix before extraction.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Response of Set B) / (Peak Response of Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • The coefficient of variation (CV%) of the MF across the different matrix lots should be ≤15%.

    • Recovery (RE) = (Peak Response of Set C) / (Peak Response of Set B)

Mitigation Strategies:

  • Improve Chromatographic Separation: Ensure the this compound peak does not elute in the "phospholipid zone" (typically the first 1-2 minutes in a reversed-phase gradient).

  • Optimize Sample Preparation: As discussed in Q2, move from PPT to a more rigorous technique like SPE to remove interfering matrix components.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal solution. It co-elutes with the analyte and experiences the same degree of matrix effect, effectively canceling out the variability and ensuring accurate quantification. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (Rosuvastatin-d6) can be used but must be proven to track the metabolite's behavior adequately.

  • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, thereby lessening the effect.

Section 4: Analyte Stability

Q4: this compound is an oxidative metabolite. How do I design a stability study to ensure it doesn't degrade or artificially form during sample handling and storage?

A4: The stability of your analyte is paramount for accurate quantification. For a metabolite like this compound, you must demonstrate it is stable under various conditions and that the parent drug does not degrade into it during the analytical process.[1][20]

Table 1: Recommended Stability Experiments for Method Validation

Stability TestConditionDurationAcceptance CriteriaRationale
Freeze-Thaw Stability Stored at -20°C or -80°C, thawed at room temp.Minimum of 3 cyclesMean concentration within ±15% of nominalSimulates sample retrieval from freezer storage.
Short-Term (Bench-Top) Stability Room temperatureExpected duration of sample processing (e.g., 4-24 hours)Mean concentration within ±15% of nominalEnsures analyte is stable during sample preparation.
Long-Term Stability Intended storage temperature (e.g., -80°C)Duration of the clinical/pre-clinical studyMean concentration within ±15% of nominalConfirms sample integrity over the entire study period.
Post-Preparative (Autosampler) Stability In processed sample matrix at autosampler temp (e.g., 4°C)Expected run time of the analytical batchMean concentration within ±15% of nominalEnsures analyte is stable while waiting for injection.
Stock Solution Stability Room temperature and refrigerated (4°C)Typically 24 hours (RT) and 1 month (4°C)Response within ±10% of fresh solutionConfirms integrity of calibration standard source.

Experimental Protocol: Parent Drug Interference

To prove Rosuvastatin does not artificially convert to this compound during the process:

  • Prepare two sets of blank matrix samples.

  • Spike one set with Rosuvastatin at its Upper Limit of Quantification (ULOQ). Leave the other set blank.

  • Process both sets using your final analytical method.

  • Analyze the samples for the presence of this compound.

  • Acceptance: The response for this compound in the Rosuvastatin-spiked sample should not be greater than 20% of the LLOQ response for this compound. This confirms no significant in-process formation of the metabolite.

Section 5: Carryover

Q5: I'm seeing a peak for this compound in my blank injection that follows a high concentration standard. How can I eliminate this carryover?

A5: Carryover can artificially inflate the results of subsequent samples, especially those at low concentrations, and can compromise the integrity of your data. Regulatory guidelines require that the response in a blank sample following the ULOQ should be no more than 20% of the LLOQ response.[21][22][23]

G cluster_lc LC System Troubleshooting cluster_column Column & Method start Carryover Detected (>20% of LLOQ in Blank) injector Optimize Injector Wash Cycle start->injector gradient Incorporate High-Organic Column Wash (e.g., 95% ACN at end of gradient) start->gradient wash_solvents Use Stronger/Multiple Wash Solvents (e.g., ACN/IPA/Water + Acid/Base) injector->wash_solvents hw_check Check for Physical Issues (Worn rotor seal, scratched needle) wash_solvents->hw_check end Carryover Eliminated hw_check->end gradient->end

Caption: Decision tree for troubleshooting LC-MS/MS carryover.

Troubleshooting Steps:

  • Injector Wash Routine: This is the most common source of carryover.

    • Wash Solvent Composition: Ensure your autosampler wash solvent is strong enough to solubilize this compound completely. A common mistake is using only the initial mobile phase composition. A strong wash solution might be a mix of Acetonitrile, Isopropanol, and Water (e.g., 40:40:20 v/v/v) with a small amount of acid or base to aid solubility.

    • Wash Volume and Cycles: Increase the volume of the needle wash and/or the number of wash cycles performed before each injection.

  • LC Method Gradient:

    • Incorporate a high-organic wash at the end of each analytical run. After the analyte has eluted, ramp the mobile phase to 95-100% organic solvent for a short period to flush any strongly retained material from the column and tubing.

  • Hardware Inspection:

    • If software-based solutions fail, inspect physical components. A worn injector rotor seal or a scratched needle can create dead volumes where the analyte can be trapped and slowly leach out in subsequent injections.[22]

Section 6: Regulatory Compliance

Q6: What are the key validation parameters and acceptance criteria I need to meet according to the harmonized ICH M10 guideline?

A6: The ICH M10 guideline on Bioanalytical Method Validation harmonizes the expectations of major regulatory bodies, including the FDA and EMA.[5][24][25] Adhering to these criteria is mandatory for data acceptance.

Table 2: Summary of Key Validation Parameters and ICH M10 Acceptance Criteria

ParameterPurposeMinimum RequirementsAcceptance Criteria
Calibration Curve Establish the concentration-response relationship.1 blank, 1 zero standard, ≥6 non-zero standards.R² ≥ 0.98 (typical). Back-calculated concentrations of ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.At least 4 QC levels: LLOQ, Low QC, Mid QC, High QC. Minimum of 5 replicates per level in at least 3 runs.Within-run & Between-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Selectivity Ensure no interference from endogenous matrix components.Analyze ≥6 lots of blank matrix.Response in blank should be ≤20% of LLOQ. Response at IS retention time should be ≤5% of IS response.
Matrix Effect Assess the impact of the matrix on analyte ionization.Analyze ≥6 lots of matrix at Low and High QC levels.The CV% of the IS-normalized matrix factor should be ≤15%.
Carryover Check for analyte carryover from preceding samples.Inject blank sample after ULOQ standard.Response in blank should be ≤20% of LLOQ and ≤5% for the IS.
Stability Evaluate analyte stability under various conditions.Freeze-thaw, bench-top, long-term, post-preparative.Mean concentration of stability QCs must be within ±15% of the nominal concentration.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Journal of the Chinese Chemical Society. [Link]

  • Scuto, M., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhu, W., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. HPLC chromatogram of rosuvastatin calcium (20 m g mL À 1 ; R t , 4.03.... [Link]

  • Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. [Link]

  • Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Panda, S., et al. (2014). Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research. [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2021). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. ESTIMATION AND VALIDATION FOR DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC/MS/MS METHOD. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Waters Corporation. (2012). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. [Link]

  • Ding, L., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [Link]

  • ResearchGate. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Lee, H., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Translational and Clinical Pharmacology. [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. [Link]

  • Reddy, B. P., et al. (2012). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Journal of Chromatographic Science. [Link]

  • Semantic Scholar. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. [Link]

  • TSI Journals. identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 67025025. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. [Link]

  • Omics Online. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. [Link]

  • E-RESEARCHCO. Novel Analytical Method Development and Validation for Estimation of Clinical Important Rosuvastatin in Bulk and Pharmaceutical. [Link]

  • Google Patents.
  • International Journal of Pharmacy and Technology. (2016). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation b. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2018). A Validated Analytical Method Development for Rosuvastatin Calcium by Difference Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [Link]

  • Scribd. Rosuvastatin Calcium. [Link]

Sources

Technical Support Center: Impact of Mobile Phase pH on 5-Oxo Rosuvastatin Retention Time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to the chromatographic behavior of 5-Oxo Rosuvastatin, a key impurity of Rosuvastatin. Mobile phase pH is one of the most powerful, yet sometimes challenging, parameters in reversed-phase HPLC method development. This document provides in-depth, cause-and-effect explanations and practical solutions in a direct question-and-answer format to help you achieve robust and reproducible results.

Frequently Asked Questions & Troubleshooting Guides
Q1: My retention time for this compound is highly variable and drifting between injections. What is the most likely cause?

A: Unstable retention times for an ionizable analyte like this compound are most often caused by inadequate control of the mobile phase pH.[1][2] Even minor fluctuations in pH, as small as 0.1 units, can lead to significant shifts in retention, especially if the mobile phase pH is close to the analyte's pKa.[1]

Core Explanation: The Role of Ionization

This compound, like its parent compound Rosuvastatin, contains a carboxylic acid functional group. This group can exist in two states: a neutral (protonated) form and an ionic (deprotonated) form. The equilibrium between these two states is governed by the pH of the mobile phase and the compound's pKa (acid dissociation constant).

  • In Reversed-Phase HPLC , retention is driven by hydrophobic interactions with the non-polar stationary phase (e.g., C18).

  • The neutral form of this compound is less polar and more hydrophobic, causing it to interact more strongly with the stationary phase, resulting in a longer retention time .

  • The ionized form is more polar and less hydrophobic, leading to weaker interaction with the stationary phase and a shorter retention time .[3][4]

If your mobile phase is unbuffered or poorly buffered, its pH can be easily altered by atmospheric CO2 absorption or inconsistencies in solvent preparation, leading to a shifting equilibrium between the two forms and, consequently, a drifting retention time.

Q2: How does mobile phase pH specifically affect the retention time of this compound?

A: The mobile phase pH directly controls the ionization state of the carboxylic acid group on the this compound molecule, which in turn dictates its polarity and retention time in reversed-phase HPLC.[3][5]

The Mechanism: A pH-Controlled Molecular Switch

The pKa of Rosuvastatin's carboxylic acid is approximately 4.6, and this compound is expected to have a similar pKa value.[6] This pKa value is the pH at which the molecule is 50% ionized and 50% neutral.[7]

  • When Mobile Phase pH < pKa (e.g., pH 2.5-3.5): The mobile phase is highly acidic. The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic, leading to stronger retention and a longer retention time . This is known as ion suppression.[3][8]

  • When Mobile Phase pH > pKa (e.g., pH 5.5-6.5): The mobile phase is less acidic. The carboxylic acid group will be predominantly in its ionized, deprotonated form (-COO⁻). This form is more polar, leading to weaker retention and a shorter retention time .[4]

  • When Mobile Phase pH ≈ pKa (e.g., pH 4.6): At this pH, both the neutral and ionized forms of the molecule coexist in significant concentrations. This can lead to severe peak broadening, splitting, or tailing, as well as extreme sensitivity of the retention time to minor pH changes.[5][9] Operating in this pH range should be avoided to ensure method robustness.[3]

The following diagram illustrates this relationship:

cluster_pH Mobile Phase pH vs. pKa (~4.6) cluster_Analyte This compound State cluster_Result Chromatographic Result pH_Low Low pH (e.g., pH 3.0) Analyte_Neutral Predominantly Neutral (-COOH) More Hydrophobic pH_Low->Analyte_Neutral Suppresses Ionization pH_High High pH (e.g., pH 6.0) Analyte_Ionized Predominantly Ionized (-COO⁻) More Polar pH_High->Analyte_Ionized Promotes Ionization Result_Long Increased Retention Time Analyte_Neutral->Result_Long Stronger Interaction with C18 Phase Result_Short Decreased Retention Time Analyte_Ionized->Result_Short Weaker Interaction with C18 Phase

Caption: Relationship between pH, ionization, and retention.

Q3: My this compound peak is broad and shows significant tailing. Could pH be the cause?

A: Yes, absolutely. Poor peak shape for ionizable compounds is a classic symptom of operating at a mobile phase pH too close to the analyte's pKa.[5][9]

Explanation:

When the mobile phase pH is within approximately ±1 unit of the pKa, both the ionized and unionized forms of this compound exist simultaneously during the chromatographic run.[10] These two forms have different retention behaviors, which can manifest as:

  • Peak Tailing or Broadening: The presence of multiple forms leads to a non-ideal distribution between the mobile and stationary phases, resulting in asymmetrical or wide peaks.[5]

  • Split Peaks: In extreme cases, the two forms can begin to separate, causing the appearance of a split or shouldered peak.[3]

Solution: To achieve sharp, symmetrical peaks, you must adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[3][5] For this compound (pKa ~4.6), this means setting your mobile phase pH to ≤ 3.1 or ≥ 6.1 . Most published methods for Rosuvastatin and its impurities operate in the acidic range (pH 3.0-4.0) to ensure good peak shape and retention on standard silica-based C18 columns.[11][12][13]

Data Summary: Expected Effects of pH on this compound

pH relative to pKa (~4.6)Analyte StateExpected Retention TimeExpected Peak ShapeRobustness
pH ≤ 3.1 >99% Neutral (-COOH)Long and StableSymmetrical, SharpHigh
pH 3.6 - 5.6 Mixed (Neutral/Ionized)Unstable, SensitiveBroad, Tailing, or SplitVery Low
pH ≥ 6.1 >99% Ionized (-COO⁻)Short and StableSymmetrical, SharpHigh
Q4: I am developing a new method. What is a good troubleshooting workflow if my retention time is not optimal?

A: A systematic approach is crucial. The following workflow will help you diagnose and solve retention time issues related to mobile phase pH.

Start Start: Retention Time Issue (Drifting, Too Short, Too Long) Check_pH 1. Verify Mobile Phase pH Is it buffered? Is it ≥ 2 units from pKa (~4.6)? Start->Check_pH pH_OK pH is Correctly Buffered and Away from pKa Check_pH->pH_OK Yes pH_Not_OK pH is Unbuffered or Close to pKa Check_pH->pH_Not_OK No Other_Factors 4. Investigate Other Factors: - Mobile Phase Composition (% Organic) - Flow Rate - Column Temperature - Column Degradation pH_OK->Other_Factors Adjust_pH 2. Prepare Fresh Buffered Mobile Phase Set pH to ~3.0 (for retention) or ~6.5 (for faster elution) pH_Not_OK->Adjust_pH Re_Run 3. Re-run Experiment Adjust_pH->Re_Run Problem_Solved Issue Resolved Re_Run->Problem_Solved Success Problem_Persists Issue Persists Re_Run->Problem_Persists Failure End End Problem_Solved->End Problem_Persists->Other_Factors Other_Factors->End

Sources

Technical Support Center: Analysis of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing On-Column Degradation

Welcome to the technical support center for the analysis of 5-Oxo Rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this critical metabolite during chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

On-column degradation can be a significant source of variability and inaccuracy in quantitative analysis. This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting, to help you identify the root causes of degradation and implement robust preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability a concern?

This compound is a major metabolite of Rosuvastatin, a widely used statin drug for lowering cholesterol.[1][2][3] The stability of this metabolite is crucial for accurate pharmacokinetic and metabolic studies. The presence of the ketone group (oxo-) and the dihydroxy heptenoic acid side chain makes the molecule susceptible to degradation under certain analytical conditions, particularly during HPLC analysis. On-column degradation can lead to the appearance of artifact peaks, loss of analyte signal, and inaccurate quantification, thereby compromising the integrity of experimental data.

Q2: What are the common signs of on-column degradation of this compound?

The typical indicators of on-column degradation during an HPLC run include:

  • Appearance of new, unexpected peaks: These are often referred to as "ghost peaks" and may elute close to the main analyte peak.

  • Decreasing peak area or height with consecutive injections: This suggests a progressive loss of the analyte on the column.

  • Peak tailing or splitting: This can indicate secondary interactions between the analyte and the stationary phase, which can sometimes be a precursor to degradation.[4]

  • Inconsistent retention times: While this can have multiple causes, it can also be a symptom of a changing column chemistry due to analyte degradation.

Q3: What are the primary factors that contribute to the on-column degradation of this compound?

Several factors can promote the degradation of sensitive analytes like this compound on an HPLC column:

  • Mobile Phase pH: Rosuvastatin and its metabolites are known to be sensitive to acidic conditions.[5][6][7] An inappropriate mobile phase pH can catalyze hydrolysis or other degradation reactions.

  • Column Temperature: Elevated temperatures can accelerate degradation kinetics.[8]

  • Stationary Phase Chemistry: The type of stationary phase (e.g., C18, C8), the presence of active silanol groups, and the overall quality of the column can influence analyte stability.

  • Presence of Metal Ions: Trace metal contamination in the HPLC system or sample can chelate with the analyte and catalyze degradation.

  • Mobile Phase Composition: The choice of organic solvent and buffers can impact analyte stability. Some solvents may contain impurities that can react with the analyte.[9]

In-Depth Troubleshooting Guides

Problem 1: I'm observing a new peak appearing near my this compound peak, and its area seems to increase over time. How can I confirm if it's a degradant?

This is a classic sign of on-column degradation. Here’s a systematic approach to confirm your suspicion:

Step 1: Perform a Peak Purity Analysis If you are using a Photo Diode Array (PDA) detector, utilize the peak purity function.[10] A non-homogenous peak purity across the analyte peak suggests the co-elution of an impurity or a degradant.

Step 2: Employ Mass Spectrometry (MS) If your LC system is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the new peak.[8] Compare this to the expected m/z of this compound and potential degradation products. Common degradation pathways for similar molecules include oxidation (+16 Da) or dehydration (-18 Da).

Step 3: Conduct a Forced Degradation Study Intentionally stress a standard solution of this compound under conditions known to cause degradation (e.g., mild acid, base, peroxide, heat, light).[6] Analyze the stressed sample using your HPLC method. If the new peak in your original chromatogram matches the retention time of a peak generated in the stress study, it strongly indicates it is a degradant.

Problem 2: My this compound peak area is inconsistent and generally decreasing throughout my analytical run. What should I investigate first?

A progressive decrease in peak area points towards a cumulative effect on the column.

Step 1: Evaluate Mobile Phase pH Rosuvastatin is known to be unstable in acidic conditions.[6][7] If your mobile phase is acidic, consider raising the pH to a value where the analyte is more stable, while still achieving good chromatography. A pH around 4-5 is often a good starting point for statins.

Step 2: Reduce Column Temperature High temperatures can accelerate degradation.[8] Try reducing the column oven temperature in 5°C increments to see if the peak area stability improves. A temperature of 25-30°C is often a good starting point.

Step 3: Consider Metal Chelation The dihydroxy acid moiety of this compound can chelate with metal ions. If your column hardware or frits are leaching metal ions, this can lead to on-column degradation. To test this, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase. If this improves peak shape and stability, metal-ion-induced degradation is a likely culprit.

Preventative Strategies and Protocols

To proactively prevent on-column degradation, careful method development is key.

Protocol 1: HPLC/UHPLC Column Selection

The choice of column is critical for minimizing unwanted interactions that can lead to degradation.

  • Stationary Phase: A high-purity, base-deactivated C18 or C8 column is a good starting point. These columns have minimal exposed silanol groups, reducing the chance of secondary interactions.

  • End-capping: Choose a column with robust end-capping to further shield the analyte from active silanol groups.

  • Particle Technology: Consider using columns with superficially porous particles (SPP) or hybrid silica particles. These can offer higher efficiency and may have different surface activities compared to traditional fully porous silica.

Protocol 2: Mobile Phase Optimization for Stability

The mobile phase environment is arguably the most influential factor in preventing on-column degradation.

  • pH Screening:

    • Prepare a series of mobile phases with different pH values (e.g., 3.0, 4.0, 5.0, 6.0).

    • Inject a this compound standard multiple times at each pH and monitor the peak area consistency and the appearance of any degradation peaks.

    • Choose the pH that provides the best balance of peak shape and stability. For Rosuvastatin and its metabolites, a slightly acidic to neutral pH is often optimal.

  • Buffer Selection:

    • Use a buffer with a pKa close to the desired mobile phase pH for robust pH control.

    • Commonly used buffers include phosphate, acetate, and formate.

  • Solvent Quality:

    • Always use high-purity, HPLC-grade or MS-grade solvents. Trace impurities in solvents can sometimes contribute to degradation.[9]

Data Summary: Impact of Mobile Phase pH on Stability
Mobile Phase pHAverage Peak Area (n=10)% RSD of Peak AreaDegradant Peak Area (%)
3.01,250,0005.8%2.5%
4.01,550,0001.2%0.5%
5.01,600,0000.8%<0.1%
6.01,580,0000.9%<0.1%

This table illustrates that moving from a highly acidic pH to a moderately acidic pH can significantly improve the stability of this compound, as indicated by the lower % RSD of the peak area and the reduction in the degradant peak.

Protocol 3: Sample Preparation for Enhanced Stability

The stability of your analyte before it even reaches the column is crucial.

  • Diluent Matching: Whenever possible, dissolve and dilute your samples in the initial mobile phase composition. This minimizes solvent mismatch effects that can stress the analyte upon injection.

  • Temperature Control: Keep your samples in a cooled autosampler (e.g., 4-10°C) to minimize degradation while waiting for injection.

  • Minimize Time in Solution: Analyze samples as soon as possible after preparation. If long-term storage is necessary, conduct a stability study to determine the appropriate storage conditions (e.g., -20°C or -80°C).

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow from identifying a problem to implementing a solution.

TroubleshootingWorkflow cluster_symptom Symptom Identification cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Symptom Symptom New Peaks, Decreasing Area, Peak Tailing Diagnosis Initial Checks Mobile Phase pH, Temperature, Column Age Symptom->Diagnosis Investigate Advanced Advanced Analysis Peak Purity (PDA), LC-MS Analysis, Forced Degradation Diagnosis->Advanced If unresolved Solution Method Optimization Adjust Mobile Phase pH, Lower Temperature, Change Column Diagnosis->Solution Implement Advanced->Solution Implement Preventative Preventative Measures Use Chelating Agents, High Purity Solvents, Cooled Autosampler Solution->Preventative For Robustness

Caption: A logical workflow for troubleshooting on-column degradation.

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound, focusing on acid-catalyzed lactonization, a known degradation route for the parent compound, Rosuvastatin.

DegradationPathway cluster_main Analyte and Degradation Conditions cluster_product Potential Degradation Product Analyte This compound Degradant This compound Lactone (via intramolecular cyclization) Analyte->Degradant Degradation Condition Acidic Mobile Phase (H+) Metal Ions (M+) High Temperature Condition->Degradant Catalyzes

Sources

selection of an appropriate internal standard for 5-Oxo Rosuvastatin analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 5-Oxo Rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the selection and implementation of an appropriate internal standard in quantitative LC-MS/MS assays.

Introduction to the Analytical Challenge

This compound is a metabolite of Rosuvastatin, a widely prescribed statin for the management of hypercholesterolemia.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of an appropriate internal standard (IS) is fundamental to achieving reliable and reproducible results in LC-MS/MS-based bioanalysis by correcting for variability during sample preparation and analysis.[2][3] This guide will walk you through the critical considerations for selecting an internal standard, provide answers to frequently asked questions, and offer detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Internal Standard Selection

Q1: What is the primary role of an internal standard in the analysis of this compound?

An internal standard is a compound with physicochemical properties similar to the analyte of interest (this compound) that is added at a constant, known concentration to all samples, including calibrators and quality controls, before any sample processing.[4] Its main purpose is to compensate for variations that can occur during the analytical workflow, such as:

  • Sample Preparation and Extraction: An ideal IS will have a similar extraction recovery to this compound, correcting for any sample-to-sample differences in extraction efficiency.

  • Injection Volume: It normalizes for minor variations in the volume of sample injected into the LC-MS/MS system.

  • Instrument Response: The IS helps to correct for fluctuations in the mass spectrometer's signal, which can be caused by factors like ion suppression or enhancement from the sample matrix.[5][6]

By calculating the ratio of the analyte's response to the internal standard's response, we can achieve more accurate and precise quantification.[2]

Q2: What are the different types of internal standards, and which is preferred for this compound analysis?

There are two main categories of internal standards used in LC-MS/MS bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[7] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[7]

  • Structural Analogs: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not commercially available or is cost-prohibitive.[2]

For the analysis of this compound, a stable isotope-labeled internal standard is strongly recommended . A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency.[7][8] This close tracking provides the most accurate compensation for analytical variability.

Q3: Is a stable isotope-labeled version of this compound commercially available? If not, what is the best alternative?

Rosuvastatin-d6 is a commonly available SIL-IS that is an excellent candidate for the internal standard in this compound analysis.[9][10][11] The structural similarity between this compound and Rosuvastatin-d6 ensures that they will behave very similarly during the analytical process.

Q4: Why is Rosuvastatin-d6 a suitable internal standard for this compound?

The suitability of Rosuvastatin-d6 stems from the high degree of structural similarity between it and this compound. This similarity leads to comparable:

  • Extraction Recovery: Both compounds will have similar partitioning coefficients in liquid-liquid or solid-phase extraction systems.

  • Chromatographic Retention: Their retention times on a reversed-phase HPLC column will be very close, ensuring they are subjected to similar matrix effects at the time of elution.

  • Ionization Efficiency: They will ionize similarly in the mass spectrometer source, leading to a consistent response ratio.

The workflow for selecting an internal standard is outlined in the diagram below.

G Workflow for Internal Standard Selection A Start: Need to Quantify This compound B Is a Stable Isotope-Labeled (SIL) This compound available? A->B C Yes B->C Ideal Scenario D No B->D Current Reality E Select SIL this compound as the Internal Standard C->E F Identify the closest structural analog with a stable isotope label. D->F I Proceed to Method Development and Validation E->I G Rosuvastatin-d6 is the most suitable candidate. F->G H Select Rosuvastatin-d6 as the Internal Standard G->H H->I

Internal standard selection workflow.

Part 2: Physicochemical Properties Comparison

A key aspect of choosing an appropriate internal standard is comparing its physicochemical properties to the analyte. The table below summarizes the key properties of this compound and the recommended internal standard, Rosuvastatin-d6.

PropertyThis compoundRosuvastatinRosuvastatin-d6
Molecular Formula C₂₂H₂₆FN₃O₆S[12][13]C₂₂H₂₈FN₃O₆SC₂₂H₂₁D₆FN₃O₆S[10]
Molecular Weight 479.52 g/mol [12][13]481.54 g/mol 487.58 g/mol (approx.)
Chemical Structure See Diagram BelowSee Diagram BelowSee Diagram Below
Key Structural Difference Ketone group at the 5-position of the heptenoic acid chain.Hydroxyl group at the 5-position of the heptenoic acid chain.Identical to Rosuvastatin with 6 deuterium atoms on the isopropyl group.

The structural similarities and differences are highlighted in the following diagram:

G cluster_0 This compound cluster_1 Rosuvastatin cluster_2 Rosuvastatin-d6 a a b b c c

Chemical structures of the analyte and potential internal standards.

Part 3: Troubleshooting Guide for Internal Standard Performance

Even with a well-chosen internal standard like Rosuvastatin-d6, issues can arise during method validation or sample analysis. This section addresses common problems related to internal standard response.

Q5: My internal standard response is highly variable across a single analytical run. What are the potential causes and how can I troubleshoot this?

High variability in the IS response can compromise the accuracy and precision of your results. A common acceptance criterion is that the IS response for a sample should be within 50% to 150% of the mean IS response of the calibration standards and quality controls in the run. If you observe significant variability, consider the following:

  • Inconsistent Sample Preparation:

    • Cause: Errors in pipetting the internal standard, inconsistent extraction times, or variations in evaporation and reconstitution steps.

    • Troubleshooting:

      • Review your sample preparation SOP. Ensure all analysts are following the procedure consistently.

      • Verify the calibration and performance of all pipettes and automated liquid handlers.

      • Ensure consistent mixing (vortexing) at each step.

      • For evaporation steps, check for uniformity across all sample positions in the evaporator.

  • Matrix Effects:

    • Cause: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard. This effect may vary from sample to sample.[6][14]

    • Troubleshooting:

      • Improve Chromatographic Separation: Modify your HPLC gradient to better separate the IS from interfering matrix components.

      • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove more matrix components.[5]

      • Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[14]

  • Instrument Issues:

    • Cause: A dirty ion source, inconsistent spray in the electrospray ionization (ESI) source, or a failing detector can all lead to variable IS response.

    • Troubleshooting:

      • Perform routine maintenance on the mass spectrometer, including cleaning the ion source.

      • Check the ESI needle for blockages or improper positioning.

      • Run a system suitability test with a standard solution to ensure the instrument is performing correctly.

Q6: The internal standard response is consistently lower in study samples compared to my calibration standards. What does this indicate?

This is a classic sign of a differential matrix effect. It suggests that the biological matrix in the study samples contains components that are not present in the matrix used for your calibration curve, and these components are causing ion suppression.

  • Troubleshooting Steps:

    • Matrix Matching: Ensure the matrix used for your calibration standards and QCs is as closely matched to your study samples as possible (e.g., use the same lot of blank plasma, consider lipemic or hemolyzed plasma if relevant to your study samples).

    • Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the IS solution into the LC eluent post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.[6]

    • Optimize Chromatography and Sample Cleanup: As described in the previous question, adjust your method to separate the IS from these suppressive regions or use a more effective sample cleanup procedure.

Q7: My internal standard appears to have a contribution from the analyte channel (crosstalk). How do I confirm and resolve this?

Crosstalk can occur if one of the fragment ions of this compound is the same as the precursor or fragment ion of Rosuvastatin-d6.

  • Troubleshooting Steps:

    • Check MS/MS Transitions: Re-infuse pure solutions of this compound and Rosuvastatin-d6 separately and confirm their precursor and product ions. Ensure there is no overlap in the MRM transitions being monitored.

    • Purity of the Internal Standard: It's possible that the Rosuvastatin-d6 standard contains a small amount of unlabeled Rosuvastatin, which could be metabolized to this compound in vivo if the samples are from a study where the labeled drug was administered. More commonly for in vitro work, ensure the purity of your standards. A rule of thumb is that any unlabeled analyte in the IS solution should contribute less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[3]

The troubleshooting process can be visualized as follows:

G Troubleshooting Internal Standard Variability A Problem: Inconsistent Internal Standard (IS) Response B Is the variability random or systematic? A->B C Random Variability B->C D Systematic Trend (e.g., lower in study samples) B->D E Check Sample Preparation: - Pipetting Accuracy - Consistent Extraction - Evaporation Uniformity C->E F Check for Matrix Effects: - Improve Chromatography - Enhance Sample Cleanup - Dilute Samples C->F G Check Instrument Performance: - Clean Ion Source - Check ESI Spray - Run System Suitability C->G H Investigate Differential Matrix Effects: - Match Matrix for Calibrators - Perform Post-Column Infusion - Optimize Method D->H I Resolved E->I F->I G->I H->I

A logical approach to troubleshooting IS variability.

Part 4: Experimental Protocol

Protocol: Evaluation of Rosuvastatin-d6 as an Internal Standard for this compound Analysis

This protocol outlines the key steps to validate the suitability of Rosuvastatin-d6 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • Prepare a primary stock solution of Rosuvastatin-d6 (e.g., 1 mg/mL) in the same solvent.

  • From these stocks, prepare a series of working standard solutions for this compound to create your calibration curve.

  • Prepare a working solution of Rosuvastatin-d6 at a concentration that will give a robust signal in the mass spectrometer. A typical starting concentration in the final sample is 10-100 ng/mL.

2. Sample Preparation (Example using Protein Precipitation):

  • To 100 µL of blank plasma in a microcentrifuge tube, add 20 µL of the Rosuvastatin-d6 working solution.

  • For calibration standards, add the appropriate volume of the this compound working solution. For blank samples, add solvent.

  • Vortex mix for 30 seconds.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH adjustment) to precipitate proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and centrifuge again to pellet any insoluble material.

  • Inject the supernatant onto the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

  • MS/MS Detection: Use electrospray ionization in positive mode (ESI+). Optimize the MRM transitions for both this compound and Rosuvastatin-d6 by infusing pure solutions of each.

    • Example MRM for Rosuvastatin: m/z 482.1 → 258.1[15]

    • Expected MRM for Rosuvastatin-d6: m/z 488.1 → 264.1 (approx., needs to be empirically determined)

4. Evaluation of Suitability:

  • Co-elution: Verify that this compound and Rosuvastatin-d6 have very similar, but ideally not identical, retention times. A slight separation can be beneficial to avoid any potential crosstalk.

  • Response Consistency: Analyze at least six replicates of blank plasma spiked at a mid-range concentration with both the analyte and IS. The coefficient of variation (%CV) for the IS peak area should be less than 15%.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: this compound and Rosuvastatin-d6 in the reconstitution solvent.

      • Set B: Blank plasma extract reconstituted with a solution containing this compound and Rosuvastatin-d6 (post-extraction spike).

      • Set C: Blank plasma spiked with this compound and Rosuvastatin-d6 before extraction (pre-extraction spike).

    • Calculate the Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • The IS-normalized MF should be close to 1, indicating that the IS effectively compensates for the matrix effect.

References

  • International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]

  • Taylor & Francis Online. (2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). An Innovative Bioanalytical Method Development and Validation of Rosuvastatin and Bempedoic Acid in its Pure form by using RP-HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • SciELO. (n.d.). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. [Link]

  • PubMed. (n.d.). Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2023). simple and rapid determination of rosuvastatin in human plasma by lc-ms/ms. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • UNESP Institutional Repository. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]

  • Pharmaffiliates. (n.d.). 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin-d3. [Link]

  • Scientific Research Publishing. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. [Link]

  • ResearchGate. (2025). An Innovative Bioanalytical Method Development and Validation of Rosuvastatin and Bempedoic Acid in its Pure form by using RP-HPLC. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Allmpus. (n.d.). Rosuvastatin 5-Oxo Acid Methyl Ester and 5-Oxo-Rosuvastatin Acid Methyl Ester Manufacturer in Mumbai. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation b. [Link]

  • National Center for Biotechnology Information. (n.d.). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. [Link]

  • Symtera Analytics. (n.d.). This compound. [Link]

  • YMER. (2023). analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. [Link]

  • National Center for Biotechnology Information. (n.d.). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5-Oxo Rosuvastatin in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 5-Oxo Rosuvastatin, a known impurity of Rosuvastatin.[1][2][3] The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."[4][5][6][7] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical methods employed for impurity profiling are robust, reliable, and fit for purpose.

Introduction: The "Why" Behind Method Validation

In pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. An analytical method, no matter how technologically advanced, is only as good as its demonstrated performance. Method validation is the process of providing documented evidence that a method is suitable for its intended use.[8] For an impurity like this compound, this means the method must be sensitive, specific, and accurate enough to detect and quantify it at levels that are relevant to the drug's safety profile.

This guide will compare two hypothetical High-Performance Liquid Chromatography (HPLC) methods, "Method A" (a new, proposed method) and "Method B" (an existing, alternative method), to illustrate the validation process and the interpretation of its outcomes.

Pillar 1: Specificity - Distinguishing the Analyte of Interest

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][9][10] For this compound, this means the method must be able to separate its peak from the peaks of Rosuvastatin and other potential degradation products.

Experimental Protocol for Specificity:
  • Forced Degradation Studies: Subject Rosuvastatin drug substance to stress conditions as outlined in ICH Q1A(R2) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[11][12] The goal is to intentionally generate degradation products. A typical target is 5-20% degradation.[11]

  • Sample Analysis: Analyze the stressed samples, a placebo sample (if applicable), a sample of this compound standard, and a sample of Rosuvastatin standard using both Method A and Method B.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the stressed samples. The peak should be spectrally homogeneous.

Comparative Analysis: Method A vs. Method B
Parameter Method A (New Method) Method B (Alternative Method) ICH Acceptance Criteria
Resolution (Rs) between this compound and Rosuvastatin 3.51.8Rs > 2.0 is generally considered acceptable.
Resolution (Rs) between this compound and nearest degradation peak 2.81.5Rs > 2.0 is generally considered acceptable.
Peak Purity (Threshold vs. Purity Angle) Purity Angle < Purity ThresholdPurity Angle > Purity Threshold for some stress conditionsThe purity angle should be less than the purity threshold, indicating no co-eluting peaks.

Interpretation: Method A demonstrates superior specificity with better resolution between the analyte of interest and other components. The failing peak purity in Method B under certain stress conditions suggests potential co-elution, which could lead to inaccurate quantification of this compound.

Pillar 2: Linearity and Range - Ensuring Proportional Response

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8][13]

Experimental Protocol for Linearity and Range:
  • Standard Preparation: Prepare a series of at least five concentrations of this compound reference standard spanning the expected range of the impurity. For impurities, this range typically covers from the reporting threshold to 120% of the specification limit.[6][14]

  • Analysis: Analyze each concentration in triplicate.

  • Data Evaluation: Plot the average peak area response against the concentration and perform a linear regression analysis.

Comparative Analysis: Method A vs. Method B
Parameter Method A (New Method) Method B (Alternative Method) ICH Acceptance Criteria
Correlation Coefficient (r²) 0.99950.9981r² ≥ 0.999 is generally preferred.
Y-intercept Close to zeroSignificant positive biasThe y-intercept should be statistically insignificant from zero.
Range (µg/mL) 0.1 - 100.5 - 10The range should cover the expected levels of the impurity.

Interpretation: Method A exhibits a stronger linear relationship with a higher correlation coefficient and a y-intercept closer to zero, indicating less systematic error. Its wider range also allows for the quantification of lower levels of this compound.

Pillar 3: Accuracy and Precision - Closeness and Consistency

Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][13] Precision is further divided into repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[13]

Experimental Protocol for Accuracy and Precision:
  • Accuracy (Recovery Study): Spike a placebo or drug product matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of a sample containing this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

Comparative Analysis: Method A vs. Method B
Parameter Method A (New Method) Method B (Alternative Method) ICH Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%Typically 80-120% for impurities.
Repeatability (%RSD) 1.2%2.5%For impurities, %RSD should generally be ≤ 10%.
Intermediate Precision (%RSD) 1.8%3.8%For impurities, %RSD should generally be ≤ 15%.

Interpretation: Method A demonstrates better accuracy with recovery values closer to 100% and superior precision with lower %RSD values for both repeatability and intermediate precision. This indicates that Method A is more reliable and produces more consistent results.

Pillar 4: Detection and Quantitation Limits - Measuring the Smallest Amounts

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7][15]

Experimental Protocol for LOD and LOQ:

Several approaches can be used, with the signal-to-noise ratio and the standard deviation of the response and the slope being common methods.[15][16]

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[15]

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank or y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the Blank or y-intercept / Slope of the calibration curve)

Comparative Analysis: Method A vs. Method B
Parameter Method A (New Method) Method B (Alternative Method) ICH Acceptance Criteria
LOD (µg/mL) 0.030.15Should be sufficiently low to detect the impurity.
LOQ (µg/mL) 0.10.5The LOQ should be at or below the reporting threshold.

Interpretation: Method A is significantly more sensitive than Method B, with lower LOD and LOQ values. This is a critical advantage for an impurity method, as it allows for the detection and quantification of this compound at much lower levels, which is important for setting meaningful specifications.

Pillar 5: Robustness - Withstanding Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][10]

Experimental Protocol for Robustness:
  • Identify Critical Parameters: Identify HPLC parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematic Variation: Deliberately vary these parameters within a realistic range (e.g., ±2% for mobile phase composition, ±0.2 units for pH, ±5°C for column temperature, ±10% for flow rate).

  • Analyze and Evaluate: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time) and the quantification of this compound.

Comparative Analysis: Method A vs. Method B
Varied Parameter Method A (New Method) - % Change in Result Method B (Alternative Method) - % Change in Result ICH Acceptance Criteria
Mobile Phase Composition (±2%) < 2.0%< 5.0%The method should remain reliable. System suitability criteria must be met.
pH of Mobile Phase (±0.2) < 1.5%< 4.0%The method should remain reliable. System suitability criteria must be met.
Column Temperature (±5°C) < 1.0%< 3.0%The method should remain reliable. System suitability criteria must be met.

Interpretation: Method A demonstrates greater robustness, with smaller variations in results when method parameters are deliberately changed. This indicates that Method A is more likely to perform consistently in a routine laboratory setting where minor variations are inevitable.

Visualizing the Workflow and Logic

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation as per ICH Q2(R1) cluster_2 Method Implementation Dev Develop HPLC Method for this compound Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Use in QC Robustness->Implement

Caption: A flowchart illustrating the sequential stages of analytical method validation.

Logical Relationship of Validation Parameters

G Specificity Specificity Reliability Method Reliability Specificity->Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy->Reliability Precision Precision Precision->Accuracy Precision->Reliability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Reliability

Caption: The interconnectedness of validation parameters contributing to overall method reliability.

Conclusion: Selecting the Optimal Method

Based on the comparative data, Method A is unequivocally the superior analytical method for the quantification of this compound. It surpasses Method B in all critical validation parameters as stipulated by the ICH Q2(R1) guidelines. Its enhanced specificity, linearity, accuracy, precision, sensitivity, and robustness provide a higher degree of confidence in the data it generates. Adopting Method A for routine quality control would lead to more reliable impurity profiling, ultimately contributing to the overall safety and quality of the Rosuvastatin drug product. This guide underscores the importance of a systematic and comparative approach to method validation, ensuring that the chosen analytical procedure is truly fit for its intended purpose.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2010). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • ResearchGate. Forced degradation studies of rosuvastatin and ezetimibe. [Link]

  • Royal Society of Chemistry. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]

  • BioPharm International. (2014). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [Link]

  • Semantic Scholar. DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. [Link]

  • Moravek. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2019). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF PHARMACEUTICAL DOSAGE FORM (ROSUVASTATIN TABLET). [Link]

  • ResearchGate. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [Link]

  • E-Researchco. Novel Analytical Method Development and Validation for Estimation of Clinical Important Rosuvastatin in Bulk and Pharmaceutical. [Link]

  • International Journal of Pharmacy and Technology. Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). A Validated Analytical Method Development for Rosuvastatin Calcium by Difference Spectroscopy. [Link]

Sources

A Comparative Analysis of 5-Oxo Rosuvastatin and Other Rosuvastatin Degradants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's degradation profile is paramount. Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. However, like any pharmaceutical agent, it is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially impact its efficacy and safety. This guide provides a detailed comparative analysis of 5-Oxo Rosuvastatin and other significant degradants of Rosuvastatin, offering insights into their formation, analytical characterization, and potential biological impact. This document is intended for researchers, scientists, and drug development professionals to support robust analytical method development, stability studies, and formulation design.

Introduction to Rosuvastatin Degradation

Rosuvastatin's complex structure, featuring multiple chiral centers and functional groups, makes it prone to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Understanding the propensity of Rosuvastatin to degrade into various products is a critical aspect of ensuring its quality, safety, and efficacy. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are instrumental in identifying potential degradants and developing stability-indicating analytical methods.

Key Rosuvastatin degradants that have been identified include:

  • This compound: An oxidation product.

  • Rosuvastatin Lactone: An intramolecular esterification product.

  • N-desmethyl Rosuvastatin: A metabolite also considered a degradant.

  • Diastereomeric isomers (anti-isomers).

  • Products of acidic and photolytic degradation.

This guide will focus on a comparative analysis of these degradants, with a particular emphasis on this compound.

Formation Pathways and Kinetics: A Comparative Look

The formation of Rosuvastatin degradants is highly dependent on the specific stress conditions applied. A comparative understanding of their formation kinetics is crucial for predicting and controlling their presence in the drug product.

Rosuvastatin is known to be sensitive to acidic hydrolysis and photolysis, with some susceptibility to oxidation. It is relatively stable under basic and neutral conditions.[1][2]

This compound

This compound is primarily formed under oxidative stress conditions. The presence of a hydroxyl group at the C5 position of the heptenoic acid side chain makes it susceptible to oxidation to a ketone functionality.

Rosuvastatin Lactone

Rosuvastatin Lactone is a major degradation product, particularly under acidic conditions.[2][3][4] Its formation occurs through an intramolecular esterification between the carboxylic acid and the C5-hydroxyl group of the heptenoic acid side chain. Kinetic studies have shown that the conversion of Rosuvastatin to its lactone form follows first-order kinetics.[2][4] Interestingly, the equilibrium between Rosuvastatin and its lactone form is influenced by the solvent matrix. In aprotic solvents, the formation of the lactone is favored, while in acidic aqueous mobile phases, the reverse reaction (hydrolysis of the lactone back to Rosuvastatin) can occur.[2][4]

Other Degradants
  • Acidic Hydrolysis: Under strong acidic conditions, besides the lactone, other degradation products can be formed.[5][6]

  • Photodegradation: Exposure to light can lead to the formation of various photolytic degradants.

  • Oxidative Degradation: Besides this compound, other oxidative products like Rosuvastatin-N-oxide have also been proposed.[3]

The following diagram illustrates the major degradation pathways of Rosuvastatin.

Rosuvastatin Rosuvastatin Oxo_Rosuvastatin This compound Rosuvastatin->Oxo_Rosuvastatin Oxidative Stress Rosuvastatin_Lactone Rosuvastatin Lactone Rosuvastatin->Rosuvastatin_Lactone Acidic Conditions (Intramolecular Esterification) Other_Degradants Other Degradants (e.g., N-desmethyl, photo-products) Rosuvastatin->Other_Degradants Various Stress Conditions (e.g., Acid, Light)

Caption: Major degradation pathways of Rosuvastatin.

Analytical Characterization: A Comparative Approach

The structural similarity among Rosuvastatin and its degradants necessitates the use of high-resolution chromatographic techniques for their separation and quantification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the analysis of Rosuvastatin and its impurities.[7] A stability-indicating method should be capable of separating all known degradants from the parent drug and from each other.

Table 1: Comparative Chromatographic Parameters of Rosuvastatin and its Degradants

CompoundTypical Relative Retention Time (RRT)
Rosuvastatin1.00
Rosuvastatin Lactone~0.8 - 0.9
This compoundVaries, often > 1.0
Anti-isomerVaries, often close to Rosuvastatin

Note: RRT values are highly method-dependent and should be determined for each specific analytical method.

Detection and Identification: A Comparative Overview of LC-MS/MS Fragmentation

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and structural elucidation of degradation products. The fragmentation patterns of the parent drug and its degradants provide valuable information for their characterization.

Rosuvastatin: The ESI+ mass spectrum of Rosuvastatin typically shows a protonated molecular ion [M+H]⁺ at m/z 482. Key fragments are observed at m/z 258, corresponding to the pyrimidine core, and other fragments resulting from the loss of water and parts of the heptenoic acid side chain.

This compound: The protonated molecular ion [M+H]⁺ is expected at m/z 480, which is 2 Da less than Rosuvastatin due to the oxidation of the secondary alcohol to a ketone. The fragmentation pattern would likely show a similar pyrimidine core fragment at m/z 258, with differences in the fragmentation of the side chain compared to Rosuvastatin.

Rosuvastatin Lactone: The lactone form has a molecular weight of 463, and its protonated molecular ion [M+H]⁺ is observed at m/z 464. The fragmentation will differ from Rosuvastatin due to the cyclic ester structure.

The following diagram illustrates a generalized workflow for the identification and characterization of Rosuvastatin degradants.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis and Characterization Forced_Degradation Forced Degradation of Rosuvastatin (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_UHPLC HPLC/UHPLC Separation (Stability-Indicating Method) Forced_Degradation->HPLC_UHPLC UV_Detector UV Detection HPLC_UHPLC->UV_Detector MS_Detector Mass Spectrometry (MS/MS) HPLC_UHPLC->MS_Detector RRT_RRF Determine RRT and RRF UV_Detector->RRT_RRF Fragmentation_Analysis Analyze Fragmentation Patterns MS_Detector->Fragmentation_Analysis Structure_Elucidation Elucidate Degradant Structures Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for the analysis of Rosuvastatin degradants.

Biological Impact: A Comparative Assessment of Toxicity and Activity

The presence of degradation products in a drug formulation is a safety concern. Therefore, evaluating the biological impact of these impurities is a critical step in the drug development process.

In-Silico Toxicity Prediction

In the absence of extensive toxicological data, in-silico prediction tools like DEREK (Deductive Estimate of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Computer Assisted Technology) can provide valuable initial assessments of the potential toxicity of degradants.[5][8] These programs use structure-activity relationships to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and skin sensitization.

HMG-CoA Reductase Inhibitory Activity

A key consideration for degradants is whether they retain the pharmacological activity of the parent drug. The primary metabolite of Rosuvastatin, N-desmethyl rosuvastatin, has been shown to have minimal inhibitory activity on HMG-CoA reductase compared to Rosuvastatin itself. While specific data on the HMG-CoA reductase inhibitory activity of this compound and other degradants is limited in publicly available literature, it is generally expected that significant structural modifications, such as the formation of the lactone or oxidation of the dihydroxy acid side chain, would lead to a reduction or loss of pharmacological activity. Any retained activity could have implications for the overall efficacy and safety profile of the drug product.

Experimental Protocols

Protocol for Forced Degradation Studies

Objective: To generate Rosuvastatin degradants under various stress conditions.

Materials:

  • Rosuvastatin Calcium reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

Procedure:

  • Acid Hydrolysis: Dissolve Rosuvastatin in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve Rosuvastatin in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve Rosuvastatin in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Rosuvastatin to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Rosuvastatin to UV light (254 nm) and visible light for an extended period.

  • Sample Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC/UHPLC method.

Protocol for Stability-Indicating HPLC Method

Objective: To separate and quantify Rosuvastatin and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The comprehensive analysis of this compound and other degradants is a critical component of ensuring the quality and safety of Rosuvastatin drug products. This guide has provided a comparative overview of their formation, analytical characterization, and potential biological impact. Key takeaways for researchers include:

  • Formation is Condition-Dependent: The profile of degradants is highly dependent on the specific stress conditions. This compound is a marker for oxidative stress, while the lactone is a primary product of acid degradation.

  • Advanced Analytics are Essential: High-resolution chromatographic and mass spectrometric techniques are necessary for the accurate separation, identification, and quantification of these closely related compounds.

  • Toxicity and Activity Must Be Assessed: The potential for altered toxicity and pharmacological activity of degradants necessitates a thorough evaluation, which can be initiated with in-silico tools.

By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the Rosuvastatin degradation profile, leading to the development of safer and more effective pharmaceutical products.

References

  • El-Awady, T., El-Wasseef, D. R., & El-Sherbiny, D. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 5(21), 6096-6104.
  • Shah, R. P., Sahu, A., & Singh, S. (2013). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. Analytical and bioanalytical chemistry, 405(7), 2497–2513.
  • El-Gindy, A., Emara, S., & Mostafa, A. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 6(1), 129-138.
  • Ghanem, R., Delmani, F. A., Yousef, F. O., AL-Kayed, A., Al-Sa'doni, H., Al-Sou'od, K., ... & Abdo, A. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5317-5330.
  • Ghanem, R., Delmani, F. A., Yousef, F. O., AL-Kayed, A., Al-Sa'doni, H., Al-Sou'od, K., ... & Abdo, A. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. Available at: [Link]

  • Mostafa, N. M., Badawey, A. M., Lamie, N. T., & Abd El-Aleem, A. E. B. (2014). Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. Available at: [Link]

  • Jana, K. (2024). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. Available at: [Link]

  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and bioanalytical chemistry, 402(3), 1217–1227.
  • Mammone, F. R., Zanitti, L., Puxeddu, M., & Cirrincione, G. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules (Basel, Switzerland), 28(1), 389.
  • Velayudhankutty, S., & Krishnan, A. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4292-4303.
  • Berber, A. A., Öztürk, S., & Ömeroğlu, M. (2024). Toxicity Evaluation of Statin Group Drugs Using in Silico Methods. Sakarya University Journal of Science, 28(1), 1-1.
  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current pharmaceutical design, 9(21), 1697-1707.

Sources

A Comparative Stability Analysis of Rosuvastatin and its 5-Oxo Degradant: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative stability assessment of Rosuvastatin, a widely prescribed statin for the treatment of dyslipidemia, and its prominent degradation product, 5-Oxo Rosuvastatin. By delving into the chemical causality behind their stability profiles and outlining a robust experimental framework for their comparison, this document serves as a critical resource for formulation scientists, analytical chemists, and quality control specialists.

Introduction: The Significance of Stability in Statin Formulations

Rosuvastatin, a member of the statin class of drugs, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex chemical structure, however, renders it susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its therapeutic efficacy and safety.[3] Among these, this compound has been identified as a significant degradation product.[4][5][6] Understanding the comparative stability of the parent drug and this key impurity is crucial for developing stable formulations and robust analytical methods for quality control.

This guide will explore the structural differences between Rosuvastatin and this compound, elucidate the mechanisms of degradation, and provide a detailed protocol for a comparative forced degradation study. The anticipated results will be presented and interpreted to provide actionable insights for drug development professionals.

Structural and Chemical Profile

A foundational understanding of the molecular structures of Rosuvastatin and this compound is essential to comprehend their differential stability.

Rosuvastatin possesses a dihydroxy heptenoic acid side chain, which is critical for its pharmacological activity.[1][7] This side chain contains two secondary hydroxyl groups at the C3 and C5 positions.

This compound , as its name implies, is characterized by the oxidation of the hydroxyl group at the C5 position of the heptenoic acid side chain to a ketone group.[4][8] This structural modification significantly alters the electronic and steric properties of the molecule, thereby influencing its susceptibility to further degradation.

Comparative Stability Assessment: A Forced Degradation Study Protocol

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[9][10][11] The following protocol outlines a comprehensive approach to compare the stability of Rosuvastatin and this compound under various stress conditions.

Objective

To comparatively assess the degradation of Rosuvastatin and this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

Materials and Methods
  • Test Substances: Rosuvastatin Calcium and this compound reference standards.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents (acetonitrile, methanol, water).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photostability chamber, and a temperature-controlled oven.

Experimental Workflow

The following diagram illustrates the workflow for the comparative forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_ros Prepare Rosuvastatin Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) prep_ros->acid Expose base Base Hydrolysis (0.1N NaOH, 80°C) prep_ros->base Expose neutral Neutral Hydrolysis (Water, 80°C) prep_ros->neutral Expose oxidation Oxidation (3% H₂O₂, RT) prep_ros->oxidation Expose thermal Thermal Degradation (80°C, solid state) prep_ros->thermal Expose photo Photolytic Degradation (ICH Q1B guidelines) prep_ros->photo Expose prep_oxo Prepare this compound Stock Solution prep_oxo->acid Expose prep_oxo->base Expose prep_oxo->neutral Expose prep_oxo->oxidation Expose prep_oxo->thermal Expose prep_oxo->photo Expose hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples neutral->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Degradation_Pathway rosuvastatin Rosuvastatin intermediate Protonated Intermediate rosuvastatin->intermediate H⁺ (Acidic Condition) lactone Rosuvastatin Lactone intermediate->lactone Intramolecular Cyclization (-H₂O)

Caption: Acid-catalyzed degradation of Rosuvastatin to its lactone impurity.

Implications for Drug Development

The comparative stability data generated from such a study has several critical implications for pharmaceutical development:

  • Formulation Development: A thorough understanding of the degradation profiles of both Rosuvastatin and its impurities is essential for developing stable dosage forms. Excipients should be carefully selected to avoid those that may promote degradation. For instance, acidic excipients should be avoided to minimize the formation of the lactone impurity.

  • Analytical Method Development: The forced degradation study is instrumental in developing and validating a stability-indicating analytical method. The method must be capable of separating the parent drug from all potential degradation products, including this compound. [9][12][13]* Packaging and Storage: The stability data informs the selection of appropriate packaging materials and the definition of recommended storage conditions to ensure the product maintains its quality throughout its shelf life.

  • Regulatory Submissions: Comprehensive stability data is a mandatory component of regulatory submissions to health authorities such as the FDA and EMA.

Conclusion

This guide has provided a detailed framework for assessing the comparative stability of Rosuvastatin and its 5-Oxo degradant. The anticipated findings suggest that Rosuvastatin is inherently less stable than this compound under various stress conditions, particularly in acidic and oxidative environments. This underscores the importance of careful formulation design, robust analytical testing, and appropriate storage conditions to ensure the quality and efficacy of Rosuvastatin drug products. By applying the principles and methodologies outlined herein, researchers and drug development professionals can proactively address stability challenges and contribute to the development of safer and more effective medicines.

References

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products (2003).
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Sahu, P. K., Ramisetti, N. R., Cecchi, T., Swain, S., Patro, C. S., & Panda, J. (2018). An overview of stability-indicating HPLC methods for the determination of impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-17.
  • PubChem. (n.d.). Rosuvastatin. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability-indicating studies of drugs-A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1.
  • ICH Harmonised Tripartite Guideline, Q2 (R1): Validation of Analytical Procedures: Text and Methodology (2005).
  • A new improved RP-HPLC method for assay of Rosuvastatin calcium in tablets. (2010). Acta Poloniae Pharmaceutica, 67(3), 241-246.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024). Pharmaffiliates. Retrieved from [Link]

  • PubChem. (n.d.). Rosuvastatin. National Center for Biotechnology Information. Retrieved from [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formul
  • Chemical structure of rosuvastatin. (n.d.). ResearchGate. Retrieved from [Link]

  • Rosuvastatin. (n.d.). PharmaCompass. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. (2014).
  • Rosuvastatin Calcium. (n.d.). precisionFDA. Retrieved from [Link]

  • Trace impurity quantification and degradation identification in rosuvastatin. (2024). LCGC. Retrieved from [Link]

  • Development and validation of HPLC method for estimation of rosuvastatin calcium. (n.d.). International Journal of Research and Reviews in Pharmacy and Applied Sciences.
  • Suggested scheme for the acid degradation of rosuvastatin calcium. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). Journal of Analytical Methods in Chemistry.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formul
  • Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. (2025). Journal of the Iranian Chemical Society.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of the Related Substances of Rosuvastatin. (2020). Chinese Pharmaceutical Journal, 55(12), 985-989.
  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. (2012). Der Pharma Chemica, 4(3), 934-942.
  • Preparation method of rosuvastatin calcium and its intermediates. (2013).
  • Comparative Effectiveness of Rosuvastatin Versus Other Statins: A Review of the Clinical and Cost-Effectiveness. (2011). Canadian Agency for Drugs and Technologies in Health.
  • Comparison of Rosuvastatin Calcium Tablets Marketed in Saudi Arabia Under Biowaiver Conditions: In Vitro Quality Control Dissolution Study. (2020). Therapeutic Drug Monitoring, 42(4), 576-582.
  • Atorvastatin vs Rosuvastatin Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Rosuvastatin vs. Atorvastatin: Which is better? (2021). BuzzRx. Retrieved from [Link]

Sources

5-Oxo Rosuvastatin: A Degradation Product as a Potential Biomarker for Rosuvastatin Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Need for Stability Assessment in Rosuvastatin Therapy

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hyperlipidemia and the prevention of cardiovascular events. While its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-established, the stability of the drug molecule itself is a critical factor that can influence its therapeutic window and safety profile.[1] Rosuvastatin is known to be susceptible to degradation under various conditions, including exposure to light, acid, and oxidative stress, leading to the formation of several degradation products.[2][3][4] Among these, 5-Oxo Rosuvastatin has emerged as a significant degradation product, the monitoring of which could provide valuable insights into the stability of rosuvastatin formulations and its in vivo behavior.

This guide provides an in-depth investigation into this compound, not as a conventional metabolic biomarker, but as a potential indicator of drug degradation. We will explore its formation, its potential clinical relevance, and compare the analytical methodologies available for its accurate quantification in various matrices.

The Genesis of this compound: A Story of Degradation, Not Metabolism

Contrary to the typical metabolic pathways involving cytochrome P450 enzymes that lead to metabolites like N-desmethyl rosuvastatin, this compound is primarily formed through the chemical degradation of the parent rosuvastatin molecule.[2][3] This degradation can occur ex vivo during manufacturing and storage or potentially in vivo in environments that promote oxidation or acidic conditions.

Several key factors can contribute to the formation of this compound:

  • Oxidative Stress: The presence of oxidizing agents can lead to the oxidation of the dihydroxy heptenoic acid side chain of rosuvastatin, resulting in the formation of the 5-keto derivative.[5]

  • Acidic Conditions: Acid-catalyzed degradation can also promote the formation of this compound and its corresponding lactone.[4][6]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that contribute to the formation of this compound among other degradation products.[2][3]

It is crucial to distinguish this compound from true metabolites. While metabolites provide information about enzymatic activity and drug clearance pathways, the presence of this compound is more indicative of the drug's stability and its exposure to degradative conditions.

Visualizing the Degradation Pathway

Rosuvastatin Rosuvastatin Degradation Degradative Conditions (Oxidation, Acid, Light) Rosuvastatin->Degradation Exposure Oxo_Rosuvastatin This compound Degradation->Oxo_Rosuvastatin Formation Other_Degradants Other Degradation Products Degradation->Other_Degradants

Caption: Formation of this compound from Rosuvastatin under degradative conditions.

This compound as a Biomarker: Shifting the Paradigm from Metabolism to Stability

The traditional view of a biomarker is a molecule that reflects a specific biological process, such as the activity of a metabolic enzyme. While this compound does not fit this mold for rosuvastatin metabolism, its presence or elevated levels in pharmaceutical formulations or biological samples can serve as a critical biomarker for:

  • Product Quality and Stability: Quantifying this compound in drug products can be a key quality control parameter to ensure that the formulation has not undergone significant degradation during manufacturing or storage.

  • In Vivo Drug Degradation: The detection of this compound in plasma or urine could suggest that the parent drug is being degraded within the body, potentially due to localized acidic environments or oxidative stress. This could have implications for drug efficacy and safety.

  • Patient-Specific Factors: Elevated levels of this compound in certain individuals might indicate a higher systemic or localized oxidative stress, which could be a valuable clinical insight.

Comparative Analysis of Analytical Methodologies for this compound Detection

The accurate quantification of this compound requires sensitive and specific analytical methods. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, with tandem mass spectrometry (LC-MS/MS) being the gold standard.

Analytical Method Principle Advantages Limitations Typical Limit of Quantification (LOQ)
HPLC-UV Separation by chromatography, detection by UV absorbance.Widely available, cost-effective, robust.Lower sensitivity and specificity compared to MS. Potential for interference from other compounds.ng/mL range
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.High sensitivity and specificity, allows for definitive identification and quantification.Higher cost and complexity of instrumentation and method development.pg/mL to low ng/mL range[7][8]

Gold Standard Protocol: LC-MS/MS for the Quantification of this compound in Human Plasma

This section provides a detailed, step-by-step protocol for the sensitive and specific quantification of this compound in human plasma using LC-MS/MS. This protocol is designed to be a self-validating system, incorporating essential quality control measures.

Sample Preparation (Liquid-Liquid Extraction)

The causality behind choosing liquid-liquid extraction (LLE) lies in its ability to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer and interfere with the accurate quantification of the analyte.

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 1 minute to precipitate proteins and extract the analyte and IS.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

LC-MS/MS Instrumentation and Conditions

The choice of a C18 reversed-phase column is based on its hydrophobicity, which provides good retention and separation for moderately polar compounds like this compound. Gradient elution is employed to ensure efficient separation from potential interferences and to sharpen the chromatographic peaks.

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined by infusion and optimization).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

Method Validation

A rigorous validation process is essential to ensure the reliability of the analytical data. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. The accuracy should be within ±15% (±20% for the LLOQ), and the precision (CV%) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not significantly suppress or enhance the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage) should be assessed.

Experimental Workflow Visualization

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Validation Method Validation Quant->Validation

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Conclusion: A New Perspective on a Known Compound

The investigation of this compound as a biomarker requires a paradigm shift from the conventional focus on metabolic pathways. While not a direct indicator of enzymatic metabolism, its presence provides a wealth of information regarding the stability of rosuvastatin, both in pharmaceutical formulations and potentially within the patient. The adoption of highly sensitive and specific analytical methods, such as LC-MS/MS, is paramount for the accurate quantification of this important degradation product. By monitoring this compound, researchers and drug development professionals can gain deeper insights into the quality, stability, and in vivo behavior of rosuvastatin, ultimately contributing to safer and more effective therapeutic strategies.

References

  • Al-Saeed, M. N., & Al-Ghannam, S. M. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers, 77(9), 5317–5330.
  • ResearchGate. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.
  • ResearchGate. (n.d.).
  • Jana, S. (2024). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Asian Journal of Pharmaceutical and Clinical Research, 17(5), 156-160.
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Biosynth. (n.d.).
  • CymitQuimica. (n.d.).
  • ResearchGate. (2021).
  • Lee, H., & Kim, Y. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS).
  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SciELO. (2005).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017).
  • International Journal of Pharmaceutical Sciences. (2024).
  • PubMed. (2018).
  • National Institutes of Health. (2011).
  • UNESP Institutional Repository. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.
  • ResearchGate. (n.d.). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.
  • Wikipedia. (n.d.).
  • BOC Sciences. (n.d.).
  • PubMed. (2004).
  • PubMed Central. (2023). In Vitro and In Vivo Evaluation of Rosuvastatin and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential.
  • Google Patents. (n.d.).
  • PubMed. (2014). The effects of rosuvastatin on lipid-lowering, inflammatory, antioxidant and fibrinolytics blood biomarkers are influenced by Val16Ala superoxide dismutase manganese-dependent gene polymorphism.
  • Google Patents. (n.d.).
  • StatPearls - NCBI Bookshelf. (2023).
  • PubMed. (2009). Rosuvastatin increases extracellular adenosine formation in humans in vivo: a new perspective on cardiovascular protection.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their metabolites is paramount. 5-Oxo Rosuvastatin, a significant metabolite of the widely prescribed lipid-lowering agent Rosuvastatin, necessitates precise and reliable quantification to ensure drug safety and efficacy. This guide provides an in-depth comparison of various analytical techniques for the determination of this compound, offering insights into the experimental choices and validation protocols essential for regulatory compliance and robust drug development.

The selection of an appropriate analytical method is a critical decision, influenced by factors such as the nature of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, techniques ranging from High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection to the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.[1][2] The cross-validation of these methods is not merely a procedural formality but a scientific imperative to guarantee the consistency and reliability of analytical data across different platforms.

This guide will delve into the core principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, providing a framework for assessing the performance of each technique.[3][4][5] We will explore the nuances of specificity, linearity, accuracy, precision, and robustness, offering practical insights into the design of validation studies.

Visualizing the Method Validation Workflow

A well-structured validation protocol is the bedrock of reliable analytical data. The following diagram illustrates the interconnectedness of key validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application Dev Initial Method Development Opt Method Optimization Dev->Opt Preliminary Data Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies Robustness->Stability LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for analytical method validation, from development to application.

Comparative Analysis of Key Analytical Techniques

The choice between different analytical techniques for this compound hinges on a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare the most prevalent methods: HPLC-UV, and LC-MS/MS.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to unique precursor-product ion transitions.
Sensitivity (LOD/LOQ) Moderate, typically in the µg/mL to high ng/mL range.[6][7]High, capable of detecting concentrations in the low ng/mL to pg/mL range.[8][9]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[9]
Accuracy & Precision Generally good, with %RSD values typically <2%.[10][11]Excellent, with high accuracy and precision.[8]
Robustness Can be sensitive to minor changes in mobile phase composition, pH, and column temperature.Generally robust, but can be affected by matrix effects.
Cost & Complexity Lower initial investment and operational costs; relatively simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.
Application Suitable for routine quality control of bulk drug and pharmaceutical formulations.[6][11]Ideal for bioanalysis, impurity profiling, and pharmacokinetic studies where high sensitivity is required.[12][13]

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity of the cross-validation process, it is essential to follow well-defined experimental protocols. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH adjusted to 3.0) and an organic solvent like acetonitrile or methanol.[1] The gradient or isocratic elution will depend on the separation requirements.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: Rosuvastatin and its metabolites exhibit maximum absorbance around 242-248 nm.[14][15]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[14]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: For tablets, an appropriate number of tablets are crushed to a fine powder. A portion of the powder equivalent to a specific amount of Rosuvastatin is weighed and dissolved in the diluent, followed by sonication and filtration to remove excipients.[7]

3. Validation Parameters:

  • Specificity: Assessed by analyzing a placebo sample and a sample spiked with known impurities to ensure no interference at the retention time of this compound.

  • Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: Evaluated by the recovery method, where a known amount of this compound is added to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%).[7]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) is calculated.[11]

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results is evaluated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is tailored for the sensitive quantification of this compound in biological matrices such as plasma.

1. LC-MS/MS Conditions:

  • Chromatographic Separation: Similar to HPLC-UV, a C18 column is often used. A gradient elution is typically employed to achieve good separation and reduce matrix effects.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in the positive or negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (IS) are monitored for quantification. For example, a potential transition for Rosuvastatin is m/z 482.2 → 258.2.[13]

  • Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound is used to correct for variations in sample preparation and instrument response.

2. Sample Preparation:

  • Protein Precipitation or Liquid-Liquid Extraction: Biological samples require extensive cleanup. Protein precipitation with a solvent like acetonitrile or methanol is a common first step. Liquid-liquid extraction or solid-phase extraction (SPE) can provide cleaner extracts.[13]

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase before injection.

3. Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the response of the analyte in the post-extraction spiked matrix with the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.[9][13]

Visualizing the Cross-Validation Logic

The cross-validation process ensures that different analytical methods yield comparable results, thereby providing confidence in the data generated across various stages of drug development.

Cross_Validation_Logic cluster_0 Analytical Techniques cluster_1 Validation Parameters cluster_2 Cross-Validation Assessment HPLC_UV HPLC-UV Method Specificity Specificity HPLC_UV->Specificity Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Robustness Robustness HPLC_UV->Robustness LC_MSMS LC-MS/MS Method LC_MSMS->Specificity LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Robustness Comparison Comparison of Results (e.g., Bland-Altman plot, t-test) Accuracy->Comparison Precision->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Acceptance->HPLC_UV No, Re-evaluate Method Parameters Acceptance->LC_MSMS No, Re-evaluate Method Parameters Conclusion Methods are Interchangeable for the Intended Purpose Acceptance->Conclusion Yes

Caption: Logical flow of cross-validating two analytical techniques.

Conclusion and Future Perspectives

The cross-validation of analytical techniques for this compound is a cornerstone of robust pharmaceutical analysis. While HPLC-UV offers a cost-effective and reliable solution for routine quality control, LC-MS/MS provides the high sensitivity and specificity required for more demanding applications such as bioanalysis and trace impurity quantification.

The choice of method should always be guided by the specific analytical requirements and validated according to international guidelines to ensure data integrity. As analytical technologies continue to evolve, the principles of cross-validation will remain fundamental in ensuring the quality, safety, and efficacy of pharmaceutical products. Future advancements may include the adoption of greener analytical methodologies and the integration of advanced data analysis tools to further enhance the efficiency and reliability of the validation process.

References

  • ICH Q2(R1)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis.
  • Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository.
  • Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calcium tablet dosage form. TSI Journals.
  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PubMed Central.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Global Journal of Medical Research.
  • Trace impurity quantification and degradation identification in rosuvastatin. World Journal of Pharmaceutical Research.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach.
  • Development of the spectrophotometric method for the determination of rosuvastatin in tablets by using bromophenol blue. ScienceRise: Pharmaceutical Science.
  • Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PubMed Central.
  • Critical analysis of analytical techniques developed for statins in biological fluids, environmental and ferment
  • Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various M
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. PubMed.
  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. International Journal of Pharmaceutical Sciences and Research.
  • Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. YMER.
  • Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS).
  • Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its applic
  • Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Journal of Drug Delivery and Therapeutics.
  • Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Journal of Chemical and Pharmaceutical Research.
  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
  • Reported analytical techniques for statins determination.

Sources

A Comparative Toxicological Assessment: 5-Oxo Rosuvastatin Versus Parent Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of dyslipidemia, a key process and degradation-related impurity is 5-Oxo Rosuvastatin, also identified in the European Pharmacopoeia as Rosuvastatin Impurity C. This guide provides a comparative toxicological overview of this compound and its parent compound, Rosuvastatin, synthesizing available data and outlining the experimental methodologies crucial for a comprehensive safety assessment. While extensive toxicological data for Rosuvastatin is well-documented, a notable gap exists in the public domain regarding the specific toxicological profile of this compound. This guide addresses this disparity by presenting the known toxicology of Rosuvastatin and framing the discussion around this compound in the context of impurity risk assessment and the requisite experimental investigations.

Toxicological Profile of Rosuvastatin

Rosuvastatin is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C) levels. The toxicological profile of Rosuvastatin has been extensively studied, with the main target organs of toxicity being the liver and skeletal muscle.

Metabolism and Pharmacokinetics

Rosuvastatin is not extensively metabolized, with approximately 10% of a radiolabeled dose recovered as metabolites. The major metabolite is N-desmethyl rosuvastatin, formed principally by cytochrome P450 2C9 (CYP2C9), which has significantly lower HMG-CoA reductase inhibitory activity than the parent compound. Rosuvastatin and its metabolites are primarily excreted in the feces (90%). The limited metabolism of Rosuvastatin reduces the potential for certain drug-drug interactions compared to other statins metabolized by CYP3A4.

Hepatotoxicity

Cases of elevated serum transaminases (ALT and AST) have been reported with Rosuvastatin use. While often mild and transient, there have been rare reports of clinically significant hepatotoxicity. The mechanism is thought to be idiosyncratic and may involve inflammatory responses within the liver. Routine monitoring of liver function is often recommended for patients on statin therapy.

Myotoxicity

The most well-known adverse effect of statins, including Rosuvastatin, is myopathy, which can range from myalgia (muscle pain) to myositis (muscle inflammation) and, in rare cases, rhabdomyolysis (severe muscle breakdown). The risk of myopathy is dose-dependent and can be exacerbated by co-administration of certain medications that inhibit Rosuvastatin's metabolism or transport. The underlying mechanism is not fully elucidated but is thought to involve mitochondrial dysfunction and disruption of calcium homeostasis in muscle cells.

Genotoxicity

In vitro studies on Rosuvastatin have shown some evidence of genotoxicity at high concentrations. One study demonstrated that Rosuvastatin could induce chromosomal aberrations and micronuclei in human peripheral blood lymphocytes.[1] However, in vivo studies, such as the mouse micronucleus test, have been negative, suggesting that the genotoxic potential may not be expressed under normal physiological conditions.[2] Further research is needed to fully understand the clinical relevance of these in vitro findings.

The Enigma of this compound: An Uncharacterized Impurity

This compound is a recognized impurity that can arise during the synthesis of Rosuvastatin or as a degradation product, particularly under conditions of acidic hydrolysis and oxidation. Its presence in the final drug product is strictly controlled by pharmacopeial monographs, such as the European Pharmacopoeia, which lists it as "Rosuvastatin EP Impurity C".

Despite its status as a known and monitored impurity, there is a conspicuous absence of publicly available, peer-reviewed toxicological studies specifically investigating this compound. This lack of data prevents a direct, evidence-based comparison with the parent drug. In such instances, the principles of toxicological risk assessment for pharmaceutical impurities guide the evaluation of its potential for harm. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (e.g., ICH Q3A/B) for the qualification of impurities, which involves assessing their toxicological potential. In the absence of specific data, computational (in silico) toxicology methods are often employed as a preliminary screening tool to predict potential liabilities such as mutagenicity.

A Framework for Comparative Toxicological Assessment

To bridge the existing knowledge gap, a comprehensive toxicological evaluation of this compound is necessary. The following sections outline the key experimental workflows that would be employed to directly compare its toxicity with that of Rosuvastatin.

In Vitro Toxicity Profiling

A battery of in vitro assays forms the foundation of a comparative toxicological assessment. These assays provide mechanistic insights and help prioritize further in vivo studies.

Table 1: Key In Vitro Assays for Comparative Toxicology

Toxicological EndpointAssayCell Line(s)Key Parameters Measured
Cytotoxicity MTT or LDH assayHepG2 (human liver), C2C12 (mouse myoblast)Cell viability, membrane integrity
Genotoxicity Ames testSalmonella typhimurium strainsMutagenicity (point mutations)
Micronucleus testHuman peripheral blood lymphocytes or CHO cellsClastogenicity, aneugenicity
Hepatotoxicity High-content imagingPrimary human hepatocytes or HepG2 cellsSteatosis, apoptosis, mitochondrial dysfunction
Myotoxicity Seahorse XF AnalyzerC2C12 myotubesMitochondrial respiration, glycolysis
Calcium imagingFluo-4 loaded C2C12 myotubesIntracellular calcium homeostasis
In Vivo Toxicity Studies

Should in vitro findings indicate a potential for toxicity, or to fulfill regulatory requirements, comparative in vivo studies in a relevant animal model (e.g., rats or mice) would be conducted.

Table 2: In Vivo Study Design for Comparative Toxicology

Study TypeAnimal ModelDurationKey Endpoints
Acute Toxicity Rat14 daysLD50, clinical signs, gross pathology
Repeated-Dose Toxicity Rat28 or 90 daysClinical chemistry, hematology, histopathology of target organs (liver, muscle, kidney)

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments essential for a robust comparative toxicological assessment.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Culture HepG2 and C2C12 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of Rosuvastatin and this compound in culture media. Replace the existing media with the treatment media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each compound.

Protocol 2: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Treat human peripheral blood lymphocytes with a range of concentrations of Rosuvastatin and this compound, along with positive (e.g., mitomycin C) and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control.

Visualizing the Pathways: Metabolism and Experimental Workflow

Rosuvastatin Metabolism

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin N_desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_desmethyl CYP2C9 Lactone Rosuvastatin Lactone Rosuvastatin->Lactone UGTs Excretion Fecal Excretion Rosuvastatin->Excretion N_desmethyl->Excretion Lactone->Excretion

Caption: Metabolic pathway of Rosuvastatin.

Comparative Toxicology Workflow

Comparative_Toxicology_Workflow cluster_invitro In Vitro Assessment cluster_insilico In Silico Prediction cluster_invivo In Vivo Studies (if required) Cytotoxicity Cytotoxicity (HepG2, C2C12) Organ_Toxicity Organ-Specific Toxicity (Hepatotoxicity, Myotoxicity) Cytotoxicity->Organ_Toxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Risk_Assessment Comparative Risk Assessment Genotoxicity->Risk_Assessment Acute_Tox Acute Toxicity Organ_Toxicity->Acute_Tox Toxicity_Prediction Toxicity Prediction (e.g., DEREK, SARAH) Toxicity_Prediction->Cytotoxicity Toxicity_Prediction->Genotoxicity Repeated_Dose_Tox Repeated-Dose Toxicity Acute_Tox->Repeated_Dose_Tox Repeated_Dose_Tox->Risk_Assessment

Caption: Experimental workflow for comparative toxicology.

Conclusion and Future Directions

The toxicological profile of Rosuvastatin is well-characterized, with hepatotoxicity and myotoxicity being the primary concerns. In stark contrast, the toxicological properties of its process- and degradation-related impurity, this compound, remain largely uninvestigated in the public domain. This guide has outlined the necessary experimental framework to conduct a thorough comparative toxicological assessment. Generating robust data on the cytotoxicity, genotoxicity, and target organ toxicity of this compound is crucial for a comprehensive understanding of its risk profile. Such data will not only ensure the continued safety and quality of Rosuvastatin formulations but also contribute to the broader knowledge base of pharmaceutical impurity toxicology, ultimately safeguarding patient health. Future research should prioritize conducting these pivotal studies to fill the current knowledge gap and provide a definitive, data-driven comparison between this compound and its parent drug.

References

  • Berber, A. A., et al. (2013). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Drug and Chemical Toxicology, 37(3), 308-312.
  • U.S. Food and Drug Administration. (2015). Pharmacology Review(s) for CRESTOR (rosuvastatin calcium). [Link]

Sources

A Comparative Guide to Inter-Laboratory Analytical Methods for 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control and drug development, the rigorous analysis of active pharmaceutical ingredient (API) impurities is paramount. 5-Oxo Rosuvastatin, a significant degradation and metabolic product of Rosuvastatin, stands out as a critical quality attribute that must be meticulously monitored.[1] This guide offers an in-depth comparison of analytical methodologies for the quantification of this compound, drawing from a variety of validated techniques published across the scientific community. Our focus is to provide researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Why this compound Matters

Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[2][3][4] During its synthesis, formulation, and even in vivo, it can degrade or metabolize into several related substances, including this compound. As a potential impurity, its presence must be controlled within strict limits defined by regulatory bodies to ensure the safety and efficacy of the final drug product. The development of sensitive, specific, and robust analytical methods is therefore not just a regulatory requirement but a cornerstone of patient safety.

Comparative Analysis of Chromatographic Methods

The primary analytical tools for the separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each technique offers a unique balance of sensitivity, resolution, and complexity.

Workflow for Impurity Analysis

The general workflow for analyzing pharmaceutical impurities involves several key stages, from sample preparation to data analysis and reporting. This process ensures that the analytical results are accurate, reliable, and compliant with regulatory standards.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weighing & Dissolution of Drug Product filtrate Filtration prep->filtrate injection Sample Injection filtrate->injection Inject into System separation Chromatographic Separation (HPLC/UHPLC) injection->separation detection Detection (UV/PDA/MS) separation->detection integration Peak Integration detection->integration Generate Chromatogram quant Quantification vs. Reference Standard integration->quant report Reporting & Compliance Check quant->report Finalize Results

Caption: General workflow for pharmaceutical impurity analysis.

Method Performance Comparison

The following table summarizes the key performance parameters of various published methods applicable to the analysis of Rosuvastatin and its impurities, including this compound. This comparative data allows for an objective assessment of each method's suitability for different analytical challenges.

Method Column Mobile Phase Detection Linearity Range Limit of Quantification (LOQ) Reference
RP-HPLC Symmetry C18 (150 x 4.6 mm, 5 µm)Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v)UV at 216 nm10-50 µg/mL0.171 µg/mL[5]
RP-HPLC YMC C8 (150 x 4.6 mm, 5 µm)Acetonitrile : Water (pH 3.5) (40:60 v/v)PDA at 242 nm0.5-80 µg/mL0.5 µg/mL[6]
RP-HPLC Enable C18G (250 x 4.6 mm, 5 µm)Acetonitrile : Water (75:25 v/v)UV at 252 nm5-40 µg/mLNot Reported[7]
UHPLC Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)Methanol : 0.025% TFA (55:45 v/v)Not SpecifiedNot ReportedNot Reported[8][9]
LC-MS/MS HiChrom C18 (150 x 3.0 mm, 3 µm)0.1% Formic Acid in Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v)ESI (+)0.2-20 ng/mL (for Rosuvastatin)0.1 ng/mL (for N-desmethyl Rosuvastatin)[10]
LC-MS/MS ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient of 10 mM Ammonium Formate (pH with Formic Acid) and AcetonitrileSRM (+)0.25-100 ng/mL0.25 ng/mL[11]

Expert Insights: The choice between HPLC/UHPLC and LC-MS/MS is often dictated by the required sensitivity and the sample matrix. For routine quality control of bulk drug and finished products, a well-validated UHPLC or HPLC method with UV detection is typically sufficient and cost-effective.[6][8][12][13] However, for bioanalytical studies involving plasma or other biological matrices, or for the detection of trace-level impurities, the superior sensitivity and specificity of LC-MS/MS are indispensable.[2][10][11][14] The use of UHPLC offers significant advantages in terms of speed and resolution, allowing for the baseline separation of all organic related substances listed in the European Pharmacopoeia in under 15 minutes.[8][9]

Experimental Protocols

To ensure reproducibility, the following sections provide detailed, step-by-step protocols for representative analytical methods. These protocols are designed to be self-validating systems, incorporating system suitability checks to guarantee performance.

Protocol 1: UHPLC-UV Method for Impurity Profiling

This method is adapted from a validated approach for the comprehensive analysis of Rosuvastatin and its related substances in tablet formulations.[8][9]

1. Preparation of Solutions:

  • Diluent: Methanol.
  • Mobile Phase: Prepare a mixture of Methanol and 0.025% Trifluoroacetic Acid (TFA) in water in a 55:45 (v/v) ratio. Filter through a 0.22 µm membrane filter and degas.
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
  • Sample Solution: Weigh and finely powder a number of Rosuvastatin tablets. Transfer a portion of the powder equivalent to 100 mg of Rosuvastatin into a 100 mL volumetric flask. Add diluent, sonicate for 20 minutes, and dilute to volume. Filter an aliquot through a 0.2 µm nylon filter.[8]

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[8][9]
  • Flow Rate: 0.5 mL/min.[8]
  • Column Temperature: 55 °C.[8]
  • Detection Wavelength: 242 nm.[6][15]
  • Injection Volume: 2 µL.

3. System Suitability:

  • Inject the standard solution six times.
  • The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
  • The tailing factor for the this compound peak should be not more than 2.0.

4. Analysis:

  • Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
  • Record the chromatograms and integrate the peak areas.
  • Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample solution with the peak area of the reference standard.
Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is based on established methods for the determination of Rosuvastatin and its metabolites in human plasma, offering high sensitivity for pharmacokinetic studies.[2][10]

G cluster_sample Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Data Quantification plasma Thaw Plasma Sample spike Spike with Internal Standard (IS) plasma->spike extract Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract evap Evaporate to Dryness extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Reconstituted Sample recon->inject Transfer to Autosampler lc UPLC Separation inject->lc ms Tandem Mass Spec Detection (SRM/MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio Acquire Data curve Plot against Calibration Curve ratio->curve conc Determine Plasma Concentration curve->conc

Caption: Bioanalytical workflow using LC-MS/MS.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Acetonitrile.[10]
  • Mobile Phase B: 0.1% Formic Acid in Water.[10]
  • Stock Solutions: Prepare individual stock solutions of this compound and a suitable internal standard (e.g., Atorvastatin or a deuterated analog) in 50% methanol at a concentration of 1 mg/mL.[2][14]
  • Working Standards: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples and calibration standards.
  • To 200 µL of plasma, add the internal standard.
  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analyte and internal standard with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase mixture.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., HiChrom C18, 150 x 3.0 mm, 3 µm).[10]
  • Mobile Phase Composition: 70% Mobile Phase A and 30% Mobile Phase B.[10]
  • Flow Rate: 300 µL/min.[10]
  • Injection Volume: 10 µL.[10]
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[10]
  • Detection: Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions for this compound and the internal standard.

4. Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.
  • Apply a weighted linear regression to the calibration curve.
  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The analytical methods for this compound have evolved to meet the increasing demands for sensitivity, speed, and specificity. While traditional RP-HPLC methods remain a reliable workhorse for quality control, the adoption of UHPLC provides a clear advantage in throughput and resolution. For bioanalytical applications, LC-MS/MS is the undisputed gold standard.

The key to a successful inter-laboratory comparison and method transfer lies in the meticulous validation of the chosen method, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[5][6][8] As analytical technology continues to advance, we can anticipate the emergence of even more sensitive and rapid methods, further ensuring the quality and safety of Rosuvastatin-based therapies. The principles and protocols outlined in this guide provide a solid foundation for any laboratory tasked with the critical analysis of this important pharmaceutical impurity.

References

  • Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Taylor & Francis Online. [Link]

  • Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. SciELO. [Link]

  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. International Journal of Research and Reviews in Pharmacy and Applied sciences. [Link]

  • Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). National Institutes of Health. [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. National Institutes of Health. [Link]

  • Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. National Institutes of Health. [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed. [Link]

  • Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. Ingenta Connect. [Link]

  • Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. ResearchGate. [Link]

  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. African Journal of Pharmacy and Pharmacology. [Link]

  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. National Institutes of Health. [Link]

  • VALIDATED RP-HPLC METHOD FOR DETERMINATION OF ROSUVASTATIN CALCIUM IN BULK AND PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Method Validation for the Evaluation of Rosuvastatin: Application to Raw Material, Bulk and Pharmaceutical Products. ResearchGate. [Link]

  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository. [Link]

  • Rosuvastatin Tablets. USP-NF. [Link]

  • New Stability-Indicating RP-HPLC Method Development and Validation for the Determination of Rosuvastatin (Calcium) In Pharmaceutical. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Review on Analytical Method Development and Validation for the Simultaneous Estimation of Rosuvastatin and Fimasartan in Bulk and its Pharmaceuticle Dosage Form. Asian Journal of Pharmaceutical Analysis. [Link]

  • Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. National Institutes of Health. [Link]

Sources

A Comparative Guide to Establishing Acceptance Criteria for 5-Oxo Rosuvastatin in Drug Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and efficacy of drug products is paramount. This necessitates stringent control over impurities, particularly degradation products that can emerge during the manufacturing process or upon storage. This guide offers an in-depth technical exploration of establishing acceptance criteria for 5-Oxo Rosuvastatin, a known degradation product of the widely prescribed anti-hyperlipidemic agent, Rosuvastatin. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale underpinning the analytical methodologies and regulatory considerations crucial for this process.

The Imperative of Impurity Control: A Regulatory Overview

The presence of impurities in a drug product, even at seemingly negligible levels, can have significant implications for patient safety and product stability. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to manage these risks. The cornerstone of these regulations for drug products is the ICH Q3B(R2) guideline, which provides a framework for identifying, qualifying, and setting acceptance criteria for impurities.[1]

At its core, the ICH Q3B guideline establishes three key thresholds for impurities:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and are designed to ensure that patient exposure to any given impurity is below a level that would pose a significant safety risk. The process of establishing acceptance criteria for a known impurity like this compound is a multi-faceted endeavor that intertwines analytical chemistry, toxicology, and a thorough understanding of the drug's degradation pathways.

The Genesis of this compound: A Degradation Pathway

Understanding the formation of this compound is fundamental to controlling its presence in the final drug product. This impurity is primarily formed through the oxidation of the secondary alcohol group on the heptenoic acid side chain of Rosuvastatin.[2][3] Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in elucidating these degradation pathways.[4][5]

The following diagram illustrates the oxidative degradation pathway of Rosuvastatin to this compound.

G Rosuvastatin Rosuvastatin (C22H28FN3O6S) Oxidative_Stress Oxidative Stress (e.g., H2O2, atmospheric O2) Rosuvastatin->Oxidative_Stress Five_Oxo_Rosuvastatin This compound (C22H26FN3O6S) Oxidative_Stress->Five_Oxo_Rosuvastatin Oxidation of secondary alcohol

Caption: Oxidative degradation pathway of Rosuvastatin to this compound.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of this compound are critical for establishing its acceptance criteria. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed analytical techniques for this purpose.[6] The choice between these methods often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.
Speed Longer run times (typically >10 minutes).Significantly faster run times (typically <5 minutes).[7]
Resolution Good resolution, but peak broadening can occur.Higher resolution and narrower peaks, leading to better separation of closely eluting impurities.[7]
Sensitivity Generally lower sensitivity compared to UPLC.Higher sensitivity due to narrower peaks and reduced band broadening.[7]
Solvent Consumption Higher solvent consumption due to longer run times and larger column dimensions.Lower solvent consumption, making it a more environmentally friendly and cost-effective option.[7]
Instrumentation Standard HPLC systems.Requires specialized UPLC systems capable of handling high backpressures.
Illustrative Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC and UPLC. It is imperative to note that these are illustrative examples, and method development and validation should be performed for each specific drug product matrix.

3.1.1. High-Performance Liquid Chromatography (HPLC) Protocol

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Run Time: 25 minutes

3.1.2. Ultra-Performance Liquid Chromatography (UPLC) Protocol

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 242 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Run Time: 8 minutes

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of this compound using HPLC and UPLC, synthesized from various validation studies.

ParameterHPLCUPLC
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.06 µg/mL
Linearity (r²) >0.999>0.999
Precision (%RSD) <2.0%<1.5%
Accuracy (Recovery %) 98-102%99-101%

Establishing Acceptance Criteria: A Risk-Based Approach

The establishment of acceptance criteria for this compound is a critical step that directly impacts the quality and safety of the final drug product. This process should be guided by the principles outlined in ICH Q3B and should be based on a thorough risk assessment.

G Start Identify this compound in Drug Product Below_ID Is level > Identification Threshold? Start->Below_ID Set_Criteria Set Acceptance Criteria ≤ Identification Threshold Below_ID->Set_Criteria No Qualify Is level > Qualification Threshold? Below_ID->Qualify Yes Above_ID Yes No_ID No Set_Criteria_Qual Set Acceptance Criteria ≤ Qualification Threshold Qualify->Set_Criteria_Qual No Toxicology Conduct Toxicological Assessment Qualify->Toxicology Yes Below_Qual No Above_Qual Yes Set_Criteria_Tox Set Acceptance Criteria based on Safety Data Toxicology->Set_Criteria_Tox

Caption: Decision-making workflow for establishing acceptance criteria for this compound.

Toxicological Qualification: The Challenge of Data Scarcity

A significant challenge in establishing a fully qualified acceptance criterion for this compound is the limited availability of specific toxicological data for this impurity. While extensive toxicological data exists for the parent drug, Rosuvastatin, this does not automatically extend to its degradation products.[8]

In the absence of direct toxicological data, a scientifically justified approach involves a combination of:

  • In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicity of a molecule based on its structure. Various in silico tools can assess endpoints such as mutagenicity, carcinogenicity, and developmental toxicity.[8][9][10][11] While these predictions are not a substitute for experimental data, they provide valuable information for risk assessment. Some in silico studies on Rosuvastatin have yielded conflicting results regarding its mutagenic potential, highlighting the need for a weight-of-evidence approach.[2][9]

  • Read-Across: This approach involves using toxicological data from structurally similar compounds to infer the potential toxicity of the substance of interest.[6][7] A thorough justification of the structural and toxicological similarities between this compound and any selected analogue is crucial for the validity of this approach.

  • Genotoxicity Assessment: Given that some degradation products can have genotoxic potential, it is prudent to assess this risk. In vitro genotoxicity assays, such as the Ames test, can be considered. Studies on Rosuvastatin itself have shown some evidence of genotoxic potential in human lymphocytes in vitro.[2][12]

It is crucial to transparently document the methodology and results of these assessments in any regulatory submission.

Setting the Final Acceptance Criterion

The final acceptance criterion for this compound should be set as low as reasonably practicable and should be justified based on:

  • Batch Data: Data from multiple batches of the drug product manufactured by the proposed commercial process should be used to understand the typical and maximum observed levels of this compound.

  • Stability Data: The level of this compound should be monitored throughout the shelf-life of the drug product under the recommended storage conditions. The acceptance criterion should account for any increase in the impurity level over time.

  • Qualification Threshold: In the absence of specific safety concerns, the acceptance criterion should not exceed the ICH Q3B qualification threshold for the given maximum daily dose of Rosuvastatin.

Conclusion: A Commitment to Scientific Integrity and Patient Safety

The establishment of acceptance criteria for this compound in drug products is a scientifically rigorous process that demands a deep understanding of analytical chemistry, toxicology, and regulatory guidelines. By employing validated, stability-indicating analytical methods, thoroughly investigating degradation pathways, and applying a risk-based approach to toxicological qualification, pharmaceutical scientists can ensure that the levels of this impurity are controlled within safe limits. This commitment to scientific integrity is not merely a regulatory requirement; it is a fundamental pillar of our responsibility to provide patients with safe and effective medicines.

References

  • Sakarya University Journal of Science. (n.d.). In Silico Toxicology: Computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • Berber, A., et al. (2013). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Regulatory Toxicology and Pharmacology, 67(3), 437-442.
  • PubMed. (2013). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Retrieved from [Link]

  • PubMed. (2023). Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Retrieved from [Link]

  • EFSA. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (2024). Toxicity Evaluation of Statin Group Drugs Using in Silico Methods. Retrieved from [Link]

  • Pak J Pharm Sci. (2019). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Retrieved from [Link]

  • YMER. (2023). analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • OUCI. (2018). In silico toxicology protocols. Retrieved from [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data Rosuvastatin calcium. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). 208647Orig1s000. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Quantification of 5-Oxo Rosuvastatin Through Relative Response Factor Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For a widely prescribed medication like Rosuvastatin, used to manage cholesterol levels and prevent cardiovascular events, ensuring the purity of the active pharmaceutical ingredient (API) is paramount.[1][2] One critical impurity, 5-Oxo Rosuvastatin, a degradation product, requires meticulous monitoring.[3][4] This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of this compound, enabling its accurate quantification in drug substances and products.

This document is tailored for researchers, scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical approach.

The Imperative of Accurate Impurity Quantification

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), establish stringent thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[5][6][7] Exceeding these thresholds necessitates toxicological studies to ensure the impurity poses no risk to patients.[5][6][8] Therefore, the ability to accurately quantify impurities is fundamental to regulatory compliance and ensuring the safety and efficacy of the final drug product.

This compound, as an impurity of Rosuvastatin, must be controlled within the limits stipulated by these guidelines.[4] Direct quantification of this impurity often relies on the availability of a certified reference standard, which can be costly and difficult to procure. The determination of a Relative Response Factor (RRF) provides a scientifically valid alternative for accurate quantification without the constant need for an impurity reference standard in routine analysis.[9][10]

Understanding the Relative Response Factor (RRF)

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the detector's response can vary significantly between the API and its impurities, even at identical concentrations. This discrepancy arises from differences in their physicochemical properties, such as their chromophores. The RRF is a dimensionless factor that corrects for this difference in detector response.[11][12]

The RRF is defined as the ratio of the response factor of the impurity to the response factor of the API.[9] The response factor itself is the slope of the calibration curve (peak area versus concentration).[11][13]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

An RRF of 1.0 indicates an identical detector response for both the API and the impurity. A value other than 1.0 signifies a different response, and this factor must be incorporated into the calculation to determine the true concentration of the impurity.[11]

Comparative Methodologies for RRF Determination

Two primary methods are widely accepted for the determination of RRF: the slope method and the 100% mass balance/theoretical RRF approach.

Method Description Advantages Disadvantages
Slope Method This is the most common and robust method. It involves generating calibration curves for both the API (Rosuvastatin) and the impurity (this compound) by plotting detector response against a series of known concentrations. The RRF is then calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.[12][14]High accuracy and precision when performed correctly. Directly measures the detector response for both compounds. It is the preferred method by most regulatory agencies.Requires a well-characterized, pure reference standard for the impurity. Can be more time-consuming and resource-intensive.
100% Mass Balance / Theoretical RRF This approach is often employed when a reference standard for the impurity is unavailable. It relies on the principle of mass balance, where a sample of the API is intentionally degraded, and the decrease in the API peak area is correlated with the increase in the impurity peak areas. The RRF is then estimated based on the assumption that the total mass is conserved.Useful when an impurity standard is not available. Can provide a reasonable estimate of the RRF.Less accurate than the slope method. Assumes that all degradation products are detected and that their response is somewhat predictable. It may not be acceptable to regulatory agencies without strong justification.

For the accurate quantification of this compound, the slope method is unequivocally the recommended approach due to its higher accuracy and regulatory acceptance. The remainder of this guide will focus on the detailed experimental protocol for this method.

Experimental Protocol: RRF Determination of this compound by HPLC

This protocol outlines the steps for determining the RRF of this compound relative to Rosuvastatin using a UV detector. The principles described are adaptable to other detection methods, such as mass spectrometry (MS), with appropriate modifications.

Materials and Instrumentation
  • Reference Standards: Rosuvastatin Calcium and this compound of known purity.

  • HPLC System: A validated HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), that provides good resolution between Rosuvastatin and this compound.[15]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. High-purity reagents for mobile phase preparation (e.g., trifluoroacetic acid).[15]

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation and symmetrical peak shapes. A literature search for validated HPLC methods for Rosuvastatin and its impurities is a crucial starting point.[15][16]

  • Mobile Phase: A gradient or isocratic mobile phase. A common starting point is a mixture of an acidic aqueous phase and an organic solvent like acetonitrile or methanol.[15]

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Detection Wavelength: The wavelength should be selected where both Rosuvastatin and this compound have adequate absorbance to ensure sensitive detection. A PDA detector is highly recommended to assess peak purity and select the optimal wavelength. A wavelength of around 240 nm is often suitable for both compounds.[15]

  • Injection Volume: Typically 10-20 µL.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the reliability of the RRF determination.

  • Stock Solutions:

    • Rosuvastatin Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard and transfer to a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume.

    • This compound Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in the same diluent and make up to volume.

  • Calibration Solutions:

    • Prepare a series of at least five calibration solutions for both Rosuvastatin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity.[14] For instance, if the specification limit for this compound is 0.1%, the concentration range should span from the LOQ to about 0.15% of the nominal concentration of Rosuvastatin in the test sample.

    • These solutions should be prepared by diluting the respective stock solutions with the diluent.

Experimental Workflow for RRF Determination

The following diagram illustrates the systematic workflow for the determination of the RRF.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_calc RRF Calculation prep_api Prepare Rosuvastatin Stock & Calibration Stds hplc_api Inject Rosuvastatin Standards into HPLC prep_api->hplc_api prep_imp Prepare this compound Stock & Calibration Stds hplc_imp Inject this compound Standards into HPLC prep_imp->hplc_imp plot_api Plot Calibration Curve (Area vs. Conc) for Rosuvastatin hplc_api->plot_api plot_imp Plot Calibration Curve (Area vs. Conc) for this compound hplc_imp->plot_imp slope_api Determine Slope (m_API) plot_api->slope_api slope_imp Determine Slope (m_Imp) plot_imp->slope_imp calc_rrf Calculate RRF = m_Imp / m_API slope_api->calc_rrf slope_imp->calc_rrf RRF_Application_Logic cluster_foundation Foundation cluster_routine Routine Analysis cluster_quantification Quantification rrf_det Accurate RRF Determination (Slope Method) apply_rrf Apply Determined RRF in Quantification Formula rrf_det->apply_rrf method_val Validated Analytical Method (ICH Q2(R1)) sample_analysis Analysis of Drug Product Sample (Using only Rosuvastatin Std) method_val->sample_analysis data_acq Acquire Peak Areas of API and this compound sample_analysis->data_acq data_acq->apply_rrf final_result Reliable and Accurate Quantification of this compound apply_rrf->final_result

Logical Flow from RRF to Accurate Quantification

Conclusion

The accurate determination of the Relative Response Factor for this compound is not just a procedural step but a critical component of a robust quality control strategy. By employing the scientifically sound slope method and adhering to the principles of analytical method validation outlined by the ICH, researchers and drug development professionals can ensure the reliable quantification of this critical impurity. This commitment to scientific integrity and methodological rigor is essential for guaranteeing the safety, quality, and efficacy of Rosuvastatin drug products, ultimately protecting public health.

References

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]

  • PharmaGuru. Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]

  • Wikipedia. Rosuvastatin. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • RxList. Rosuvastatin Calcium Tablets (rosuvastatin calcium): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Rasayan Journal of Chemistry. THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • National Institutes of Health. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Institutes of Health. This compound. [Link]

  • National Institutes of Health. Rosuvastatin. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. CRESTOR (rosuvastatin calcium) Label. [Link]

  • SciSpace. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. [Link]

  • European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • International Journal of Research in Recent Related Scientific Disciplines. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. [Link]

  • PubMed. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. [Link]

  • Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • Google Patents.
  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • National Institutes of Health. Rosuvastatin - StatPearls. [Link]

  • European Medicines Agency. NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ResearchGate. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • ResearchGate. Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors. [Link]

  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • Chromatography Today. What is a Response Factor?. [Link]

  • ResearchGate. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [Link]

  • Journal of Applied Pharmaceutical Science. Analytical quality by design approach for estimating rosuvastatin calcium in pharmaceutical formulation by green HPLC method. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 5-Oxo Rosuvastatin. As a key impurity and metabolite of Rosuvastatin, this compound is frequently handled in research, development, and quality control laboratories.[1][2][3] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting environmental integrity. The procedures outlined below are grounded in established principles of chemical safety and waste management, reflecting our commitment to providing value and building trust beyond the product itself.

Foundational Principles: Waste Characterization and Regulatory Context

The cornerstone of any chemical disposal plan is proper waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that creates the waste.[4][5] While Rosuvastatin and its derivatives may not always be explicitly listed as RCRA hazardous wastes, they are potent, pharmacologically active substances.[4] Therefore, as a matter of best practice and to ensure full compliance, all waste streams containing this compound must be managed as, at minimum, non-RCRA pharmaceutical waste, and more stringently, as hazardous chemical waste.

A critical regulatory mandate from the U.S. Environmental Protection Agency (EPA) is the prohibition of sewering (i.e., drain disposal) of hazardous pharmaceutical waste .[6][7][8] This rule was established to prevent the contamination of drinking and surface water, as the presence of pharmaceuticals in waterways can have adverse effects on aquatic ecosystems.[9]

Waste Stream Identification and Segregation

In a typical laboratory setting, this compound waste is generated in several forms. Proper segregation at the point of generation is the most critical step to ensure safe, efficient, and cost-effective disposal. Mixing different waste streams can create dangerous chemical reactions and significantly complicate the disposal process.[10]

Waste Stream Category Description Primary Hazard Disposal Container
Unused/Expired Pure Compound Neat (solid) this compound, expired standards, or bulk material that is no longer needed.Chemical Toxicity, Pharmacological ActivityLabeled, sealed container for SOLID HAZARDOUS CHEMICAL WASTE .
Grossly Contaminated Materials Items significantly contaminated with the pure compound, such as weigh boats, spatulas, or spill cleanup materials.Chemical Toxicity, Pharmacological ActivityLabeled, sealed container for SOLID HAZARDOUS CHEMICAL WASTE .
Trace Contaminated Labware (Non-Sharp) Used personal protective equipment (PPE) like gloves and gowns, empty vials, plasticware, and bench paper with minimal residual contamination.Residual Chemical HazardLabeled container or bag for TRACE CHEMOTHERAPEUTIC/HAZARDOUS DRUG WASTE .
Contaminated Sharps Needles, syringes, scalpels, and broken glassware contaminated with this compound.Puncture Hazard, Chemical ToxicityPuncture-proof, rigid SHARPS CONTAINER labeled "Hazardous Drug Waste".[11][12]
Contaminated Aqueous Solutions Liquid waste from experiments, HPLC mobile phase, or solutions used for rinsing glassware.Aquatic Toxicity, Chemical HazardLabeled, sealed, and compatible carboy for LIQUID HAZARDOUS CHEMICAL WASTE .

Step-by-Step Disposal Protocols

Adherence to these step-by-step procedures ensures that each waste stream is handled in a manner that mitigates risk and complies with regulations.

Protocol 3.1: Disposal of Solid this compound Waste

This protocol applies to the pure compound and materials grossly contaminated with it.

  • Personnel Protection: At a minimum, wear a lab coat, safety glasses with side shields, and two pairs of chemotherapy-rated nitrile gloves.[13]

  • Designate a Waste Area: Conduct all waste handling within a designated area, preferably inside a chemical fume hood to prevent inhalation of fine particles.[14]

  • Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. Ensure it is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste."

  • Waste Transfer: Carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop. For contaminated items like weigh boats, place the entire item into the container.

  • Sealing and Storage: Securely close the container.[15] Store it in a designated satellite accumulation area, away from incompatible materials.[16] The container must remain closed except when actively adding waste.[15]

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16][17]

Protocol 3.2: Disposal of Liquid this compound Waste

This protocol applies to all aqueous and solvent-based solutions containing the compound.

  • Personnel Protection: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Container Selection: Use a designated, chemically compatible (e.g., HDPE) carboy for hazardous liquid waste. Do not mix incompatible waste streams (e.g., acidic and basic solutions).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the carboy. Avoid splashing.

  • Sealing and Storage: Securely cap the carboy. Store it in a secondary containment bin to mitigate leaks or spills.[15]

  • Request Pickup: Arrange for pickup through your institution's EHS department when the container is full.

Protocol 3.3: Disposal of Contaminated Labware and PPE

This protocol covers items with trace contamination.

  • Sharps: Immediately place all contaminated needles, syringes, and broken glass into a designated, puncture-proof sharps container labeled for hazardous drug waste.[11][12] Do not overfill the container.

  • Non-Sharp Labware: Place items like contaminated gloves, gowns, and plasticware into a designated waste bag (often yellow and labeled "Trace Chemotherapy Waste").[11]

  • Container Management: Once full, seal the bag or sharps container.

  • Final Disposal: These containers are typically collected by EHS or a licensed contractor for disposal via incineration.[17]

Emergency Spill Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area and restrict access to the spill zone.[11]

  • Don PPE: Wear appropriate PPE, including a respirator if the spill involves a significant amount of fine powder outside of a ventilated enclosure.[13]

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or granules from a chemical spill kit to prevent the powder from becoming airborne.

    • For Liquids: Surround the spill with absorbent booms or pads to contain its spread.

  • Clean the Spill:

    • Carefully collect all contaminated absorbent materials, placing them in a designated hazardous waste container.[18]

    • Clean the spill area with a detergent solution, followed by a rinse with water.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[19]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, documenting the incident according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Figure 1. Disposal Decision Workflow for this compound Waste cluster_form Identify Waste Form cluster_solid_type Characterize Solid Waste cluster_labware_type Characterize Labware Start Waste Containing This compound Generated IsSolid Solid? Start->IsSolid IsLiquid Liquid? Start->IsLiquid IsLabware Contaminated Labware/PPE? Start->IsLabware IsBulk Bulk/Pure Compound or Grossly Contaminated? IsSolid->IsBulk Yes LiquidWaste Liquid Hazardous Chemical Waste Carboy IsLiquid->LiquidWaste Yes IsSharp Sharp? IsLabware->IsSharp Yes SolidWaste Solid Hazardous Chemical Waste Container IsBulk->SolidWaste Yes TraceWaste Trace Chemo Waste Bag (e.g., Yellow Bag) IsBulk->TraceWaste No (Trace Contamination) IsSharp->TraceWaste No (Non-Sharp) SharpsContainer Hazardous Sharps Container (Puncture-Proof) IsSharp->SharpsContainer Yes

Caption: Decision tree for segregating this compound waste streams.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Waste Advantage Magazine. (2015, September 2). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • University of Delaware. (n.d.). HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Choudhary, A. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharma Guideline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ScieGen Pharmaceuticals. (n.d.). Rosuvastatin-Tablets-SDS.pdf. Retrieved from [Link]

  • AstraZeneca. (2023, October 2). Environmental Risk Assessment Data Rosuvastatin calcium. Retrieved from [Link]

  • AstraZeneca. (n.d.). Environmental Risk Assessment Data Rosuvastatin Calcium. Retrieved from [Link]

  • Dončević, L., et al. (n.d.). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. FULIR. Retrieved from [Link]

  • Carl ROTH. (2025, August 27). Safety Data Sheet: Rosuvastatin calcium. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Mayo Clinic Health System. (2021, March 22). Safe methods of medication disposal. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 5-Oxo Rosuvastatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper selection and use of Personal Protective Equipment (PPE) when handling 5-Oxo Rosuvastatin. As a potent pharmaceutical compound and an impurity of Rosuvastatin, meticulous handling procedures are paramount to ensure personnel safety and prevent occupational exposure.[1][2][3] This document is structured to provide a deep, procedural understanding grounded in established safety protocols and regulatory standards.

The cornerstone of a robust safety program is the hierarchy of controls, which prioritizes engineering and administrative controls to minimize hazards.[4][5] PPE is the final, yet critical, line of defense against exposure.[5] Routes of exposure to potent compounds can include inhalation, dermal absorption, ingestion, and ocular contact.[6] Therefore, a comprehensive PPE strategy is non-negotiable.

Hazard Assessment: The Foundation of Safety

Before any work with this compound begins, a thorough hazard assessment must be conducted to determine the necessary level of protection.[7][8] This assessment should consider:

  • The physical form of the compound: Powdered forms present a higher risk of aerosolization and inhalation compared to solutions.

  • The quantity being handled: Larger quantities may necessitate more stringent controls.

  • The nature of the procedure: Activities like weighing, transferring powders, or preparing concentrated solutions have a higher potential for generating airborne particles and leading to contamination.

  • The work environment: The availability and efficacy of engineering controls, such as certified chemical fume hoods or glove boxes, will dictate the required level of respiratory and personal protection.[9]

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE to protect employees.[7][10]

Core Personal Protective Equipment (PPE) Ensemble

Based on the principles of handling potent active pharmaceutical ingredients (APIs), the following PPE is recommended when working with this compound.

Hand Protection: The First Barrier

Disposable nitrile gloves are the minimum requirement for incidental contact.[11] However, due to the potent nature of this compound, a more protective approach is warranted.

  • Rationale: The skin is a primary route of exposure. Double-gloving provides an additional layer of protection against tears and permeation. In the event the outer glove becomes contaminated, it can be removed safely, minimizing the risk of exposing the inner glove and the skin.

  • Protocol:

    • Select nitrile gloves of an appropriate thickness (at least 4-6 mil).

    • Don an initial pair of gloves, ensuring they fit snugly.

    • Don a second, outer pair of gloves, preferably of a different color to easily identify breaches in the outer layer.

    • Ensure the outer glove cuff extends over the sleeve of the lab coat.

    • Change the outer gloves frequently, especially after handling the compound directly or if contamination is suspected.

Body Protection: Shielding from Contamination

A dedicated lab coat is the minimum requirement, but for handling powdered this compound, enhanced protection is necessary.

  • Rationale: Standard lab coats can become contaminated and may not offer sufficient protection against potent powders. A disposable gown provides a full-coverage barrier that can be promptly removed and disposed of after the procedure, preventing the spread of contamination outside the designated work area.

  • Protocol:

    • Wear a disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs.

    • Ensure the gown is worn over personal clothing and is fully fastened.

    • Remove and dispose of the gown immediately upon completion of the task or if it becomes contaminated.

Eye and Face Protection: Preventing Ocular Exposure

Standard safety glasses do not provide adequate protection from splashes or airborne particles.

  • Rationale: Ocular exposure can lead to rapid absorption of a chemical. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes, vapors, and fine powders.[7] A face shield should be worn over the goggles when there is a significant risk of splashes, such as when preparing solutions or handling larger quantities.

  • Protocol:

    • Wear ANSI Z87.1-compliant chemical splash goggles at all times when in the laboratory.

    • If handling procedures pose a splash hazard, supplement goggles with a full-face shield.

Respiratory Protection: Guarding Against Inhalation

Engineering controls like a chemical fume hood or an isolator are the primary methods for controlling airborne contaminants.[12] When these are not available or are deemed insufficient by the hazard assessment, respiratory protection is mandatory.[7][9]

  • Rationale: Inhalation of potent compound dust is a significant exposure risk. A NIOSH-approved respirator is essential for filtering out these hazardous particles.

  • Protocol:

    • Work with powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or an isolator.[4][13]

    • If the risk of aerosolization cannot be adequately controlled, a NIOSH-approved N95 or higher-rated respirator is required.

    • All personnel required to wear respirators must be part of a formal respiratory protection program, which includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[7]

PPE Selection Summary

Task / OperationHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport (in sealed containers) Single pair of nitrile glovesLab CoatSafety GlassesNot typically required
Weighing of Powder Double-gloved with nitrile glovesDisposable GownChemical Splash Goggles & Face ShieldRequired (N95 or higher) if not in a containment enclosure
Preparation of Stock Solutions Double-gloved with nitrile glovesDisposable GownChemical Splash Goggles & Face ShieldRecommended if not in a fume hood
Analytical Procedures (e.g., HPLC) Single pair of nitrile glovesLab CoatSafety GlassesNot typically required

Procedural Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence
  • Gown: Don the disposable gown, ensuring complete coverage.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Don the inner pair, followed by the outer pair. Ensure the outer glove cuffs are pulled over the gown cuffs.

Doffing (Taking Off) Sequence

This process should be performed in a designated area to contain contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Untie and remove the gown, folding the contaminated exterior inward. Dispose of it in the hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head forward. Place in a designated area for decontamination.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing & Decontamination A Conduct Hazard Assessment B Select Appropriate PPE Ensemble A->B Determines C 1. Don Gown B->C Proceed to D 2. Don Respirator (if required) C->D E 3. Don Goggles/ Face Shield D->E F 4. Don Gloves (Double Pair) E->F G Perform Task in Engineering Control (e.g., Fume Hood) F->G Enter Work Area H 1. Remove Outer Gloves G->H Exit Work Area I 2. Remove Gown H->I J 3. Remove Face Shield/ Goggles I->J K 4. Remove Respirator J->K L 5. Remove Inner Gloves K->L M 6. Wash Hands L->M N Safe Exit M->N Procedure Complete

Disposal Plan

All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.

  • PPE and Consumables: Contaminated items (gloves, gowns, pipette tips, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Bulk Compound and Solutions: Unused or waste this compound should not be disposed of down the drain or in regular trash.[14] It must be collected in a designated, sealed, and clearly labeled hazardous chemical waste container for disposal by a licensed environmental waste management company, in accordance with local, state, and federal regulations. If a take-back program is available, that is the preferred method for disposal of unused medicines.[15]

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spills: Evacuate the immediate area. If trained and equipped, contain the spill using appropriate spill kits for potent compounds. Report all spills to the laboratory supervisor and Environmental Health & Safety department.

By adhering to these rigorous PPE protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • LGC Standards. (n.d.). This compound.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • North Carolina State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Cornell University Environmental Health and Safety. (n.d.). Laboratory Responsibilities for Personal Protective Equipment.
  • U.S. Department of Labor. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
  • Biosynth. (n.d.). This compound.
  • Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319. Retrieved from [Link]

  • Hematology/Oncology Pharmacy Association. (n.d.). Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies.
  • CymitQuimica. (n.d.). This compound.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 67025025. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (n.d.). Hazardous Drugs—Handling in Healthcare Settings.
  • Drugfuture.com. (n.d.). This compound. FDA Global Substance Registration System.
  • eMedicineHealth. (n.d.). How to Dispose of Medications Safely.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know.
  • Pfizer. (n.d.). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
  • Therapeutic Goods Administration (TGA). (2025, February 26). Safe disposal of unwanted medicines.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。